P2X receptor-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H14ClN3O3S2 |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N-[(E)-1-(3-chlorothiophen-2-yl)ethylideneamino]-2-(methanesulfonamido)benzamide |
InChI |
InChI=1S/C14H14ClN3O3S2/c1-9(13-11(15)7-8-22-13)16-17-14(19)10-5-3-4-6-12(10)18-23(2,20)21/h3-8,18H,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
GEIXSYJZHXGYFG-CXUHLZMHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1NS(=O)(=O)C)/C2=C(C=CS2)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1NS(=O)(=O)C)C2=C(C=CS2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
P2X receptor-1 gene structure and location
An In-depth Technical Guide to the P2X Receptor-1 (P2RX1) Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound (P2RX1), a member of the P2X family of ligand-gated ion channels, plays a critical role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Activated by extracellular adenosine triphosphate (ATP), this receptor functions as a non-selective cation channel, mediating rapid influx of calcium and sodium ions.[1][3][4] Its involvement in these fundamental cellular activities makes it a significant target for therapeutic drug development. This guide provides a comprehensive overview of the P2RX1 gene's structure, chromosomal location, the experimental methodologies used for its characterization, and its core signaling pathway.
P2RX1 Gene Locus and Structure
The this compound gene is conserved across mammalian species. Detailed genomic information for both human and mouse orthologs is presented below.
Chromosomal Location
The human P2RX1 gene is located on the short (p) arm of chromosome 17 at band 13.2.[5][6] In the mouse, the orthologous gene, P2rx1, resides on chromosome 11 at band B4.[5][7]
Genomic Architecture
Both the human and mouse P2RX1 genes are composed of 12 exons.[6][7][8] The mouse gene spans approximately 16.1 kilobases (kb), while the human gene is slightly larger, covering about 19.9 kb.[5][6][7][8] All identified splice sites in the mouse gene conform to the canonical GT-AG rule.[7]
Table 1: Comparison of Human and Mouse P2RX1/P2rx1 Gene Loci
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) |
| Gene Symbol | P2RX1 | P2rx1 |
| Chromosome | 17[5] | 11[5][7] |
| Cytogenetic Band | 17p13.2[5][6] | 11 B4[5][7] |
| Genetic Position | Not specified | 45.09 cM[5][9] |
| Genomic Coordinates | Chr17: 3,896,592 - 3,916,476 (complement)[5][6] | Chr11: 72,889,929 - 72,906,026 (plus)[5][9][10] |
| Total Gene Size | ~19.9 kb | ~16.1 kb[8] |
| Exon Count | 12[6] | 12[7][8] |
Experimental Protocols for Gene Characterization
The determination of the P2RX1 gene's structure and location has been accomplished through a combination of established molecular biology techniques.
Methodology for Gene Structure Determination
The primary method for elucidating gene structure involves genomic DNA cloning and sequencing.[7]
-
Genomic Library Construction: High-molecular-weight genomic DNA is isolated from the target organism. This DNA is then partially digested with restriction enzymes to generate large fragments. These fragments are subsequently ligated into a suitable vector (e.g., a cosmid or bacterial artificial chromosome) to create a genomic library.
-
Library Screening: The library is screened using a probe specific to the P2RX1 gene. The probe is typically a cDNA clone or a PCR-amplified fragment of the gene, which is labeled with a radioactive or fluorescent marker. Colonies or plaques containing the P2RX1 gene will hybridize to the probe and can be identified.
-
Sub-cloning and Sequencing: The positive clones, containing large genomic inserts, are isolated. The insert DNA is then fragmented, and these smaller fragments are sub-cloned into sequencing vectors. The nucleotide sequence of these fragments is determined using automated DNA sequencers (e.g., Sanger sequencing).
-
Sequence Assembly and Analysis: The individual sequence reads are assembled using bioinformatics software to reconstruct the full genomic sequence of the P2RX1 gene. This assembled sequence is then analyzed to identify exon-intron boundaries, open reading frames (ORFs), and regulatory elements.
Methodology for Chromosomal Localization
The chromosomal location of the P2RX1 gene was established using genetic mapping and in situ hybridization techniques.
-
Interspecific Backcross Analysis (Mouse): This genetic mapping technique was used to pinpoint the location of the P2rx1 gene on mouse chromosome 11.[7]
-
Two different mouse species (e.g., Mus musculus and Mus spretus) are crossed to produce an F1 generation. These species have numerous polymorphic genetic markers.
-
The F1 progeny are then backcrossed to one of the parental strains.
-
DNA from the resulting backcross progeny is analyzed for the segregation pattern of the P2rx1 gene in relation to known genetic markers on each chromosome.
-
The frequency of recombination between the gene of interest and the markers is used to determine its precise chromosomal locus and its distance from other genes.[11]
-
-
Fluorescence In Situ Hybridization (FISH) (Human): While modern gene localization relies heavily on genome databases, FISH is a classic and powerful cytogenetic technique for physically mapping genes to chromosomes.
-
A DNA probe corresponding to the human P2RX1 gene is labeled with a fluorescent dye.
-
The probe is then hybridized to a preparation of metaphase chromosomes obtained from human cells.
-
Under a fluorescence microscope, the probe will appear as a bright spot on the specific chromosome and band where the gene is located (in this case, 17p13.2).
-
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a homotrimeric, ATP-gated cation channel.[12][13] Its activation initiates a rapid signaling cascade that is crucial for the physiological functions of cells such as platelets and smooth muscle myocytes.
The signaling pathway is initiated when extracellular ATP, released from sources like nerve terminals or dense granules of activated platelets, binds to the receptor.[3] This binding event induces a conformational change in the receptor subunits, leading to the opening of a central, non-selective ion pore.[1] The open channel permits the rapid influx of extracellular cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[3][4]
The resulting influx of positive ions causes depolarization of the cell membrane and, most critically, a sharp increase in the intracellular Ca²⁺ concentration.[1][3] This calcium signal is the primary transducer of the downstream cellular response, which can include:
-
In smooth muscle: Activation of calcium-dependent kinases leading to muscle contraction.
-
In platelets: Triggering of shape change, granule centralization, and aggregation.[2]
-
In neurons: Modulation of synaptic transmission.
This rapid, transient signal can also synergize with other receptor pathways to amplify cellular responses.[3]
References
- 1. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Gene - P2RX1 [maayanlab.cloud]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2RX1 - Wikipedia [en.wikipedia.org]
- 6. P2RX1 purinergic receptor P2X 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. P2rx1 Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]
- 9. informatics.jax.org [informatics.jax.org]
- 10. P2rx1 MGI Mouse Gene Detail - MGI:1098235 - purinergic receptor P2X, ligand-gated ion channel, 1 [informatics.jax.org]
- 11. quora.com [quora.com]
- 12. genecards.org [genecards.org]
- 13. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Primary and Secondary Structure of the P2X1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and secondary structural characteristics of the P2X receptor-1 (P2X1), a key player in cardiovascular, urogenital, and immune system functions. The P2X1 receptor is a trimeric, ATP-gated, non-selective cation channel that has emerged as a significant therapeutic target for conditions ranging from thrombosis to male contraception.[1] Understanding its structure is paramount for the rational design of novel modulators.
Primary Structure
The primary structure of a protein dictates its folding and ultimate function. The human P2X1 receptor subunit is a single polypeptide chain characterized by specific domains and conserved residues crucial for its operation.
Amino Acid Composition and Molecular Weight
The human P2X1 receptor subunit consists of 399 amino acids.[2] The functional channel is a homotrimer, with three identical subunits assembling to form the final structure.[3][4] The total molecular weight of the glycosylated trimeric human P2X1 receptor is approximately 140.41 kDa.[5]
| Property | Value | Source |
| Organism | Homo sapiens (Human) | [5] |
| Subunit Length | 399 amino acids | [2] |
| Total Residue Count (Trimer) | 1,197 amino acids | [5] |
| Total Structure Weight (Trimer) | 140.41 kDa | [5] |
| UniProt Accession ID | P51575 | [2] |
| Cryo-EM Resolution (ATP-bound) | 1.96 Å - 2.42 Å | [5][6][7] |
| Cryo-EM Resolution (NF449-bound) | 2.61 Å | [6][7] |
Key Domains and Topology
Each P2X1 subunit shares a conserved topology with other members of the P2X family.[8][9] This architecture is fundamental to its function as a ligand-gated ion channel.
-
Intracellular N- and C-Termini: Both the amino (N) and carboxyl (C) termini are located within the cell's cytoplasm.[3][8][10]
-
Transmembrane Domains (TM1 and TM2): Two alpha-helical segments span the cell membrane.[3][8][10][11] TM1 is located near the N-terminus, while TM2, which lines the ion-conducting pore, is found closer to the C-terminus.[3][8]
-
Extracellular Domain (Ectodomain): A large, glycosylated loop of approximately 270 amino acids resides on the exterior of the cell.[8][10] This domain is responsible for ligand binding and subunit-subunit interactions. It contains ten highly conserved cysteine residues that form five critical disulfide bonds.[8][10]
ATP Binding Site
The binding sites for the endogenous agonist ATP are located at the interfaces between adjacent subunits within the large extracellular domain.[7][11][12] Mutagenesis studies have identified several key positively charged and polar residues within the human P2X1 receptor that are essential for high-affinity ATP binding. These include Lysine (K) 68, K70, Threonine (T) 186, Asparagine (N) 290, Arginine (R) 292, and K309.[12] The antagonist NF449 inhibits channel activation by binding to this same region, overlapping with the canonical ATP-binding site.[5][13]
Secondary Structure
The secondary structure of the P2X1 receptor, dominated by alpha-helices and beta-sheets, defines its complex three-dimensional shape, often described as "chalice-like" or zoomorphically resembling a dolphin.[7][12]
Alpha-Helices and Beta-Sheets
High-resolution structures obtained via cryogenic electron microscopy (cryo-EM) reveal a complex fold. The two transmembrane domains, TM1 and TM2, are alpha-helical. The large extracellular domain is composed of a series of beta-sheets that form a rigid scaffold, creating the distinct body of the "dolphin" shape, with smaller helical and loop regions corresponding to "flippers" and "fins".[12] This intricate arrangement is stabilized by an extensive network of disulfide bonds.
Disulfide Bonds
All P2X receptors, including P2X1, feature ten conserved cysteine residues in their ectodomains that form five intramolecular disulfide bonds.[10] These bonds are critical for stabilizing the tertiary structure of the extracellular domain, ensuring the correct conformation for ATP binding and channel gating. Based on homology with the structurally resolved zebrafish P2X4 receptor, the predicted pairing pattern is Cys1-Cys6, Cys2-Cys4, Cys3-Cys5, Cys7-Cys8, and Cys9-Cys10.[10]
Signaling Pathway and Experimental Workflows
The binding of ATP triggers a conformational change that opens the channel pore, initiating a cascade of intracellular events. The determination of this structure has been made possible by advanced experimental techniques.
P2X1 Receptor Signaling Pathway
Upon binding of extracellular ATP, the P2X1 receptor channel opens, becoming permeable to cations.[7][14] This leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions and an efflux of potassium (K+) ions.[15] The resulting depolarization of the cell membrane and the increase in intracellular Ca2+ concentration act as a secondary signal, triggering diverse physiological responses such as smooth muscle contraction, platelet aggregation, and neurotransmitter release.[3][14]
Caption: ATP binding to the P2X1 receptor triggers ion influx and downstream cellular responses.
Experimental Workflow: Cryo-EM Structure Determination
The high-resolution structure of the human P2X1 receptor was elucidated using single-particle cryogenic electron microscopy (cryo-EM).[6][7][11][13] This workflow involves expressing and purifying the protein, preparing frozen samples, collecting electron micrographs, and computationally reconstructing a 3D model.
Caption: Workflow for determining the P2X1 receptor structure via single-particle Cryo-EM.
Detailed Experimental Protocols
Recombinant P2X1 Receptor Expression and Purification
-
Expression System: Full-length wild-type human P2X1 (hP2X1) is typically overexpressed in mammalian cell lines, such as HEK293 cells, to ensure proper folding and post-translational modifications like glycosylation.[13]
-
Cell Lysis and Solubilization: To stabilize a specific conformational state (e.g., closed), cells may be incubated with a high-affinity antagonist like NF449 prior to lysis.[13] The receptor is extracted from the cell membrane using detergents (e.g., digitonin or dodecyl-β-D-maltoside) and cholesterol analogues like cholesterol hemisuccinate (CHS) to maintain stability.[4][13]
-
Affinity Chromatography: The solubilized receptor, often engineered with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[4]
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to isolate properly assembled, monodisperse trimeric P2X1 receptors.
Cryogenic Electron Microscopy (Cryo-EM)
-
Grid Preparation: The purified P2X1 protein solution is applied to an EM grid (e.g., a holey carbon grid). The grid is then blotted to create a thin film and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the protein's native structure.[6]
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose micrographs are automatically collected, each containing images of individual P2X1 receptor trimers in various orientations.
-
Image Processing and 3D Reconstruction:
-
Particle Picking: Software is used to identify and extract the individual receptor particle images from the micrographs.
-
2D Classification: The particles are grouped into classes based on their orientation, allowing for the removal of noise and non-ideal particles.
-
3D Reconstruction: An initial 3D model is generated and then refined by iteratively aligning all the 2D particle images to produce a high-resolution 3D density map of the P2X1 receptor.[5]
-
-
Model Building: The amino acid sequence of P2X1 is fitted into the cryo-EM density map to build an atomic model of the protein. This model is then refined and validated against the experimental data.[5][13]
Site-Directed Mutagenesis and Functional Validation
-
Mutant Generation: To investigate the function of specific amino acids, particularly in the ATP binding site, point mutations (e.g., alanine scanning) are introduced into the P2X1 cDNA using standard molecular biology techniques.[11][12]
-
Heterologous Expression: The wild-type and mutant receptor cRNAs are injected into Xenopus oocytes or transfected into cell lines like HEK293.[4][11]
-
Functional Assays: The effect of the mutation is assessed using functional assays:
-
Two-Electrode Voltage Clamp (TEVC): Used with Xenopus oocytes to measure the ion currents evoked by applying ATP. This allows for the determination of ATP potency (EC50) and antagonist inhibitory potency (IC50).[13]
-
Calcium Influx Assays: Performed in transfected cell lines using calcium-sensitive fluorescent dyes. The change in fluorescence upon ATP application reflects the influx of calcium through the channel, providing a measure of receptor activation.[11]
-
References
- 1. The P2X1 receptor as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X1 and P2X3 receptors form stable trimers: a novel structural motif of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. ccemmp.org [ccemmp.org]
- 7. biorxiv.org [biorxiv.org]
- 8. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
- 10. P2X receptors: dawn of the post-structure era - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
P2X Receptor-1 Subunit Composition and Assembly: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subunit composition and assembly of the P2X receptor-1 (P2X1), a key player in purinergic signaling. P2X1 receptors are ATP-gated ion channels involved in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, making them a significant target for drug discovery.[1][2] This document details the receptor's structural organization, assembly process, and trafficking dynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of P2X1 receptor biology.
P2X1 Receptor Subunit Composition
P2X receptors are trimeric ion channels, meaning they are formed by the assembly of three individual subunits.[1][3] The P2X1 receptor can exist in both homotrimeric and heterotrimeric forms.
-
Homotrimeric P2X1 Receptors: These receptors are composed of three identical P2X1 subunits. This is believed to be the predominant form in many native tissues, such as the vas deferens, where P2X1 is the primary P2X subunit expressed.[1]
-
Heterotrimeric P2X1 Receptors: P2X1 subunits can also co-assemble with other P2X subunits to form heterotrimeric receptors with distinct pharmacological and biophysical properties.[1][2] Functional heteromeric receptors involving P2X1 have been demonstrated with P2X2, P2X4, and P2X5 subunits in heterologous expression systems.[1] However, the physiological relevance and stoichiometry of many of these heteromers in native tissues are still under investigation.
The assembly of three subunits creates a central ion-permeable pore and three extracellular ATP binding sites located at the interfaces between adjacent subunits.[1]
The Assembly and Trafficking of P2X1 Receptors
The formation and cell surface expression of functional P2X1 receptors is a multi-step process involving synthesis in the endoplasmic reticulum (ER), post-translational modifications, assembly into trimers, and trafficking through the Golgi apparatus to the plasma membrane.
Synthesis and Assembly in the Endoplasmic Reticulum
P2X1 receptor subunits are synthesized on ribosomes and inserted into the ER membrane. The assembly into trimeric complexes is a critical step that also occurs within the ER. Studies using techniques like Blue Native PAGE have shown that P2X1 monomers are not detected soon after synthesis, indicating that trimerization is an efficient process that happens early in the biogenesis of the receptor.
Trafficking to the Cell Surface
Once assembled, the trimeric P2X1 receptors traffic from the ER to the Golgi apparatus for further processing and sorting before being transported to the plasma membrane. This trafficking process is crucial for the functional expression of the receptors at the cell surface.
Plasma Membrane Dynamics and Internalization
At the plasma membrane, P2X1 receptors are not static. They exhibit dynamic movement and are subject to internalization and recycling.[1] This process is particularly important for P2X1 receptors, which are known for their rapid desensitization upon prolonged exposure to ATP.[1] Agonist-induced internalization, followed by recycling back to the cell surface, is a key mechanism for the recovery of receptor function. This dynamic trafficking can be studied using techniques such as Fluorescence Recovery After Photobleaching (FRAP).[4][5]
Quantitative Data
The following tables summarize key quantitative data related to the P2X1 receptor, including its pharmacological properties and trafficking kinetics.
Table 1: Pharmacological Properties of P2X1 Receptor Modulators
| Compound | Species | Potency (EC50/IC50 in nM) | Mode of Action | Reference |
| ATP | Human | 56 | Agonist | [1] |
| ATP | Rat | 100-300 | Agonist | [1] |
| α,β-methylene ATP (α,β-meATP) | Human | 1,600 | Agonist | [1] |
| 2-Methylthio-ATP (2-MeSATP) | Human | 1,800 | Agonist | [1] |
| NF449 | Human | 0.3 | Antagonist | [1] |
| Suramin | Human | 1,000 | Antagonist | [1] |
| PPADS | Human | 100 | Antagonist | [1] |
Table 2: P2X1 Receptor Trafficking Kinetics
| Parameter | Value | Experimental Condition | Cell Type | Reference |
| FRAP Time Constant (τ) | ~60 seconds | Basal | HEK293 cells | [5] |
| FRAP Time Constant (τ) | ~30 seconds | After α,β-meATP stimulation | HEK293 cells | [4] |
| Mobile Fraction | ~75% | Basal | HEK293 cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study P2X1 receptor subunit composition and assembly.
Co-Immunoprecipitation (Co-IP) to Study Subunit Interactions
Co-IP is used to determine if P2X1 interacts with other P2X subunits to form heteromeric receptors.
Protocol:
-
Cell Lysis:
-
Culture cells expressing epitope-tagged P2X1 and a potential interacting partner.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, with protease inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Pre-clearing the Lysate:
-
Transfer the supernatant to a new tube.
-
Add Protein A/G agarose beads and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to the epitope tag on P2X1 to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the potential interacting subunit.
-
Blue Native PAGE (BN-PAGE) for Analyzing Native Receptor Complexes
BN-PAGE is a technique used to separate intact protein complexes from biological membranes, allowing for the determination of their native molecular mass and oligomeric state.
Protocol:
-
Sample Preparation:
-
Isolate cell membranes from cells expressing P2X1 receptors.
-
Solubilize the membrane proteins in a mild non-ionic detergent (e.g., 1% digitonin or n-dodecyl-β-D-maltoside) in a buffer containing aminocaproic acid to maintain protein complex integrity.[6]
-
Centrifuge at high speed (e.g., 100,000 x g) to remove insoluble material.
-
-
BN-PAGE:
-
Add Coomassie Brilliant Blue G-250 to the solubilized protein sample. The dye binds to the protein complexes, conferring a net negative charge without denaturing them.[7]
-
Load the samples onto a native polyacrylamide gradient gel (e.g., 4-16%).
-
Perform electrophoresis at 4°C with a cathode buffer containing Coomassie G-250 and an anode buffer without the dye.
-
-
Analysis:
-
The separated protein complexes can be visualized by Coomassie staining or transferred to a PVDF membrane for immunodetection with a P2X1-specific antibody.
-
The native molecular weight of the P2X1 receptor complex can be estimated by comparison to molecular weight standards run on the same gel.
-
Fluorescence Recovery After Photobleaching (FRAP) for Studying Receptor Trafficking
FRAP is a live-cell imaging technique used to measure the mobility of fluorescently tagged proteins in the plasma membrane.
Protocol:
-
Cell Preparation:
-
Transfect cells with a construct encoding P2X1 fused to a fluorescent protein (e.g., GFP or YFP).
-
Plate the cells on glass-bottom dishes suitable for live-cell imaging.
-
-
FRAP Experiment:
-
Identify a region of interest (ROI) on the plasma membrane of a cell expressing the fluorescently tagged P2X1.
-
Acquire a series of baseline images of the ROI.
-
Use a high-intensity laser to photobleach the fluorescent proteins within the ROI.
-
Acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached receptors diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Correct for photobleaching during image acquisition.
-
Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction of the receptors and the time constant of recovery (τ).[4]
-
Radioligand Binding Assay for Quantifying Receptor Affinity
Radioligand binding assays are used to determine the affinity (Ki) of agonists and antagonists for the P2X1 receptor.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from cells or tissues expressing P2X1 receptors.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]α,β-meATP) and varying concentrations of a competing unlabeled ligand (agonist or antagonist).
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the unlabeled ligand.
-
Fit the data to a competition binding equation to determine the IC50 value of the competing ligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Influx Assay for Functional Characterization
This assay measures the increase in intracellular calcium concentration upon activation of P2X1 receptors, providing a functional readout of receptor activity.
Protocol:
-
Cell Loading:
-
Culture cells expressing P2X1 receptors on a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Calcium Measurement:
-
Wash the cells to remove extracellular dye.
-
Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence intensity.
-
Add an agonist (e.g., ATP or α,β-meATP) to the wells to activate the P2X1 receptors.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence signal.
-
Plot the dose-response curve for the agonist to determine its EC50 value.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to P2X1 receptor composition and assembly.
Caption: P2X1 receptor signaling pathway upon ATP binding.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation. - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Blue native electrophoresis protocol | Abcam [abcam.com]
An In-depth Technical Guide to P2X Receptor-1 Splice Variants and Their Functions
Audience: Researchers, scientists, and drug development professionals.
Introduction to P2X1 Receptors
The P2X1 receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine triphosphate (ATP). These receptors are trimers, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini. Upon binding ATP, the P2X1 receptor channel opens, allowing the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to the depolarization of the cell membrane and the initiation of various downstream signaling events.
P2X1 receptors are prominently expressed in smooth muscle cells, platelets, and certain neuronal populations. Their activation is crucial for a range of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. The rapid activation and desensitization kinetics of P2X1 receptors make them key players in physiological responses requiring swift signaling.
The Role of Alternative Splicing
Alternative splicing of pre-mRNA is a fundamental mechanism for generating protein diversity from a single gene. By including or excluding specific exons, or using alternative splice sites, multiple mRNA transcripts can be produced, leading to protein isoforms with distinct structural and functional properties. This regulatory process is critical in the nervous and immune systems, where it contributes to the fine-tuning of cellular responses. For ion channels like the P2X1 receptor, alternative splicing can significantly alter key functional characteristics such as ligand affinity, channel kinetics, and cellular localization.
Known P2X1 Receptor Splice Variants
Several splice variants of the P2X1 receptor have been identified in different species and tissues. These variants exhibit altered functional properties compared to the wild-type receptor, suggesting they may play specialized roles in physiological and pathological processes.
P2X1b: A Rat Splice Variant with Modulatory Function
A notable splice variant, termed P2X1b, has been identified in the rat optic nerve. This variant arises from the exclusion of a 27-amino-acid segment within the extracellular loop of the P2X1 protein.
Functional Characteristics: When expressed alone, the P2X1b variant does not form functional channels and appears to be retained within the cell, failing to traffic to the plasma membrane. However, when co-expressed with the wild-type P2X1 receptor, P2X1b is transported to the cell surface and forms heteromeric channels. This co-expression leads to a significant change in the receptor's sensitivity to ATP.
Human P2X1 Splice Variants
3.2.1 P2X1del in Human Monocytes A splice variant referred to as P2X1del has been identified at the mRNA level in human monocytes. The functional characteristics and protein expression of this variant are yet to be fully elucidated.
3.2.2 Putative Variant in Human Bladder Research has identified a putative P2X1 splice variant in the human urinary bladder. This variant is characterized by the deletion of a region corresponding to a part of the second transmembrane domain. The functional implications of this structural change have not yet been quantitatively characterized.
Quantitative Comparison of P2X1 Splice Variant Properties
The functional consequences of alternative splicing are most clearly understood through the quantitative analysis of channel properties. The following table summarizes the available data for known P2X1 splice variants compared to the wild-type (WT) receptor.
| Property | P2X1 (WT) | P2X1 / P2X1b (Co-expressed) | P2X1del (Human Monocyte) | Human Bladder Variant |
| Agonist Sensitivity | ||||
| ATP EC₅₀ (µM) | 2.06 ± 0.3 | 0.95 ± 0.3 | Data not available | Data not available |
| Channel Kinetics | ||||
| Desensitization Rate (τ) | Data not available | Data not available | Data not available | Data not available |
| Recovery from Desensitization | Data not available | Data not available | Data not available | Data not available |
| Current Density | ||||
| Peak Current Amplitude | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in P2X1 receptor function and its study is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
P2X1 Receptor Signaling Pathway
Caption: General signaling cascade following P2X1 receptor activation by ATP.
Experimental Workflow for Splice Variant Characterization
Caption: Workflow for identifying and functionally characterizing P2X1 splice variants.
Logical Diagram of Alternative Splicing
Caption: Generation of a splice variant by exclusion of an alternative exon.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments involved in the study of P2X1 splice variants.
Molecular Cloning of P2X1 Splice Variants
-
RNA Isolation: Total RNA is extracted from the target tissue or cell line (e.g., rat optic nerve, human monocytes) using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.
-
Polymerase Chain Reaction (PCR): The P2X1 coding sequence is amplified from the cDNA template using high-fidelity DNA polymerase and primers flanking the start and stop codons of the P2X1 gene. Primer sequences should be designed based on the published P2X1 sequence for the relevant species.
-
Gel Electrophoresis and Purification: The PCR products are resolved on an agarose gel. Bands corresponding to the expected sizes for the wild-type and potential splice variants are excised and purified.
-
Cloning into Expression Vector: The purified PCR products are ligated into a suitable mammalian expression vector (e.g., pcDNA3.1). The ligation mixture is then used to transform competent E. coli.
-
Verification: Plasmid DNA is isolated from multiple bacterial colonies, and the presence and sequence of the P2X1 insert are verified by restriction enzyme digestion and Sanger sequencing.
Heterologous Expression in Cell Lines
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are a common choice for expressing ion channels. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Transfection: Cells are plated onto coverslips or culture dishes and grown to 70-90% confluency. The expression plasmids containing the wild-type or splice variant P2X1 are then transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) or electroporation. A co-transfection with a fluorescent marker like GFP can be used to identify successfully transfected cells.
-
Incubation: Cells are incubated for 24-48 hours post-transfection to allow for the expression of the receptor protein before functional analysis.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Solution Preparation:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.3 with NaOH.
-
-
Recording:
-
Coverslips with transfected cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass and filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the membrane of a transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
ATP-containing solutions are rapidly applied to the cell using a fast-perfusion system to evoke P2X1 currents.
-
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak current amplitude, desensitization rate (by fitting the current decay with an exponential function), and other parameters are analyzed using software such as pCLAMP or AxoGraph. Dose-response curves are generated by applying various concentrations of ATP and fitting the data to the Hill equation to determine the EC₅₀.
Unraveling the Subcellular Landscape of the P2X1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the subcellular localization of the P2X receptor-1 (P2X1), a key player in ATP-gated ion channel signaling. Understanding the precise location of this receptor is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of associated signaling and trafficking pathways.
Core Data Summary: Quantitative Distribution of P2X1 Receptors
The subcellular distribution of the P2X1 receptor is dynamic and cell-type dependent, with a significant presence on the plasma membrane and within specialized microdomains. The following table summarizes the available quantitative data on P2X1 receptor localization.
| Cellular Compartment | Cell Type | Percentage of Total Receptor Population | Experimental Method | Reference |
| Lipid Rafts | Platelets | Approximately 20% | Sucrose Density Gradient Centrifugation & Western Blot | [1] |
| Smooth Muscle (artery, vas deferens, bladder) | Almost exclusively localized to rafts | Sucrose Density Gradient Centrifugation & Western Blot | [1] | |
| Plasma Membrane (Mobile Fraction) | HEK293 cells (recombinant expression) | Recovers to ~75% of pre-bleach levels | Fluorescence Recovery After Photobleaching (FRAP) | [2] |
| Internalized Fraction (Agonist-induced) | Smooth Muscle Cells | Significant internalization upon agonist stimulation | Not specified | [3][4] |
Experimental Protocols: Methodologies for Determining Subcellular Localization
The localization of the P2X1 receptor is investigated using a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of P2X1 subcellular distribution.
Immunocytochemistry (ICC) for P2X1 Visualization
Objective: To visualize the location of P2X1 receptors within cells.
Protocol:
-
Cell Preparation:
-
Culture cells on glass coverslips until they reach the desired confluency.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS).
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-P2X1 primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
(Optional) Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Surface Biotinylation for Plasma Membrane P2X1 Analysis
Objective: To specifically label and quantify P2X1 receptors present on the cell surface.
Protocol:
-
Cell Preparation:
-
Culture cells to a high confluency in appropriate culture dishes.
-
Wash the cells twice with ice-cold PBS.
-
-
Biotinylation:
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Wash the cells three times with a quenching buffer (e.g., PBS containing 100 mM glycine) to stop the biotinylation reaction.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Streptavidin Pulldown:
-
Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C to capture biotinylated (cell surface) proteins.
-
Wash the beads several times with lysis buffer to remove non-biotinylated (intracellular) proteins.
-
-
Elution and Analysis:
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate (surface fraction) and the unbound fraction (intracellular fraction) by Western blotting using an anti-P2X1 antibody.
-
Subcellular Fractionation for Organellar P2X1 Localization
Objective: To isolate different subcellular compartments to determine the presence and relative abundance of P2X1 receptors in each.
Protocol:
-
Cell Homogenization:
-
Harvest cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and allow them to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.
-
Mitochondrial/Heavy Membrane Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-20,000 x g) for 20 minutes to pellet mitochondria and other heavy membranes.
-
Microsomal/Light Membrane Fraction: Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomal fraction (containing endoplasmic reticulum, Golgi, and plasma membrane fragments).
-
Cytosolic Fraction: The final supernatant contains the soluble cytosolic proteins.
-
-
Analysis:
-
Resuspend each pellet in a suitable buffer.
-
Analyze the protein content of each fraction by Western blotting using antibodies against P2X1 and organelle-specific markers to assess the purity of the fractions.
-
Fluorescence Recovery After Photobleaching (FRAP) for P2X1 Mobility
Objective: To measure the lateral mobility and trafficking dynamics of P2X1 receptors in the plasma membrane of living cells.
Protocol:
-
Cell Transfection:
-
Transfect cells with a plasmid encoding a fluorescently tagged P2X1 receptor (e.g., P2X1-eGFP).
-
-
Live-Cell Imaging Setup:
-
Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging.
-
Mount the dish on a confocal microscope equipped with a high-power laser and an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
-
Pre-bleach Imaging:
-
Acquire a series of images of a region of interest (ROI) on the cell surface expressing the fluorescently tagged P2X1 receptor to establish a baseline fluorescence intensity.
-
-
Photobleaching:
-
Use a high-intensity laser to photobleach the fluorescent proteins within the defined ROI.
-
-
Post-bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the ROI to monitor the recovery of fluorescence as unbleached P2X1-eGFP molecules diffuse into the bleached area.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Correct for photobleaching during image acquisition.
-
Fit the fluorescence recovery curve to a mathematical model to determine the mobile fraction (the percentage of receptors that are free to move) and the half-time of recovery (a measure of the speed of movement).
-
Visualizing P2X1 Receptor Dynamics: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to the subcellular localization of the P2X1 receptor.
Caption: P2X1 Receptor Signaling Pathway.
Caption: P2X1 Receptor Trafficking Workflow.
Caption: FRAP Experimental Workflow.
References
- 1. Differential sensitivity of human platelet P2X1 and P2Y1 receptors to disruption of lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 4. The trafficking and targeting of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
The intricate Dance of Activation: A Technical Guide to the ATP Gating Mechanism of the P2X1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide dissects the molecular mechanics of the P2X1 receptor, a key player in purinergic signaling. As a ligand-gated ion channel, its activation by extracellular adenosine triphosphate (ATP) triggers a cascade of events crucial in physiological processes ranging from smooth muscle contraction to platelet aggregation and neurotransmission.[1][2][3][4] Understanding the precise mechanism of ATP gating is paramount for the development of novel therapeutics targeting a spectrum of cardiovascular, urogenital, and immune disorders.[1][5]
Architectural Blueprint: The P2X1 Receptor Structure
The P2X1 receptor, like all members of the P2X family, is a homotrimeric or heterotrimeric assembly of individual subunits forming a non-selective cation channel.[1][5][6][7] High-resolution cryogenic electron microscopy (cryo-EM) studies have revealed a characteristic chalice-like shape.[8]
Each P2X1 subunit consists of:
-
Intracellular N- and C-termini: These domains are relatively small and are involved in receptor trafficking and desensitization.[1][5]
-
Two Transmembrane Helices (TM1 and TM2): These helices anchor the protein in the cell membrane and line the ion permeation pathway.[2][5][9]
-
A Large, Glycosylated Extracellular Domain: This domain, comprising about 280 amino acids, is rich in disulfide bonds and houses the ATP binding sites.[2][9][10] It is often described as having a shape resembling a dolphin, with distinct "head," "dorsal fin," and "flipper" regions that undergo significant conformational changes.[11]
The Agonist Handshake: ATP Binding and Site Specifics
The activation of the P2X1 receptor is initiated by the binding of extracellular ATP. Unlike many other receptors where the binding site is contained within a single subunit, the P2X1 receptor's three ATP binding sites are located at the interfaces between adjacent subunits in the extracellular domain.[2][5][9][12]
Upon binding, ATP adopts a distinctive U-shaped conformation within a pocket formed by conserved residues from two neighboring subunits.[13] Key interactions for the human P2X1 receptor include:
-
Adenine Ring: Engages in a pi-pi stacking interaction with F188 and a pi-cation interaction with K70.[5] A water-mediated hydrogen bond also forms with R139.[5]
-
Ribose Sugar: Forms a hydrogen bond with K140, a feature not observed in other P2X receptors.[5][8]
-
Phosphate Groups: Interact with conserved lysine residues (K68, K309) and other positively charged and polar residues.[2][9]
Divalent cations, such as Mg²⁺, are often complexed with ATP and play a role in modulating receptor activation. Residues D170 and E122 in the P2X1 receptor interact with this magnesium ion or its associated water network.[5][8]
The Gating Cycle: From Binding to Ion Flow and Closure
The ATP-induced gating of the P2X1 receptor is a dynamic, multi-step process involving activation, ion permeation, rapid desensitization, and eventual deactivation.
Activation: A Cascade of Conformational Changes
The binding of at least two, and likely three, ATP molecules triggers a series of extensive conformational changes throughout the receptor.[12][13] This process can be conceptualized as follows:
-
Jaw Tightening: The binding of ATP into the inter-subunit clefts causes the "jaws" of the binding pocket to clamp down on the agonist. This involves the head and dorsal fin domains moving closer together.[14]
-
Extracellular Domain Expansion: This initial movement leads to a sliding and rotation of the subunits relative to one another.[11] This causes a flexing of the lower body β-sheets and a radial, iris-like expansion of the entire extracellular vestibule.[10]
-
Pore Opening: The conformational changes in the extracellular domain are mechanically coupled to the transmembrane helices.[2] TM2 rotates counter-clockwise and flexes outward, widening the pore and allowing cations to flow through.[1][10]
Ion Permeation
The open P2X1 channel is a non-selective pore permeable to cations, primarily Na⁺, K⁺, and Ca²⁺.[1][5][15] The pore is lined by the TM2 helices from the three subunits. In the ATP-bound desensitized state, the narrowest constriction is formed by valine residues (V344), creating a pore radius of just 0.6 Å, which is insufficient for ion passage.[5][16] In the open state, this gate widens significantly. The P2X1 receptor exhibits a higher relative permeability to calcium compared to some other P2X subtypes like P2X2.[17]
Desensitization: A Rapid Inactivation Mechanism
A hallmark of the P2X1 receptor is its rapid and profound desensitization, which occurs within a second of continuous ATP exposure.[1][11][18] This process is crucial for preventing cellular over-excitation. The prevailing "helical recoil" model proposes a mechanism tied to the receptor's intracellular domains.[16][19]
-
Cytoplasmic Cap Formation: Upon activation, the intracellular N-termini are thought to form a "cytoplasmic cap" structure.
-
Cap Instability: For rapidly desensitizing subtypes like P2X1, this cap is relatively unstable.[19]
-
Recoil and Closure: The disassembly of this cap allows the TM2 helices to "recoil" into a non-conducting, desensitized state, even while ATP remains bound.[16][19] The pore in this desensitized state is closed, but the overall receptor conformation is distinct from the resting, apo state.[5][16]
Deactivation and Recovery
Following the removal of ATP, the receptor transitions from the desensitized state back to the closed, resting state. This recovery is a notably slow process for P2X1, often taking several minutes.[18][20] Studies suggest that receptor trafficking, including internalization and recycling back to the cell surface via dynamin and clathrin-mediated pathways, plays a significant role in replenishing the pool of responsive receptors and regulating the recovery from desensitization.[1][18]
Quantitative Analysis of P2X1 Receptor Function
The functional properties of the P2X1 receptor have been quantified through various experimental approaches.
| Parameter | Value | Species/System | Method | Reference |
| ATP EC₅₀ (Activation) | ~0.7 µM | Rat P2X1 / Xenopus Oocytes | Two-Electrode Voltage-Clamp | [20][21] |
| α,β-meATP EC₅₀ (Potency) | 99 nM | Human P2X1 / HEK293 cells | Calcium Influx Assay | [5] |
| α,β-meATP Kᵢ (Affinity) | 43 nM | Human P2X1 / HEK293 cells | Radioligand Binding Assay | [5] |
| Desensitization K₁/₂ | ~3.2 nM | Rat P2X1 / Xenopus Oocytes | Two-Electrode Voltage-Clamp | [20][21] |
| Recovery from Desensitization (τ) | ~11.6 min | Rat P2X1 / Xenopus Oocytes | Two-Electrode Voltage-Clamp | [20] |
| Relative Ion Permeability (PCa/PNa) | 3.9 | Human P2X1 / HEK cells | Whole-cell Patch Clamp | [17] |
| Pore Radius (Desensitized State) | 0.6 Å | Human P2X1 | Cryo-EM | [5][16] |
| Pore Radius (Closed State) | 1.0 Å | Human P2X1 | Cryo-EM | [5][8] |
Key Experimental Protocols
The elucidation of the P2X1 gating mechanism has been made possible by a suite of sophisticated biophysical and pharmacological techniques.
Cryo-Electron Microscopy (Cryo-EM)
-
Objective: To determine the high-resolution three-dimensional structure of the P2X1 receptor in different conformational states (e.g., apo, ATP-bound, antagonist-bound).[5][8][22]
-
Methodology:
-
Protein Expression and Purification: The human P2X1 receptor is overexpressed in cell lines (e.g., HEK293) and purified using affinity chromatography.
-
Sample Preparation: The purified receptor, in the presence or absence of ligands (like ATP or the antagonist NF449), is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.[5][8]
-
Data Collection: The frozen grid is imaged in a transmission electron microscope, collecting thousands of movies of the receptor particles in different orientations.
-
Image Processing and 3D Reconstruction: Sophisticated software is used to pick individual particles, classify them to remove noise, and reconstruct a high-resolution 3D map of the receptor's electron density.
-
Model Building: An atomic model of the P2X1 receptor is built into the density map, revealing the precise arrangement of amino acid residues and bound ligands.[5]
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Objective: To measure the ion flow through P2X1 channels in response to ATP application and to characterize the kinetics of activation, desensitization, and deactivation.[20]
-
Methodology:
-
Expression in Xenopus Oocytes: cRNA encoding the P2X1 receptor is injected into Xenopus laevis oocytes, which then express the receptor on their plasma membrane.
-
Voltage Clamping: Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to "clamp" the membrane potential at a desired holding value.
-
Ligand Application: A perfusion system with rapid solution exchange is used to apply precise concentrations of ATP to the oocyte.[20]
-
Current Measurement: The current required to hold the voltage constant is recorded. An inward flow of cations through the opened P2X1 channels is measured as an inward current.
-
Data Analysis: Dose-response curves are generated by plotting the peak current against ATP concentration to determine the EC₅₀. The time course of the current decay is analyzed to quantify desensitization rates.[20][21]
-
Radioligand Binding Assays
-
Objective: To directly measure the binding affinity (Kᵢ or Kₔ) of ligands (agonists or antagonists) to the P2X1 receptor.[5]
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing a high density of P2X1 receptors are prepared.
-
Competition Assay: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of a non-radiolabeled competitor ligand (the compound of interest).[5]
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) is determined and the Kᵢ is calculated.
-
Intracellular Calcium Influx Assays
-
Objective: To functionally assess P2X1 receptor activation by measuring the influx of Ca²⁺, a key consequence of channel opening.[5]
-
Methodology:
-
Cell Loading: Cells expressing the P2X1 receptor are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
-
Ligand Application: The cells are exposed to various concentrations of the agonist.
-
Fluorescence Measurement: A fluorescence plate reader or microscope is used to measure the increase in fluorescence intensity as Ca²⁺ enters the cell and binds to the dye.
-
Data Analysis: The change in fluorescence is plotted against agonist concentration to generate a dose-response curve and determine the EC₅₀ for receptor activation.[5]
-
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring the ATP-binding site of P2X receptors [frontiersin.org]
- 3. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X1 and P2X3 receptors form stable trimers: a novel structural motif of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. Structural insights into the human P2X1 receptor and ligand interactions | bioRxiv [biorxiv.org]
- 9. Exploring the ATP-binding site of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of ATP binding and ion channel activation in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist binding evokes extensive conformational changes in the extracellular domain of the ATP-gated human P2X1 receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric modulation of ATP-gated P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic insights from resolving ligand-dependent kinetics of conformational changes at ATP-gated P2X1R ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Insights into the channel gating of P2X receptors from structures, dynamics and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rcsb.org [rcsb.org]
Ion Permeability and Selectivity of P2X1 Receptor Channels: A Technical Guide
Introduction
P2X receptors are a family of seven (P2X1-7) trimeric ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] Specifically, the P2X1 receptor subtype is a non-selective cation channel that plays crucial roles in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[3][4][5] Upon activation by ATP, the P2X1 receptor channel opens to allow the influx of cations like sodium (Na+) and calcium (Ca2+), and the efflux of potassium (K+).[2][6] This ion flux leads to membrane depolarization and an increase in intracellular Ca2+ concentration, which are fundamental to its signaling functions.[7][8] Understanding the principles of ion permeation and the selectivity of the P2X1 channel is critical for researchers in physiology, pharmacology, and for the development of novel therapeutics targeting this receptor.[6][9]
This technical guide provides an in-depth overview of the ion permeability and selectivity of the P2X1 receptor, summarizes key quantitative data, details the experimental protocols used for these measurements, and illustrates the associated molecular pathways and workflows.
P2X1 Receptor Activation and Signaling Pathway
The P2X1 receptor is a homotrimeric protein, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[9] The binding of ATP to sites located at the interface between subunits in the extracellular domain triggers a significant conformational change.[6][9] This change involves the outward flexing and rotation of the second transmembrane helix (TM2) from each subunit, which opens a central pore and allows for the passage of cations down their electrochemical gradients.[1][9] The resulting influx of Na+ and Ca2+ depolarizes the cell membrane and directly increases cytosolic Ca2+, initiating downstream cellular responses.[7][8]
Caption: ATP binding to the P2X1 receptor induces channel opening, leading to cation influx and cellular responses.
Quantitative Data on Ion Permeability and Selectivity
The P2X1 receptor channel is characterized by its non-selective permeability to small cations and a particularly high permeability to calcium compared to other P2X subtypes.[9] The quantitative assessment of ion passage is typically expressed as a permeability ratio of a test ion (Px) relative to a reference ion, usually sodium (PNa).
Data Summary Tables
The following tables summarize the key permeability data for the P2X1 receptor channel based on published experimental findings.
Table 1: Relative Permeability of Divalent vs. Monovalent Cations This table shows the high relative permeability of the P2X1 channel to Calcium (Ca²⁺) compared to Sodium (Na⁺).
| Ion Ratio | Relative Permeability (PCa/PNa) | Reference |
| PCa / PNa | 3.9 | [7][10][11] |
Table 2: Relative Permeability of Monovalent Cations P2X1 channels show little difference from P2X2 receptors regarding their permeability to various monovalent organic cations.[10] The data below, determined for P2X2, is considered representative for P2X1.[10][11]
| Cation (X) | Relative Permeability (PX/PNa) |
| Guanidinium | 2.3 |
| Potassium | 1.0 |
| Sodium | 1.0 |
| Methylamine | 0.95 |
| Caesium | 0.72 |
| Dimethylamine | 0.5 |
| 2-Methylethanolamine | 0.29 |
| Tris(hydroxymethyl)-aminomethane | 0.16 |
| Tetraethylammonium | 0.04 |
| N-methyl-D-glucamine | 0.03 |
Table 3: Fractional Calcium Current Under physiological conditions, a significant portion of the total current through the P2X1 receptor is carried by Ca²⁺ ions.
| Parameter | Value | Reference |
| Fractional Ca²⁺ Current (% of total current) | ≈10% | [7] |
Experimental Protocols: Determining Ion Permeability
The relative ion permeability of P2X1 channels is primarily determined using electrophysiological techniques, specifically by measuring the reversal potential (Erev) of ATP-activated currents under bi-ionic conditions.
Core Protocol: Whole-Cell Patch Clamp and Reversal Potential Measurement
This method involves expressing the P2X1 receptor in a heterologous system (e.g., HEK or CHO cells) and measuring whole-cell currents in response to ATP application while manipulating extracellular ion composition.[10][11]
1. Cell Preparation and Receptor Expression:
-
Human P2X1 cDNA is used to stably or transiently transfect a suitable cell line, such as Human Embryonic Kidney (HEK293) cells.[10]
-
Cells are cultured under standard conditions until they are ready for electrophysiological recording.
2. Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp configuration is established.[11]
-
Solutions:
-
Intracellular (Pipette) Solution: Contains the primary cation being studied internally. For PCa/PNa measurements, a typical solution contains (in mM): 154 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3.[10]
-
Standard Extracellular Solution (for Na⁺): Contains (in mM): 154 NaCl, 10 HEPES, adjusted to pH 7.3.
-
Test Extracellular Solution (for Ca²⁺): Under bi-ionic conditions, all Na⁺ is replaced by the test cation. For example (in mM): 112 CaCl₂, 10 HEPES, adjusted to pH 7.3.[10][11]
-
-
Procedure: i. The cell is voltage-clamped at a holding potential (e.g., -60 mV). ii. ATP (e.g., 1-10 µM) is applied in the standard extracellular solution to elicit a control inward current. iii. A voltage ramp protocol (e.g., from -80 mV to +40 mV) is applied during the peak of the ATP response to determine the reversal potential (Erev) where the net current is zero. iv. The extracellular solution is rapidly exchanged for the test ion solution. v. ATP is reapplied, and the reversal potential is measured again under these new bi-ionic conditions.
3. Data Analysis and Calculation:
-
The shift in the reversal potential (ΔErev) upon changing the extracellular solution is used to calculate the permeability ratio.
-
For monovalent cations, the Goldman-Hodgkin-Katz (GHK) voltage equation is used: PX / PNa = exp(ΔErev * F / RT)
-
For divalent cations like Ca²⁺, a more complex form of the GHK equation is required to account for valence and ionic activities.[10] The permeability ratio PCa/PNa of 3.9 was calculated under bi-ionic conditions with 112 mM external Ca²⁺ and 154 mM internal Na⁺, corrected for ionic activities.[10][11]
Caption: Experimental workflow for measuring relative ion permeability of P2X1 channels.
References
- 1. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2RX1 - Wikipedia [en.wikipedia.org]
- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Principles and properties of ion flow in P2X receptors [frontiersin.org]
- 9. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionic permeability of, and divalent cation effects on, two ATP-gated cation channels (P2X receptors) expressed in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
P2X Receptor-1 in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the P2X receptor-1 (P2X1), an ATP-gated ion channel, within the central nervous system (CNS). It covers its molecular characteristics, physiological roles, and involvement in pathological conditions, with a focus on quantitative data, detailed experimental protocols, and signaling pathways.
Core Concepts of the P2X1 Receptor
The P2X1 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] These receptors are trimeric assemblies of individual P2X subunits.[3] In the CNS, P2X1 receptors are expressed on both neurons and glial cells, where they play a role in a variety of functions including neuromodulation and synaptic cotransmission.[2][4]
Activation of the P2X1 receptor by ATP leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and subsequent cell membrane depolarization.[5] A hallmark of the P2X1 receptor is its rapid desensitization in the continued presence of ATP, typically within milliseconds, followed by a slow recovery period that can take several minutes.[1][6] This kinetic profile suggests a role in transient signaling events.
Quantitative Data: Ligand Affinities and Channel Kinetics
The pharmacological and biophysical properties of the P2X1 receptor have been characterized using various agonists and antagonists. The following tables summarize key quantitative data from studies on recombinant and native P2X1 receptors.
Table 1: Agonist Potencies at P2X1 Receptors
| Agonist | Receptor Species/System | EC₅₀ | Reference(s) |
| ATP | Rat P2X1 (recombinant, Xenopus oocytes) | 0.7 µM | [6] |
| ATP | Human Platelet P2X1 | ~1 µM | [5] |
| α,β-methylene ATP (α,β-meATP) | Human P2X1 (recombinant, HEK293) | 99 nM | [7] |
| α,β-methylene ATP (α,β-meATP) | Rat Colon | 2.7 µM | |
| α,β-methylene ATP (α,β-meATP) | Human Colon | 4.4 µM | |
| 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) | P2X1 | 54 nM |
Table 2: Antagonist Potencies at P2X1 Receptors
| Antagonist | Receptor Species/System | IC₅₀ | Reference(s) |
| NF449 | Rat P2X1 (recombinant) | 0.28 nM | [8] |
| NF449 | Human P2X1 (recombinant, Xenopus oocytes) | 0.05 nM | [9] |
| Suramin | Human P2X1 (recombinant, Xenopus oocytes) | ~1 µM | [10] |
| PPADS | P2X1 | 1-2.6 µM | |
| TNP-ATP | P2X1 | 6 nM | |
| Ro 0437626 | P2X1 | 3 µM |
Table 3: Kinetic Properties of P2X1 Receptors
| Property | Condition | Value | Reference(s) |
| Desensitization Time Constant | Recombinant rat P2X1 | Milliseconds | [1] |
| Recovery from Desensitization Time Constant | Recombinant rat P2X1 (Xenopus oocytes) | 11.6 ± 1.0 min | [6] |
| Recovery from Desensitization Time Constant | Nociceptor P2X-like current (transient) | ~4 min | [11] |
| Recovery from Desensitization Time Constant | P2X1 expressed in oocytes | 108 ± 7.4 s | [12] |
Signaling Pathways and Cellular Functions
Activation of P2X1 receptors in the CNS initiates a cascade of events primarily driven by the influx of cations.
Primary Signaling Events
The immediate consequence of P2X1 receptor activation is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. The rise in intracellular Ca²⁺ acts as a crucial second messenger, triggering a variety of downstream cellular responses.
Receptor Trafficking and Regulation
The cell surface expression and function of P2X1 receptors are tightly regulated by dynamic trafficking processes, including constitutive and agonist-induced internalization and recycling. This regulation is crucial for maintaining cellular responsiveness to ATP.
Interacting proteins, particularly those of the cytoskeleton such as actin, play a significant role in modulating P2X1 receptor function and localization.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study P2X1 receptors in the CNS.
Whole-Cell Patch-Clamp Recording of P2X1 Receptor Currents in CNS Neurons
This protocol is adapted for recording ATP-evoked currents from cultured neurons or neurons in acute brain slices.[14][15]
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂.
-
Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
Procedure:
-
Prepare brain slices (250-300 µm) or cultured neurons on coverslips.
-
Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at 1.5-2 mL/min.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish a gigaohm seal (>1 GΩ) on the membrane of a target neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply ATP or specific P2X1 agonists (e.g., α,β-meATP) via a fast-perfusion system to evoke inward currents.
-
Record and analyze the current amplitude, activation, and desensitization kinetics.
-
To study antagonists, pre-apply the antagonist for a defined period before co-application with the agonist.
In Situ Hybridization for P2X1 Receptor mRNA in Brain Tissue
This protocol outlines the detection of P2X1 mRNA in fixed brain sections.[16][17][18]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat
-
SuperFrost Plus slides
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense P2X1 riboprobe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
Procedure:
-
Perfuse the animal with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.
-
Cut 14-20 µm thick coronal or sagittal sections on a cryostat and mount on slides.
-
Treat sections with Proteinase K to improve probe penetration.
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize with the DIG-labeled P2X1 riboprobe overnight at 65°C.
-
Perform stringent washes to remove non-specifically bound probe.
-
Incubate with an anti-DIG-AP antibody.
-
Develop the signal with NBT/BCIP substrate until the desired color intensity is reached.
-
Dehydrate and coverslip the slides for microscopy.
Calcium Imaging of P2X1 Receptor Activity in CNS Cells
This protocol allows for the visualization of changes in intracellular calcium concentration following P2X1 receptor activation.[19][20]
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a fast-acquisition camera
Procedure:
-
Culture CNS neurons or astrocytes on glass-bottom dishes.
-
Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with HBSS.
-
Acquire baseline fluorescence images.
-
Apply ATP or a P2X1-specific agonist and continuously record fluorescence changes.
-
Analyze the change in fluorescence intensity over time (ΔF/F₀) to quantify the calcium response.
Role in CNS Pathophysiology and Therapeutic Potential
The P2X1 receptor has been implicated in a range of neurological and psychiatric conditions, making it a potential target for drug development.[2][3] Dysregulation of P2X1 receptor signaling has been associated with neuroinflammation, neuropathic pain, and neurodegenerative diseases.[2] For instance, studies have shown altered P2X1 receptor mRNA expression in the brain following ischemic stroke.[21] Given its role in modulating neuronal activity and glial responses, targeting the P2X1 receptor with selective antagonists could offer novel therapeutic strategies for these disorders. However, the development of CNS-penetrant and highly selective P2X1 receptor modulators remains a key challenge.[3]
References
- 1. Neuromodulation by extracellular ATP and P2X receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiopathological Roles of P2X Receptors in the Central Nervous System | Bentham Science [eurekaselect.com]
- 3. P2X1 and P2X2 receptors in the central nervous system as possible drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of P2X receptors in sympathetic neurons: contribution of neuronal P2X1 receptors revealed using knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization, recovery and Ca(2+)-dependent modulation of ATP-gated P2X receptors in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Domains of P2X receptors involved in desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Step-by-step in situ hybridization method for localizing gene expression changes in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 19. Confocal calcium imaging reveals an ionotropic P2 nucleotide receptor in the paranodal membrane of rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Temporal mRNA Expression of Purinergic P2 Receptors in the Brain Following Cerebral Ischemia and Reperfusion: Similarities and Distinct Variations Between Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Ligands and Modulators of the P2X1 Receptor
For Researchers, Scientists, and Drug Development Professionals
The P2X1 receptor, a ligand-gated ion channel, is a critical component in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation.[1] Its activation by endogenous ligands and regulation by various modulators make it a compelling target for therapeutic intervention in cardiovascular, urogenital, and immune-related disorders.[1][2] This guide provides a comprehensive overview of the endogenous ligands that activate the P2X1 receptor, the modulators that regulate its function, and the experimental protocols used to study these interactions.
Endogenous Ligands of the P2X1 Receptor
The primary endogenous agonist for all P2X receptors, including P2X1, is adenosine 5'-triphosphate (ATP) .[3][4] Released from cells upon stress or injury, ATP binds to the extracellular domain of the P2X1 receptor, inducing a conformational change that opens a non-selective cation channel.[1] This allows the influx of Na⁺ and Ca²⁺, leading to cell depolarization and the initiation of downstream signaling cascades.[1][5] The P2X1 receptor exhibits a high affinity for ATP and is characterized by its rapid activation and desensitization.[3]
While adenosine diphosphate (ADP) is a crucial signaling molecule in thrombosis, purified ADP is not considered a direct agonist for P2X1 receptors.[6][7] Early observations of ADP-induced P2X1 activation are now largely attributed to contamination of commercial ADP preparations with ATP.[7] Therefore, ATP is recognized as the principal physiological agonist for P2X1.[8]
P2X1 Receptor Signaling Pathway
The binding of ATP to the P2X1 receptor initiates a rapid signaling cascade. The receptor itself is a trimer, with each subunit contributing to the formation of the central ion pore.[5] ATP binding at the subunit interfaces triggers the opening of this pore, leading to cation influx and subsequent cellular responses.[3]
Caption: P2X1 receptor activation by its endogenous ligand, ATP.
Modulators of P2X1 Receptor Activity
The function of the P2X1 receptor can be finely tuned by a range of synthetic and endogenous modulators, which include competitive antagonists and allosteric modulators. Allosteric modulators bind to a site distinct from the ATP-binding (orthosteric) site and can either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) receptor function.[9][10] Developing selective allosteric modulators is a key strategy in drug discovery as it may offer greater subtype selectivity compared to targeting the highly conserved ATP binding pocket.[1][11]
The following tables summarize the quantitative data for key agonists and antagonists of the P2X1 receptor. Potency is typically expressed as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for antagonists.
Table 1: P2X1 Receptor Agonists
| Compound | Type | Species | Potency (EC₅₀) | Reference(s) |
|---|---|---|---|---|
| ATP | Endogenous Agonist | Human | 56 nM | [1] |
| ATP | Endogenous Agonist | Rat | 100-300 nM | [1] |
| α,β-methylene ATP (α,β-meATP) | Synthetic Agonist | Human | 99 nM | [3] |
| 2-Methylthio-ATP (2-MeSATP) | Synthetic Agonist | Rat | 54 nM | [12] |
| Benzoyl-benzoyl-ATP (BzATP) | Synthetic Agonist | - | Most potent P2X1 agonist |[1] |
Table 2: P2X1 Receptor Antagonists and Modulators
| Compound | Type | Species | Potency (IC₅₀) | Reference(s) |
|---|---|---|---|---|
| NF449 | Competitive Antagonist | Rat | 0.28 nM | [12] |
| NF449 | Competitive Antagonist | Human | Sub-nanomolar | [1] |
| NF279 | Competitive Antagonist | - | 0.88 µM (HIV-1 Inhibition) | [13] |
| TNP-ATP | Competitive Antagonist | - | 6 nM | [12] |
| MRS2159 | Competitive Antagonist | - | Nanomolar potency | [1] |
| PPADS | Non-selective Antagonist | - | Micromolar potency | [14] |
| Ro 0437626 | Selective Antagonist | - | 3 µM | [12] |
| Aurintricarboxylic acid (ATA) | Non-competitive Antagonist | - | Nanomolar potency | [1] |
| PSB-2001 | Non-competitive Antagonist | - | Nanomolar potency | [1] |
| NF023 | Allosteric Modulator (NAM) | - | - | [14] |
| MRS2219 | Allosteric Modulator (PAM) | - | - | [1] |
| Zinc (Zn²⁺) | Allosteric Modulator (NAM) | - | Inhibits in a conc-dependent manner |[10] |
Experimental Protocols for Studying P2X1 Receptors
Characterizing the interaction between ligands and the P2X1 receptor requires specialized biophysical and cell-based assays. Below are outlines of key experimental methodologies.
This technique is used to determine the affinity of ligands for the P2X1 receptor. It typically involves a competitive binding format where a radiolabeled ligand and an unlabeled test compound compete for binding to the receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for the P2X1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human P2X1 receptor.
-
Radioligand, such as [³H]-α,β-methylene ATP ([³H]α,β-meATP).[3][15]
-
Unlabeled test compounds.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, [³H]α,β-meATP (at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.[3]
This is a functional, cell-based assay to measure the activation or inhibition of the P2X1 receptor by monitoring changes in intracellular calcium concentration.
Objective: To determine the potency (EC₅₀ or IC₅₀) of test compounds by measuring P2X1-mediated calcium influx.
Materials:
-
A cell line stably expressing the P2X1 receptor (e.g., HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).
-
Agonists (e.g., ATP, α,β-meATP) and test compounds (antagonists/modulators).
-
A fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader).
Protocol:
-
Cell Plating: Seed the P2X1-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the Fluo-4 AM dye in assay buffer for 60 minutes at 37°C.
-
Compound Addition:
-
For Antagonists: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.
-
For Agonists: Prepare a separate plate with varying concentrations of the test agonist.
-
-
Measurement: Place both plates in the fluorescence plate reader. The instrument will add the agonist to the cell plate and immediately begin measuring fluorescence intensity over time.
-
Data Analysis:
-
For Agonists: The peak fluorescence response is plotted against the agonist concentration to determine the EC₅₀.
-
For Antagonists: The response to a fixed concentration of agonist (e.g., EC₈₀) in the presence of varying antagonist concentrations is measured. The inhibition of the agonist response is plotted against the antagonist concentration to determine the IC₅₀.[3]
-
TEVC is a powerful technique used to directly measure the ion flow through the P2X1 channel in response to ligand application, typically using Xenopus laevis oocytes as an expression system.
Objective: To characterize the effects of agonists, antagonists, and modulators on the ion channel properties of the P2X1 receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the P2X1 receptor.
-
Microinjection apparatus.
-
TEVC amplifier and data acquisition system.
-
Recording chamber and perfusion system.
-
Recording solution (e.g., ND96).
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus frog and inject them with the P2X1 cRNA. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrode Placement: Place an injected oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Voltage Clamping: Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with the recording solution. Apply the agonist (e.g., ATP) for a short duration to elicit an inward current. To test an antagonist, pre-apply the antagonist for a set period before co-applying it with the agonist.
-
Data Recording: Record the current responses elicited by the compound applications.
-
Data Analysis: Measure the peak amplitude of the inward current. Construct concentration-response curves to determine the EC₅₀ of agonists or the IC₅₀ of antagonists. This method also allows for the detailed study of channel kinetics, such as activation, deactivation, and desensitization rates.
Experimental Workflow for Modulator Discovery
The search for novel P2X1 modulators typically follows a hierarchical screening cascade, starting with high-throughput methods and progressing to more detailed, lower-throughput characterization.
Caption: A typical workflow for P2X1 receptor modulator discovery.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP is not an agonist at P2X1 receptors: evidence for separate receptors stimulated by ATP and ADP on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of evidence for functional ADP-activated human P2X1 receptors supports a role for ATP during hemostasis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | To Inhibit or Enhance? Is There a Benefit to Positive Allosteric Modulation of P2X Receptors? [frontiersin.org]
- 10. Allosteric modulation of ATP-gated P2X receptor channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of P2X receptors: allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. P2X1 Selective Antagonists Block HIV-1 Infection through Inhibition of Envelope Conformation-Dependent Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Radioligands Targeting the Purinergic P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to P2X Receptor-1 Desensitization Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanisms governing the desensitization of the P2X receptor-1 (P2X1), an ATP-gated ion channel crucial in various physiological processes, including neurotransmission, inflammation, and hemostasis. Understanding the intricacies of P2X1 receptor desensitization is paramount for the development of novel therapeutics targeting this receptor.
Core Concepts of P2X1 Receptor Desensitization
P2X1 receptors are characterized by their rapid activation and subsequent desensitization in the continued presence of their endogenous agonist, adenosine triphosphate (ATP).[1][2] This desensitization is a critical physiological brake, preventing excessive or prolonged signaling that could lead to cellular damage. The process is multifaceted, involving a combination of conformational changes in the receptor protein, receptor trafficking, and modulation by intracellular signaling pathways.
Sustained exposure to even nanomolar concentrations of ATP can lead to a profound and long-lasting desensitization of P2X1 receptors.[3][4][5] This highlights the sensitivity of the receptor to its environment and the importance of tight regulation.
Quantitative Analysis of P2X1 Desensitization
The kinetics of P2X1 receptor desensitization have been extensively studied using various electrophysiological techniques. The following tables summarize key quantitative data from studies on recombinant and native P2X1 receptors.
| Parameter | Value | Species/Cell Type | Experimental Conditions | Reference |
| ATP EC₅₀ (Activation) | 0.7 µM | Rat P2X1 | Expressed in Xenopus oocytes | [3][4][5] |
| 1.7 ± 0.3 µM | Human P2X1 | Two-electrode voltage clamp (TEVC) | [6] | |
| ATP K₁/₂ (Desensitization) | 3.2 ± 0.1 nM | Rat P2X1 | Expressed in Xenopus oocytes | [3][4][5] |
| α,β-meATP EC₅₀ | ≈1 µM | Platelets | --- | [7] |
| Desensitization Time Constant (τ) | ~250 ms | --- | --- | [8][9] |
| Recovery from Desensitization Time Constant (τ) | 11.6 ± 1.0 min | Rat P2X1 | Expressed in Xenopus oocytes | [3][5] |
| 108 ± 7.4 s | --- | --- | [10] | |
| ~5 min | --- | --- | [8] |
| Receptor/Condition | Extent of Desensitization | Experimental Conditions | Reference |
| P2X1 | 90 ± 1% | 100 µM ATP, 10-s application in Xenopus oocytes | [10][11] |
| P2X2 | 14 ± 1% | 100 µM ATP, 10-s application in Xenopus oocytes | [10][11] |
| P2X1 with P2X2 N-domain substitution | 2 ± 0.3% | 100 µM ATP, 10-s application in Xenopus oocytes | [10] |
Key Mechanisms of P2X1 Desensitization
The desensitization of P2X1 receptors is not a single event but rather a coordinated interplay of multiple cellular processes.
1. Conformational Changes and the "Helical Recoil" Model:
Structural biology studies, particularly cryo-electron microscopy (cryo-EM), have provided significant insights into the conformational changes that occur during P2X receptor desensitization.[1][6] The "helical recoil" model, initially proposed for the P2X3 receptor, suggests that upon prolonged agonist binding, a conformational change in the transmembrane helices leads to the closure of the ion pore, even while the agonist remains bound.[1] Recent cryo-EM structures of the human P2X1 receptor in an ATP-bound desensitized state have revealed a unique closed pore conformation, supporting a similar mechanism for P2X1.[6] This intrinsic conformational change is a rapid process, accounting for the fast desensitization kinetics observed for P2X1 receptors.[1][2]
2. Receptor Internalization and Trafficking:
Following activation, P2X1 receptors undergo internalization from the plasma membrane.[7][8][12][13] This process of endocytosis and subsequent recycling back to the cell surface plays a crucial role in the recovery from desensitization.[7][8][12][13] Studies have shown that inhibiting internalization and recycling processes reduces the rate of recovery from desensitization.[12][13] Both constitutive and agonist-induced recycling of P2X1 receptors have been observed, highlighting the dynamic nature of their cell surface expression.[8] This trafficking is dependent on clathrin-mediated endocytosis and is influenced by intracellular calcium levels.[12][13]
3. Role of the Cytoskeleton:
The actin cytoskeleton has been implicated in the regulation of P2X1 receptor function. Disruption of the actin cytoskeleton has been shown to inhibit P2X1 receptor currents without affecting the time course of desensitization or the surface expression of the receptor.[9] This suggests that the cytoskeleton may play a role in anchoring or stabilizing the receptor in a functional state at the plasma membrane, rather than directly participating in the desensitization process itself.
4. Phosphorylation and G-Protein Coupled Receptor (GPCR) Cross-talk:
While direct phosphorylation of the P2X1 receptor itself as a primary mechanism for desensitization is not strongly supported, modulation by protein kinases is evident.[14] Potentiation of P2X1 receptor currents can occur following the activation of Gαq-coupled GPCRs in a protein kinase C (PKC)-dependent manner.[7][14] This regulation is thought to occur through the phosphorylation of an accessory protein that interacts with the intracellular N-terminus of the P2X1 receptor.[7][14] This cross-talk with GPCR signaling pathways allows for the fine-tuning of P2X1 receptor activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of P2X1 receptor desensitization.
Caption: Signaling pathways in P2X1 receptor desensitization.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
References
- 1. Molecular Mechanisms of P2X Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Domains of P2X receptors involved in desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 13. The trafficking and targeting of P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-protein-coupled receptor regulation of P2X1 receptors does not involve direct channel phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
P2X receptor-1 in different species (e.g., mouse, rat, human)
An In-depth Technical Guide to the P2X1 Receptor Across Species
Introduction
The P2X1 receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine triphosphate (ATP).[1] These receptors are trimeric, consisting of three subunits that form a non-selective cation channel.[2][3] Each subunit possesses two transmembrane domains, a large extracellular loop for ligand binding, and intracellular N- and C-termini.[2][4] P2X1 receptors are distinguished by their high affinity for ATP, rapid activation, and fast desensitization kinetics, typically within milliseconds to seconds.[5][6] They exhibit a relatively high permeability to calcium ions (Ca²⁺), making them significant contributors to intracellular calcium signaling.[4][5]
This guide provides a comprehensive overview of the P2X1 receptor in human, rat, and mouse species, focusing on its pharmacology, tissue distribution, signaling pathways, and the experimental protocols used for its study. This information is intended for researchers, scientists, and professionals involved in drug development.
Structure and Function
The P2X1 receptor functions as an ATP-gated cation channel, allowing the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, which leads to membrane depolarization and the initiation of various cellular responses.[1][7] The binding of ATP to sites located at the interface between adjacent subunits triggers a conformational change, opening the channel pore.[2][4]
Key functional characteristics of the P2X1 receptor include:
-
Rapid Desensitization : Upon continuous exposure to ATP, the P2X1 receptor rapidly desensitizes, a feature that distinguishes it from other P2X subtypes like P2X2, P2X4, and P2X7.[5][6]
-
High Calcium Permeability : The P2X1 receptor has a higher fractional calcium current compared to other P2X receptors, making it an important direct source of Ca²⁺ influx.[5] The relative permeability of Ca²⁺ to Na⁺ (PCa/PNa) is approximately 3.9.[4]
-
Trafficking and Recycling : Unlike many other P2X receptors, the P2X1 receptor undergoes rapid internalization and recycling back to the cell membrane, a process that influences its responsiveness.[5][8]
Comparative Pharmacology
The pharmacological profile of the P2X1 receptor shows some variations across species. The tables below summarize the potency of common agonists and antagonists for human, rat, and mouse P2X1 receptors.
Agonist Potency (EC₅₀)
The EC₅₀ value represents the concentration of an agonist that produces 50% of the maximal response. ATP is the endogenous agonist, while α,β-methylene ATP (α,β-meATP) is a stable analog commonly used in research.[5]
| Agonist | Human P2X1 (nM) | Rat P2X1 (nM) | Mouse P2X1 (nM) |
| ATP | 56[5] | 100 - 300[5] | Not specified |
| α,β-methylene ATP | 99[9] | Not specified | Not specified |
| BzATP | Most Potent Agonist[5] | Most Potent Agonist[5] | Most Potent Agonist[5] |
Note: Data is derived from studies on heterologous expression systems. Values can vary based on experimental conditions.
Antagonist Potency (IC₅₀)
The IC₅₀ value is the concentration of an antagonist that inhibits 50% of the agonist response. NF449 is known as a highly potent and selective P2X1 receptor antagonist.[5][6] Suramin and PPADS are non-selective P2 receptor antagonists that are also active at P2X1.[10]
| Antagonist | Human P2X1 (nM) | Rat P2X1 (nM) | Mouse P2X1 (nM) |
| NF449 | 0.05 - 66[2][6] | Sub-nanomolar[5] | Not specified |
| Suramin | ~1000[11] | ~1000[11] | Not specified |
| PPADS | ~100[11] | ~100[11] | Not specified |
Note: Potency can differ based on the assay used (e.g., electrophysiology vs. calcium influx). There can be species-specific differences in antagonist affinity. For instance, some antagonists show slightly lower affinity for the human recombinant P2X1 receptor compared to endogenous rat receptors.[11]
Tissue Distribution
The P2X1 receptor is widely expressed across various tissues and cell types in mammals, with its primary roles being in smooth muscle contraction and platelet function.[5][12]
| Tissue/Cell Type | Human | Rat | Mouse |
| Smooth Muscle | |||
| Vas Deferens | High[13] | High[11] | High[5] |
| Urinary Bladder | High[13][14] | High[11] | High[14] |
| Arteries | High[13] | High | High[5] |
| Blood Cells | |||
| Platelets | High[4][13] | Present | Required for thrombosis[15] |
| Neutrophils | Present[15] | Present | Present[5] |
| Eosinophils | Present[15] | Not specified | Not specified |
| Mast Cells | Present[13][15] | Not specified | Not specified |
| Lymphocytes (T and B cells) | Present[13][15] | Not specified | Not specified |
| Nervous System | |||
| Enteric Neurons | Not specified | Not specified | Present[16] |
| Nodose Ganglion Neurons | Not specified | Present[17] | Not specified |
| Cortical Astrocytes | Not specified | Not specified | Present (as P2X1/5)[18] |
| Other Tissues | |||
| Pancreatic Islets (δ cells) | Present[16] | Not specified | Present[16] |
| Heart | Medium[13] | Not specified | Not specified |
Signaling Pathways
Activation of the P2X1 receptor by ATP initiates a rapid signaling cascade primarily driven by ion influx.
-
ATP Binding and Channel Opening : ATP binds to the extracellular domain, causing the trimeric receptor to undergo a conformational change that opens the central ion pore.[1]
-
Cation Influx and Depolarization : The open channel allows Na⁺ and Ca²⁺ to flow into the cell, leading to the depolarization of the cell membrane from its resting potential.[4]
-
Increased Intracellular Calcium : The influx of Ca²⁺ directly through the channel pore significantly increases the intracellular Ca²⁺ concentration.[7]
-
Downstream Cellular Responses : The rise in intracellular Ca²⁺ and membrane depolarization trigger various downstream events, including:
-
Smooth Muscle Contraction : In tissues like the vas deferens and bladder, this leads to muscle contraction.[5]
-
Platelet Activation : In platelets, it contributes to shape change, granule secretion, and aggregation, often in synergy with P2Y receptors.[4]
-
Enzyme Activation : Increased Ca²⁺ can activate signaling cascades involving enzymes like Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[7]
-
-
Modulation by G-Protein Coupled Receptors (GPCRs) : P2X1 receptor activity can be potentiated by the activation of Gαq-coupled GPCRs, such as the P2Y1 receptor, in a PKC-dependent manner.[4]
Experimental Protocols
Studying the P2X1 receptor involves a variety of techniques to measure ligand binding, ion flux, and channel activity.
Radioligand Binding Assay
This assay is the gold standard for quantifying the affinity of a ligand for a receptor.[19] It is used to determine the dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of competing, non-labeled compounds.[19]
Methodology:
-
Membrane Preparation : Cells or tissues expressing the P2X1 receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor. Protein concentration is determined.[20]
-
Incubation : The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of an unlabeled competitor compound.[2][19]
-
Equilibrium : The mixture is incubated to allow the binding reaction to reach equilibrium.[19]
-
Separation : Receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The membranes are trapped on the filter, while the free ligand passes through.[19][21]
-
Washing : The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.[20]
-
Data Analysis : The data is used to generate competition curves, from which the IC₅₀ of the competitor is calculated. The Ki value is then derived using the Cheng-Prusoff equation.
Intracellular Calcium Imaging Assay
This technique measures changes in intracellular Ca²⁺ concentration following receptor activation, providing a functional readout of channel activity.[2]
Methodology:
-
Cell Culture : HEK293 or other suitable cells expressing the P2X1 receptor are grown on glass coverslips or in multi-well plates.
-
Dye Loading : Cells are incubated with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM). The "AM" ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.
-
Baseline Measurement : The coverslip or plate is placed on a fluorescence microscope or plate reader. A baseline fluorescence reading is taken before stimulation.
-
Agonist Application : A solution containing a P2X1 agonist (e.g., ATP or α,β-meATP) is added to the cells.
-
Fluorescence Measurement : Changes in fluorescence intensity are recorded over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺ concentration.
-
Data Analysis : The change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) is calculated (ΔF/F₀) to quantify the response. Dose-response curves can be generated to determine agonist EC₅₀ values.
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique for directly measuring the flow of ions through a channel, providing detailed information about its gating properties and kinetics.[22] The whole-cell configuration is commonly used to record the total current from all P2X1 receptors on a cell.[23][24]
Methodology:
-
Cell Preparation : A single cell expressing P2X1 receptors is identified under a microscope.
-
Pipette Positioning : A glass micropipette with a very fine tip, filled with an electrolyte solution, is precisely positioned onto the surface of the cell membrane.[25]
-
Giga-seal Formation : Gentle suction is applied to the pipette to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.[22]
-
Whole-Cell Configuration : A brief pulse of stronger suction is applied to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm. This allows control of the cell's membrane potential (voltage clamp).[22][23]
-
Current Recording : The cell is held at a constant voltage (e.g., -60 mV).[23] A P2X1 agonist is rapidly applied to the cell via a perfusion system. The resulting flow of ions through the P2X1 channels is recorded as an electrical current.
-
Data Analysis : The amplitude, activation rate, and desensitization rate of the current are analyzed. This data can be used to construct dose-response curves and investigate the effects of antagonists or modulators.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of the binding characteristics of recombinant P2X1 and P2X2 purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2RX1 - Wikipedia [en.wikipedia.org]
- 13. P2X1 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. P2X receptor expression in mouse urinary bladder and the requirement of P2X1 receptors for functional P2X receptor responses in the mouse urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. P2X1 | P2X receptors | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 16. Expression of P2X1 receptors in somatostatin-containing cells in mouse gastrointestinal tract and pancreatic islets of both mouse and human - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of P2X1, P2X2, P2X3, and P2X4 receptor subunits in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P2X1 and P2X5 Subunits Form the Functional P2X Receptor in Mouse Cortical Astrocytes | Journal of Neuroscience [jneurosci.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 23. pnas.org [pnas.org]
- 24. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Notes and Protocols for Patch Clamp Recording of P2X1 Receptor Currents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for recording P2X1 receptor-mediated currents using the whole-cell patch clamp technique. P2X1 receptors are ATP-gated non-selective cation channels that play crucial roles in various physiological processes, including neurotransmission, inflammation, and platelet aggregation.[1][2][3] Understanding their function is critical for drug development targeting these receptors.
P2X1 Receptor Characteristics
P2X1 receptors are characterized by their rapid activation and desensitization in response to extracellular ATP.[4][5] The half-maximal effective concentration (EC50) for ATP is typically in the submicromolar to micromolar range.[2] A key feature of P2X1 receptors is their fast desensitization, which occurs in the continued presence of the agonist, and a slow recovery from this desensitized state, often requiring several minutes of agonist-free washout.[5][6]
Experimental Data Summary
The following table summarizes key quantitative data for P2X1 receptor currents obtained from patch clamp experiments.
| Parameter | Value | Cell Type/Expression System | Agonist | Reference |
| EC50 for ATP | ~0.7 µM | Rat P2X1 in Xenopus oocytes | ATP | [4][7] |
| ~1 µM | Rat vas deferens smooth muscle cells | ATP | [8] | |
| Desensitization Half-Time | 50-150 ms | Heterologously expressed P2X1 | ATP | [8] |
| ~250 ms | HEK cells expressing P2X1 | α,β-meATP | [5] | |
| Recovery from Desensitization Time Constant | ~75 seconds | Human P2X1 | ATP | [6] |
| ~11.6 minutes | Rat P2X1 in Xenopus oocytes | ATP | [7] | |
| Holding Potential | -60 mV | HEK cells expressing P2X1/P2X2 | ATP | [4][9] |
| Relative Ion Permeability (PNa:PCa) | 3.9 | Murine P2X1 | ATP | [1] |
Signaling Pathway of P2X1 Receptor Activation
Activation of the P2X1 receptor by extracellular ATP leads to the opening of a non-selective cation channel, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[1][3] This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.
Caption: P2X1 Receptor Signaling Pathway.
Experimental Protocol: Whole-Cell Patch Clamp Recording of P2X1 Currents
This protocol is designed for recording P2X1 receptor currents from cultured cells expressing the receptor, such as HEK293 cells.
Materials and Reagents
-
Cells: HEK293 cells stably or transiently expressing the P2X1 receptor.
-
Extracellular (Bath) Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[10][11] Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[10][11] For perforated patch, include Amphotericin B (e.g., 600 µg/mL).[9]
-
Agonist Stock Solution: 10 mM ATP in water. Store at -20°C. Dilute in extracellular solution to the final desired concentration on the day of the experiment.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 4-8 MΩ when filled with intracellular solution.[11]
-
Patch Clamp Amplifier and Data Acquisition System: e.g., Axopatch amplifier, Digidata, and pCLAMP software.[9]
-
Microscope: Inverted microscope with appropriate optics.
-
Micromanipulator: For precise positioning of the patch pipette.
-
Fast Solution Exchange System: Essential for rapidly applying and washing out the agonist to capture the fast kinetics of P2X1 receptors.[12]
Experimental Workflow
Caption: Patch Clamp Experimental Workflow.
Step-by-Step Procedure
-
Cell Preparation: Plate cells expressing P2X1 receptors onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare and filter all solutions on the day of the experiment. Keep the intracellular solution on ice.
-
Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a final resistance of 4-8 MΩ.[11]
-
Experimental Setup: Mount the coverslip with cells in the recording chamber on the microscope stage and continuously perfuse with extracellular solution.
-
Obtaining a Gigaseal: Fill a patch pipette with intracellular solution, mount it on the micromanipulator, and apply slight positive pressure.[10] Under visual guidance, approach a target cell and release the positive pressure upon contact to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.[10]
-
Establishing Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip.[10][13] This establishes electrical and diffusive access to the cell interior.
-
Recording P2X1 Currents:
-
Set the amplifier to voltage-clamp mode and hold the membrane potential at -60 mV.[9]
-
Allow the cell to stabilize for a few minutes.
-
Position the fast solution exchange system outlet near the cell.
-
Apply ATP at the desired concentration for a short duration (e.g., 2-10 seconds) to evoke a P2X1 receptor-mediated current.[9]
-
Record the current, observing the rapid activation and subsequent desensitization.
-
Wash out the agonist with extracellular solution and allow for a sufficient recovery period (e.g., 5-8 minutes) before the next agonist application.[5][9]
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current.
-
Fit the desensitization phase of the current with an exponential function to determine the desensitization time constant.
-
To determine the EC50, apply a range of ATP concentrations and plot the normalized peak current amplitude against the agonist concentration. Fit the data with the Hill equation.
-
To study recovery from desensitization, vary the washout interval between two agonist applications and plot the peak amplitude of the second response as a percentage of the first.
-
Troubleshooting
-
No GΩ Seal Formation: Ensure the cell membrane is clean and healthy. The pipette tip should also be clean. Adjust the positive pressure.
-
Loss of Whole-Cell Configuration: This can be due to cell fragility or excessive suction. Use healthier cells and apply gentler suction.
-
Rapid Current Rundown: This can be an issue with whole-cell recordings due to the dialysis of intracellular components.[2] Using the perforated patch clamp technique with amphotericin B can mitigate this problem.[2][9]
-
Slow Current Activation: This may indicate a problem with the fast solution exchange system. Ensure the perfusion outlet is close to the cell and the flow rate is adequate.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Role of ATP-Gated P2X Receptors in Acute, Inflammatory and Neuropathic Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of conformational changes revealed by voltage-clamp fluorometry give insight to desensitization at ATP-gated human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of ATP-gated non-selective cation channel (P2X1 receptor) activation and desensitization by the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. sophion.com [sophion.com]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols for Whole-Cell Voltage Clamp Recording of P2X1 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
P2X1 receptors are ATP-gated cation channels that play crucial roles in a variety of physiological processes, including neurotransmission, inflammation, and platelet aggregation.[1][2] Their rapid activation and desensitization kinetics make them a key target for therapeutic intervention in conditions such as thrombosis, chronic pain, and urological disorders.[1][3] The whole-cell voltage clamp technique is a powerful electrophysiological method used to study the function and pharmacology of P2X1 receptors by allowing for the precise control of membrane voltage and the direct measurement of ion channel currents.[4][5] These application notes provide detailed protocols and key data for the successful recording and analysis of P2X1 receptor currents.
Quantitative Data Summary
The following tables summarize key quantitative data for P2X1 receptor kinetics and pharmacology, providing a reference for experimental design and data interpretation.
Table 1: P2X1 Receptor Activation and Desensitization Kinetics
| Parameter | Agonist | Value | Cell Type | Notes |
| Activation | ||||
| EC50 | ATP | ~0.7 - 1 µM | Rat P2X1 in Xenopus oocytes, human P2X1 in HEK293 cells | The concentration of ATP that elicits a half-maximal response.[6][7][8][9] |
| Activation Time Constant | ATP (10-300 nM) | Concentration-dependent | Rat P2X1 in Xenopus oocytes | The rate of channel opening increases with higher ATP concentrations.[9] |
| Desensitization | ||||
| K1/2 (Steady-state) | ATP | ~3.2 nM | Rat P2X1 in Xenopus oocytes | The concentration of ATP that causes 50% desensitization at steady-state.[6][7][10] |
| Desensitization Time Constant | ATP | ~250 ms | HEK293 cells | A characteristic feature of P2X1 receptors is their rapid desensitization.[11] |
| Recovery from Desensitization Time Constant | ATP | ~5 - 11.6 min | Rat P2X1 in Xenopus oocytes, HEK293 cells | Recovery from desensitization is a slow process.[6][7][11] |
Table 2: Pharmacology of P2X1 Receptors
| Compound | Type | Potency (IC50/EC50) | Notes |
| Agonists | |||
| Adenosine triphosphate (ATP) | Endogenous Agonist | EC50 ~1 µM | The primary endogenous activator of P2X receptors.[8][12] |
| α,β-methylene ATP (α,β-meATP) | Agonist | High selectivity for P2X1 and P2X3 | More stable than ATP.[3] |
| 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) | Potent Agonist | Nanomolar potency | The most potent agonist at the P2X1 receptor.[3] |
| Antagonists | |||
| Suramin | Non-selective Antagonist | Micromolar range | Also affects other P2 receptor subtypes.[13] |
| Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) | Non-selective Antagonist | Micromolar range | Selective for P2X1 but also inhibits other P2 receptors.[3][13] |
| NF023 | Competitive Antagonist | - | Derived from suramin, can inhibit P2X3 at high concentrations.[12] |
| NF279 | Competitive Antagonist | Nanomolar range | A more potent suramin derivative than NF023.[12] |
| NF449 | Potent & Selective Antagonist | Sub-nanomolar potency | Highly selective for human and rat P2X1 receptors.[3] |
| MRS2159 | Antagonist | Nanomolar potency | A low molecular weight, selective antagonist.[3] |
| Aurintricarboxylic acid (ATA) | Non-competitive Antagonist | Nanomolar potency | A potent non-competitive blocker of P2X1 and P2X3 receptors.[3][12] |
| PSB-2001 | Non-competitive Antagonist | Nanomolar potency | A non-competitive antagonist.[3] |
Experimental Protocols
Cell Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are a commonly used expression system for studying recombinant P2X1 receptors.
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
Transiently transfect HEK293 cells with a plasmid encoding the human or rat P2X1 receptor subunit using a suitable transfection reagent. A co-transfection with a marker protein like GFP can help identify transfected cells.
-
Plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recordings.
-
Solutions
External Solution (in mM):
-
150 NaCl
-
2.5 KCl
-
2.5 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.3 with NaOH.[8]
Internal (Pipette) Solution (in mM):
-
140 Potassium Gluconate
-
10 EGTA
-
10 HEPES
-
5 NaCl
-
Adjust pH to 7.3 with KOH.[8]
Note: The exact composition of solutions may need to be optimized for specific experimental conditions.
Whole-Cell Voltage Clamp Recording
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-6 MΩ when filled with the internal solution.
-
-
Recording Setup:
-
Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
-
Establishing a Whole-Cell Configuration:
-
Under visual guidance, approach a single, healthy-looking transfected cell with the patch pipette.
-
Apply slight positive pressure to the pipette to keep its tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[4]
-
-
Data Acquisition:
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.[8][14][15]
-
Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Apply ATP or other pharmacological agents via a rapid solution exchange system to elicit P2X1 receptor-mediated currents. Due to the rapid desensitization of P2X1 receptors, a fast perfusion system is critical.
-
Allow for a sufficient washout period between agonist applications (e.g., 5-8 minutes) to ensure full recovery from desensitization.[11][14]
-
Data Analysis
-
Measure the peak amplitude of the ATP-evoked inward current.
-
Analyze the activation and desensitization kinetics by fitting the rising and decaying phases of the current with exponential functions.
-
Construct dose-response curves by plotting the peak current amplitude as a function of agonist concentration and fit with the Hill equation to determine the EC50.
-
Evaluate the effects of antagonists by co-applying them with an agonist and measuring the reduction in the peak current amplitude to determine the IC50.
Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 Receptor Signaling Pathway.
Experimental Workflow for Whole-Cell Voltage Clamp
Caption: Whole-Cell Voltage Clamp Workflow.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. P2X1 | P2X receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Measuring P2X1 Receptor Channel Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP).[1] As a member of the P2X receptor family, it is a trimeric protein, with each subunit possessing two transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[2][3][4] P2X1 receptors are prominently expressed on platelets and smooth muscle cells, playing crucial roles in thrombosis, hemostasis, and vasoconstriction.[4][5] A hallmark of the P2X1 receptor is its rapid activation and profound desensitization, which occurs on a sub-second timescale.[2][4] Understanding the kinetics of P2X1 channel gating is fundamental for elucidating its physiological functions and for the development of novel therapeutics targeting this receptor.
These application notes provide an overview of the key kinetic parameters of the P2X1 receptor and detailed protocols for their measurement using state-of-the-art biophysical techniques.
Key Kinetic Parameters of the P2X1 Receptor
The function of the P2X1 receptor is defined by several key kinetic parameters that describe the transitions between its closed, open, and desensitized states.
-
Activation: This refers to the rate at which the channel opens following the binding of an agonist like ATP. The concentration of ATP required to elicit a half-maximal response is termed the EC50. The activation time is inversely correlated with the ATP concentration.[3]
-
Deactivation: This describes the rate at which the channel closes upon removal of the agonist. The deactivation of P2X1 receptors is relatively rapid, occurring on a timescale of seconds.[3]
-
Desensitization: This is a critical feature of P2X1 receptors, where the channel closes despite the continued presence of the agonist.[2][6][7] This process is rapid, often occurring within hundreds of milliseconds to a few seconds, and it significantly shapes the physiological response.[2][6] The receptor can enter a long-lasting refractory state following desensitization.[8][9]
-
Recovery from Desensitization: This is the process by which the receptor returns to a closed, activatable state after the agonist is removed. For P2X1 receptors, this is a very slow process, often taking several minutes.[8][9][10]
-
Single-Channel Conductance: This is a measure of the ion flow through a single open P2X1 receptor channel. It provides insight into the pore properties of the channel.
Data Presentation: P2X1 Receptor Kinetic Properties
The following tables summarize key quantitative data for P2X1 receptor kinetics from studies using heterologous expression systems.
Table 1: Agonist Potency and Activation Kinetics
| Parameter | Agonist | Species | Expression System | Value | Reference(s) |
|---|---|---|---|---|---|
| EC50 | ATP | Rat | Xenopus Oocytes | 0.7 µM | [8][9] |
| ATP | Human | HEK293 Cells | Submicromolar range | [3] | |
| Activation Time | ATP | Rat | Xenopus Oocytes | Inversely correlated with ATP concentration | [3][11] |
| Peak Current Time | ATP (Maximal Conc.) | - | - | Tens of milliseconds |[2] |
Table 2: Desensitization and Recovery Kinetics
| Parameter | Agonist | Species | Expression System | Value | Reference(s) |
|---|---|---|---|---|---|
| Desensitization Rate | ATP (100 µM) | Rat | Xenopus Oocytes | 90 ± 1% decline in 10s | [6] |
| ATP (10 µM) | Rat | Xenopus Oocytes | 95 ± 1% decline in 10s | [6] | |
| ATP | - | - | Complete within seconds | [2] | |
| Desensitization (K1/2) | ATP | Rat | Xenopus Oocytes | 3.2 ± 0.1 nM | [8][9] |
| Recovery Time (τ) | ATP | Rat | Xenopus Oocytes | 11.6 ± 1.0 min | [8][9] |
| | - | Human/Mouse | Platelets/Megakaryocytes | ~5 min |[2] |
Table 3: Single-Channel Properties
| Parameter | Species | Expression System | Conductance (pS) | Reference(s) |
|---|---|---|---|---|
| Single-Channel Conductance | Rat | CHO Cells | ~18 pS | [12] |
| | Rat | Xenopus Oocytes | ~19 pS |[13] |
Signaling Pathway and State Diagram
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is the gold standard for characterizing the macroscopic currents mediated by P2X1 receptors expressed in a heterologous system (e.g., HEK293 cells).[14][15][16][17][18]
Objective: To measure ATP-evoked currents and characterize activation, deactivation, and desensitization kinetics of P2X1 receptors.
Materials:
-
HEK293 cells stably or transiently expressing the P2X1 receptor.
-
Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).
-
Borosilicate glass capillaries for pipette pulling.
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl (or K-Gluconate), 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA. pH adjusted to 7.3 with KOH.
-
ATP stock solution (Mg-ATP to minimize hydrolysis).
-
Rapid solution exchange system (e.g., U-tube or multi-barrel perfusion system).
Experimental Workflow Diagram:
Procedure:
-
Cell Preparation: Plate P2X1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-6 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Lower the pipette into the bath, apply positive pressure, and approach a target cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Recording:
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
Activation/Desensitization: Using a fast-solution exchange system, apply a known concentration of ATP for a set duration (e.g., 5-10 seconds) to record the full activation and desensitization phases of the current.
-
Deactivation: After the ATP application, switch back to the control external solution to record the deactivation phase as the current returns to baseline.
-
Recovery: To measure the recovery from desensitization, use a paired-pulse protocol. Apply a conditioning pulse of ATP, followed by a variable recovery interval (e.g., 10s to 10 min) in control solution, and then a second test pulse of ATP. The amplitude of the second response relative to the first indicates the extent of recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current for dose-response curve generation.
-
Fit the desensitization phase of the current trace with a single or double exponential function to determine the desensitization time constant(s) (τ_des).
-
Fit the deactivation phase (washout) with an exponential function to determine the deactivation time constant (τ_deact).
-
Plot the normalized peak current of the test pulse against the recovery interval and fit with an exponential function to determine the recovery time constant (τ_rec).
-
Protocol 2: Stopped-Flow Fluorometry
Stopped-flow is a technique for studying rapid reactions in solution, ideal for measuring kinetics in the millisecond range.[19][20][21][22] It can be used to study P2X1 receptor conformational changes by labeling the receptor with an environmentally sensitive fluorophore (Voltage-Clamp Fluorometry, VCF) or to measure ligand binding kinetics.
Objective: To measure the kinetics of agonist-induced conformational changes in purified P2X1 receptors or receptors in membrane preparations.
Materials:
-
Stopped-flow instrument equipped with fluorescence detection.
-
Purified P2X1 receptor protein or membrane vesicles containing the receptor. For VCF, this would involve cysteine-mutant receptors labeled with a fluorescent probe.[23]
-
Syringe 1 Solution: Buffer containing the P2X1 receptor preparation.
-
Syringe 2 Solution: Buffer containing a high concentration of ATP (or other ligand).
-
Appropriate buffers (e.g., HEPES-based saline).
Experimental Workflow Diagram:
Procedure:
-
Sample Preparation: Prepare the P2X1 receptor sample. If using VCF, label a specific cysteine residue near the agonist binding pocket with a fluorophore like MTS-TAMRA.[23]
-
Instrument Setup:
-
Load the two reactant solutions into the drive syringes of the stopped-flow instrument.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Set the data acquisition parameters, including the total acquisition time and sampling rate (linear or logarithmic).[24]
-
-
Data Acquisition:
-
Trigger the instrument. The drive ram will rapidly push the contents of both syringes into a mixing chamber.
-
The mixed solution flows into the observation cell, and the flow is abruptly stopped.
-
Simultaneously, data acquisition begins, recording the change in fluorescence intensity as a function of time.
-
Perform multiple "shots" and average the resulting kinetic traces to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting kinetic trace reflects the rate of the conformational change or binding event.
-
Fit the trace with a suitable mathematical model (e.g., single or double exponential function) to extract the observed rate constant(s) (k_obs).
-
By performing the experiment at various ligand concentrations, one can determine the elementary rate constants for the binding and conformational change steps.
-
Concluding Remarks
The measurement of P2X1 receptor channel kinetics requires techniques with high temporal resolution due to the receptor's rapid activation and desensitization properties. Whole-cell patch-clamp electrophysiology is the cornerstone for analyzing the integrated function of a population of channels in a cellular context. Complementary techniques like stopped-flow fluorometry provide deeper insights into the molecular motions and binding events that precede channel gating. A thorough characterization using these methods is essential for understanding the role of P2X1 in physiology and for the rational design of selective modulators for therapeutic use.
References
- 1. Principles and properties of ion flow in P2X receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single channel properties of ATP-gated cation channels (P2X receptors) heterologously expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single Channel Properties of P2X2 Purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patch Clamp Protocol [labome.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 19. Stopped-flow - Wikipedia [en.wikipedia.org]
- 20. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 21. Stopped Flow FAQs [photophysics.com]
- 22. biologic.net [biologic.net]
- 23. Mechanistic insights from resolving ligand-dependent kinetics of conformational changes at ATP-gated P2X1R ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 24. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Application Note: High-Throughput Calcium Imaging Assay for P2X Receptor-1 (P2X1) Activation
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the discovery of novel modulators for the P2X1 receptor.
Introduction The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] As a member of the purinergic receptor family, P2X1 is a non-selective cation channel with relatively high permeability to calcium (Ca2+).[3][4] These receptors are predominantly expressed in smooth muscle cells, platelets, and certain neurons, playing crucial roles in processes like muscle contraction, platelet aggregation, and inflammation.[1][5] Upon activation by ATP, the P2X1 channel opens, leading to a rapid influx of cations, primarily Ca2+ and Na+, which depolarizes the cell and triggers downstream physiological responses.[1][3] This makes the P2X1 receptor a significant therapeutic target for conditions such as thrombosis, urological disorders, and pain.[1][6]
Calcium imaging assays provide a robust and high-throughput method to measure the activation of P2X1 receptors. The assay relies on fluorescent calcium indicators, such as Fluo-4 AM, which exhibit a large increase in fluorescence intensity upon binding to free intracellular calcium.[7][8] By monitoring these changes in fluorescence, researchers can quantify receptor activation in response to agonist stimulation and assess the potency of antagonist compounds.
P2X1 Receptor Signaling Pathway
The activation of the P2X1 receptor follows a direct and rapid signaling cascade. The binding of an agonist, such as ATP, to the extracellular domain of the receptor induces a conformational change.[3] This change opens the integral ion channel pore, allowing for the rapid influx of extracellular cations, including Na+ and Ca2+, down their electrochemical gradients.[3][9] The resulting increase in intracellular Ca2+ concentration ([Ca2+]i) and membrane depolarization leads to various cell-specific responses, such as smooth muscle contraction or platelet shape change.[3][9] The P2X1 receptor is known for its rapid activation and subsequent desensitization in the continued presence of an agonist.[6][10]
Experimental Protocols
This section provides a detailed protocol for measuring P2X1 receptor activation in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing human P2X1) using the fluorescent calcium indicator Fluo-4 AM in a 96- or 384-well plate format.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human P2X1 receptor.[11][12]
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).[7]
-
Reagents for Loading Buffer:
-
P2X1 Agonists: ATP, α,β-methylene ATP (α,β-meATP).[6]
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FDSS, FLIPR) with excitation/emission filters suitable for Fluo-4 (Ex: ~490 nm, Em: ~515 nm).[7][15]
Experimental Workflow
The overall workflow involves seeding the cells, loading them with a calcium-sensitive dye, adding the test compounds (agonists or antagonists), and measuring the resulting change in fluorescence.
Step-by-Step Protocol
1. Cell Culture and Seeding (Day 1)
-
Culture P2X1-expressing cells according to standard protocols until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a culture medium at the desired density.
-
Seed the cells into black-walled, clear-bottom 96-well (e.g., 50,000 cells/well) or 384-well (e.g., 15,000 cells/well) plates.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Preparation of Reagents (Day 2)
-
Assay Buffer: Prepare HBSS with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Loading Buffer:
-
Prepare a 2-4 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For the final loading buffer, dilute the Fluo-4 AM stock into the Assay Buffer to a final concentration of 2-5 µM.[16]
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to prevent dye aggregation.[13]
-
Optional: Add Probenecid to a final concentration of 1-2.5 mM to improve dye retention in some cell types.[8]
-
Vortex the solution thoroughly before use.
-
-
Compound Plates: Prepare serial dilutions of agonist and antagonist compounds in Assay Buffer at concentrations 4-5 times higher than the final desired concentration.
3. Calcium Dye Loading (Day 2)
-
Remove the culture medium from the cell plates.
-
Gently wash the cells once with Assay Buffer.
-
Add the appropriate volume of Fluo-4 AM Loading Buffer to each well (e.g., 100 µL for 96-well, 25 µL for 384-well).[7]
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.[7]
-
After incubation, gently wash the cells 2-3 times with Assay Buffer to remove excess dye, leaving the final wash volume in the wells.
4. Assay Performance and Data Acquisition (Day 2)
-
Place the cell plate into the fluorescence kinetic plate reader and allow it to equilibrate.
-
For Antagonist Mode:
-
Add antagonist dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a concentration of agonist that elicits a response close to its EC₈₀ value.
-
Continue recording the fluorescence signal for 60-180 seconds to capture the peak response.
-
-
For Agonist Mode:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add agonist dilutions to the wells.
-
Continue recording the fluorescence signal for 60-180 seconds.
-
Data Analysis
-
The primary response is measured as the change in fluorescence intensity (ΔF) over the baseline (F₀), often expressed as ΔF/F₀ or the maximum peak height.
-
For each concentration of the test compound, normalize the response relative to the maximum response (agonist control) and minimum response (vehicle control).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Quantitative Data Summary
The following tables summarize the pharmacological properties of common P2X1 receptor modulators. Potency values can vary depending on the assay conditions and species.
Table 1: P2X1 Receptor Agonists
| Compound | P2X1 Activity (EC₅₀, nM) | Species | Reference |
|---|---|---|---|
| ATP | 56 | Human | [6] |
| ATP | 100 - 300 | Rat | [6] |
| α,β-meATP | 54 | Not Specified | [14] |
| BzATP | Most Potent Agonist | Not Specified |[6] |
Table 2: P2X1 Receptor Antagonists
| Compound | P2X1 Activity (IC₅₀, nM) | Species | Reference |
|---|---|---|---|
| NF449 | < 1 | Human, Rat | [6] |
| TNP-ATP | 6 | Not Specified | [14] |
| MRS 2159 | Potent & Selective | Not Specified | [5] |
| Ro 0437626 | 3000 | Not Specified |[14] |
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Account - GeneCards Suite [auth.lifemapsc.com]
- 5. scbt.com [scbt.com]
- 6. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of receptor-operated cation channels via P2X1 not P2T purinoceptors in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.tocris.com [resources.tocris.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for P2X Receptor-1 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioligand binding assays for the determination of ligand affinity to the P2X receptor-1 (P2X1). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific experimental needs.
Introduction to P2X1 Receptor Radioligand Binding Assays
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). It plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Consequently, the P2X1 receptor is a significant target for drug discovery and development. Radioligand binding assays are a robust and sensitive method for quantifying the interaction of novel compounds with the P2X1 receptor, providing essential data on their affinity and selectivity.[1] These assays typically involve the use of a radiolabeled ligand that binds specifically to the receptor and the measurement of this binding in the presence and absence of competing unlabeled ligands.
Data Presentation
The following tables summarize the affinity and potency of known agonists and antagonists for the P2X1 receptor. This data is crucial for selecting appropriate tool compounds and for validating assay performance.
Table 1: Affinity and Potency of P2X1 Receptor Agonists
| Agonist | Parameter | Value (nM) | Receptor Source | Notes |
| ATP | EC50 | 56 - 300 | Human, Rat | Endogenous agonist.[2] |
| α,β-methylene ATP | Kd | 8.1 - 43 | Human | A stable analog of ATP commonly used as a radioligand.[3] |
| α,β-methylene ATP | EC50 | 99 | Human | |
| BzATP | pEC50 | 8.74 | Human | A potent P2X1 receptor agonist. |
Table 2: Affinity and Potency of P2X1 Receptor Antagonists
| Antagonist | Parameter | Value (nM) | Receptor Source | Notes |
| NF449 | Ki | 5.3 | Human | A potent and selective P2X1 receptor antagonist.[4] |
| NF449 | IC50 | 0.05 - 66 | Human | [4] |
| NF279 | IC50 | 0.88 µM | - | Selective P2X1 antagonist. |
| Suramin | IC50 | ~1000 | Human P2X2 | Suramin is a non-selective P2 receptor antagonist. |
| PPADS | IC50 | 4.7 µM | - | Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid. |
| MRS2159 | - | - | - | A selective P2X1 receptor antagonist. |
| TNP-ATP | Ki | nanomolar | Human | A competitive antagonist. |
Experimental Protocols
This section provides detailed methodologies for performing saturation and competition radioligand binding assays to determine the affinity of ligands for the P2X1 receptor.
Materials and Reagents
-
Receptor Source: Membranes from cells or tissues expressing the P2X1 receptor (e.g., HEK293 cells transfected with the human P2X1 receptor).
-
Radioligand: [3H]-α,β-methylene ATP (specific activity >20 Ci/mmol).
-
Unlabeled Ligands: Test compounds, and a known high-affinity P2X1 receptor ligand for determining non-specific binding (e.g., unlabeled α,β-methylene ATP or a potent antagonist like NF449).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Cocktail.
-
Scintillation Counter.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay for P2X1 receptor affinity determination.
Protocol 1: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax) in the receptor preparation.[6][7]
-
Prepare Receptor Membranes: Homogenize cells or tissues expressing P2X1 receptors in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.[5]
-
Set up the Assay Plate: In a 96-well plate, add increasing concentrations of the radioligand (e.g., [3H]-α,β-methylene ATP) to duplicate wells.
-
Determine Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled α,β-methylene ATP) to saturate the specific binding sites.[8]
-
Initiate Binding: Add the prepared receptor membranes (e.g., 50-100 µg of protein) to all wells to start the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.[5]
-
Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).
-
Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the P2X1 receptor by measuring their ability to compete with a fixed concentration of the radioligand.
-
Prepare Receptor Membranes and Reagents: As described in the saturation binding assay protocol.
-
Set up the Assay Plate: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: A fixed concentration of the radioligand (typically at or below its Kd value) and binding buffer.
-
Non-Specific Binding: The fixed concentration of the radioligand and a high concentration of an unlabeled competitor.
-
Competition: The fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
-
-
Initiate Binding: Add the prepared receptor membranes to all wells.
-
Incubation, Separation, and Quantification: Follow steps 5-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the test compound (X-axis).
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
-
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in an influx of Na+ and Ca2+ into the cell. This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.
Caption: Simplified signaling pathway of the P2X1 receptor upon activation by ATP.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. revvity.com [revvity.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Application Notes and Protocols for [3H]-α,β-methylene ATP Binding to P2X Receptor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the binding of the radiolabeled agonist, [3H]-α,β-methylene ATP, to the P2X1 receptor, a ligand-gated ion channel. This document includes quantitative binding data, detailed experimental procedures, and visual representations of the associated signaling pathway and experimental workflow to facilitate research and drug development efforts targeting the P2X1 receptor.
Data Presentation: Quantitative Binding Parameters
The binding of [3H]-α,β-methylene ATP to the P2X1 receptor has been characterized in various tissues, often revealing the presence of both high and low-affinity binding sites. The following tables summarize the key quantitative data from radioligand binding studies.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [3H]-α,β-methylene ATP for P2X1 Receptors
| Tissue/Cell Line | Species | Binding Site | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Vas Deferens | Rat | High-Affinity | 0.7 | 1012 | [1][2] |
| Low-Affinity | 70.8 | 7470 | [1][2] | ||
| Urinary Bladder | Rat | High-Affinity | 8.1 - 8.9 | 4.62 - 10.32 (pmol/mg protein) | [3] |
| Low-Affinity | 67.0 - 119.8 | 14.24 - 58.84 (pmol/mg protein) | [3] | ||
| Spleen | Rat | High-Affinity | 1 - 1.2 | Not Reported | [1][2] |
| Low-Affinity | 98 - 158 | Not Reported | [1][2] | ||
| Heart | Rat | High-Affinity | 1 - 1.2 | Not Reported | [1][2] |
| Low-Affinity | 98 - 158 | Not Reported | [1][2] | ||
| Liver | Rat | High-Affinity | 1 - 1.2 | Not Reported | [1][2] |
| Low-Affinity | 98 - 158 | Not Reported | [1][2] | ||
| Striatum | Rat | High-Affinity | Not Reported | Not Reported | [1][2] |
| Low-Affinity | Not Reported | Not Reported | [1][2] | ||
| Cerebral Cortex | Rat | High-Affinity | 1 - 1.2 | Not Reported | [1][2] |
| Low-Affinity | 98 - 158 | Not Reported | [1][2] | ||
| Hippocampus | Rat | High-Affinity | Not Reported | Not Reported | [1][2] |
| HEK293 cells expressing WT-P2X1 | Human | Not Specified | 43 | Not Reported | [4][5] |
Table 2: Kinetic Parameters for [3H]-α,β-methylene ATP Binding to Rat Urinary Bladder P2X1 Receptors
| Binding Site | Association Rate Constant (kon) (M⁻¹ min⁻¹) | Dissociation Rate Constant (koff) (min⁻¹) | Reference |
| High-Affinity | 7.64 x 10⁷ | 0.2896 | [3] |
| Low-Affinity | 7.31 x 10⁶ | 0.6348 | [3] |
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by its endogenous agonist, ATP, or by synthetic agonists like α,β-methylene ATP, leads to the opening of a non-selective cation channel. This results in the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to membrane depolarization and downstream cellular responses.
Caption: P2X1 receptor activation and downstream signaling cascade.
Experimental Protocols
This section provides detailed methodologies for performing radioligand binding assays to characterize the interaction of [3H]-α,β-methylene ATP with the P2X1 receptor.
I. Membrane Preparation from Tissues or Cells
-
Homogenization: Tissues or cells expressing the P2X1 receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and re-centrifugation.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA or Bradford assay). Aliquots of the membrane preparation can be stored at -80°C until use.
II. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
50 µL of varying concentrations of [3H]-α,β-methylene ATP (typically ranging from 0.1 to 50 nM).
-
For non-specific binding determination, add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled α,β-methylene ATP or suramin) to a parallel set of wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters are pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Washing: Rapidly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of a competing ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a high concentration of a competing ligand.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
Plot specific binding as a function of the [3H]-α,β-methylene ATP concentration.
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
III. Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds for the P2X1 receptor.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of a fixed concentration of [3H]-α,β-methylene ATP (typically at or near its Kd value).
-
50 µL of varying concentrations of the unlabeled competitor compound.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
-
Incubation, Termination, and Counting: Follow the same procedures as described for the saturation binding assay.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-α,β-methylene ATP as a function of the logarithm of the competitor concentration.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow
The following diagram illustrates the general workflow for a radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
References
- 1. Distribution and characterisation of [3H]alpha,beta-methylene ATP binding sites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution and characterisation of [3H]α,β-methylene ATP binding sites in the rat | Semantic Scholar [semanticscholar.org]
- 3. High- and low-affinity binding sites for [3H]-alpha, beta-methylene ATP in rat urinary bladder membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for CRISPR/Cas9-Mediated P2X Receptor-1 Knockout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing CRISPR/Cas9-mediated knockout of the P2X receptor-1 (P2X1), a ligand-gated ion channel activated by extracellular ATP. P2X1 is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, making it a compelling target for therapeutic intervention.[1][2] This document outlines the P2X1 signaling pathway, a detailed experimental workflow for P2X1 knockout, and protocols for validation and functional analysis.
P2X1 Receptor Signaling Pathway
The P2X1 receptor is an ATP-gated cation channel that, upon activation, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[3] This ion flux leads to membrane depolarization and an increase in intracellular calcium, which in turn triggers downstream signaling cascades. These cascades can include the activation of ERK1/2 and the NLRP3 inflammasome, playing roles in inflammation and immune responses.[3] In platelets, P2X1 activation is crucial for shape change and amplifying aggregation responses to agonists like collagen and thrombin.[2]
Caption: P2X1 Receptor Signaling Pathway.
Experimental Workflow for P2X1 Knockout using CRISPR/Cas9
The workflow for generating a P2X1 knockout cell line using CRISPR/Cas9 involves several key stages, from the initial design of the guide RNA to the final validation of the knockout and subsequent functional analysis.
Caption: CRISPR/Cas9 P2X1 Knockout Workflow.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving P2X1 receptor knockout or inhibition. These data highlight the impact on molecular efficiency and functional outcomes.
Table 1: CRISPR/Cas9 Knockout Efficiency
| Target Gene | Cell Type/Organism | Method of Quantification | Knockout Efficiency (%) | Reference |
| P2X1 | Porcine Kidney Cells (PK15) | T7E1 Assay | Increased 3.16-fold with Repsox | [4] |
| GFP | C. elegans | Fluorescence Microscopy | Varies with Cas protein | [5] |
| VvPDS | Grapevine | T7E1 & PCR/RE Assays | Up to 65% GC content showed highest efficiency | [6] |
Table 2: Functional Consequences of P2X1 Knockout/Inhibition
| Functional Assay | Model System | Agonist/Stimulus | Effect of P2X1 KO/Inhibition | Quantitative Change | Reference |
| Intracellular Ca²⁺ ([Ca²⁺]i) Rise | Washed Platelets (Mouse) | 100 µM αβMeATP | Abolished [Ca²⁺]i rise | Not quantifiable from graph | [7] |
| Intracellular Ca²⁺ ([Ca²⁺]i) Rise | Human Platelets | 30 µg/mL mAb (FcγRIIa activation) | Reduced [Ca²⁺]i increase | Reduced to 66-70% of control | [8][9] |
| Platelet Aggregation | Washed Platelets (Mouse) | Collagen | Diminished response | Concentration-dependent reduction | [7] |
| Platelet Aggregation | Human Platelets | Low-dose PAR1 agonist | Inhibited aggregation | Not specified | [1] |
| Platelet Aggregation | Human Platelets | Bacteria (S. sanguinis) | Inhibited aggregation | Reduced to 66% of control | [8] |
| P-selectin Expression | Human Platelets | 0.3 µM U46619 (TXA2 analogue) | Inhibited expression | Reduced from 43.4% to 32.0% | [10] |
| α,β-meATP Response | Sympathetic Neurons (Mouse) | α,β-meATP | Reduced response | Reduced from 10-15% to 2% of neurons |
Experimental Protocols
gRNA Design for P2X1 (P2RX1) Knockout
Objective: To design single guide RNAs (sgRNAs) that specifically target a constitutive exon of the P2RX1 gene for efficient knockout.
Materials:
-
Computer with internet access
-
Sequence of the target gene (P2RX1) from a database (e.g., NCBI, Ensembl)
-
Online gRNA design tool (e.g., Benchling, CHOPCHOP)
Protocol:
-
Obtain the target gene sequence: Retrieve the full genomic sequence of the P2RX1 gene, including exons and introns, for the species of interest.
-
Select a target exon: Choose an early coding exon that is common to all major splice variants of the P2RX1 gene to ensure complete loss of function.
-
Use a gRNA design tool: Input the exon sequence into a gRNA design tool.
-
Set design parameters:
-
PAM sequence: NGG (for Streptococcus pyogenes Cas9)
-
gRNA length: 20 nucleotides
-
-
Select top candidate gRNAs: Choose 2-3 gRNAs with high on-target scores and low off-target scores as predicted by the design tool. Prioritize gRNAs that target functionally important domains of the protein if known.
Transfection of CRISPR/Cas9 Components
Objective: To deliver the Cas9 nuclease and the P2X1-targeting gRNA into the target cells. This protocol is a general guideline and should be optimized for the specific cell type.
Materials:
-
Target cells (e.g., HEK293T, vascular smooth muscle cells, or a relevant cell line)
-
Cas9 expression vector (or Cas9 protein/mRNA)
-
gRNA expression vector (or synthetic gRNA)
-
Lipofection-based transfection reagent (e.g., Lipofectamine) or electroporation system
-
Appropriate cell culture medium and supplements
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Prepare CRISPR/Cas9-Transfection Reagent Complex (for lipofection):
-
In one tube, dilute the Cas9 and gRNA plasmids in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with fresh, pre-warmed complete medium.
-
Add the CRISPR/Cas9-transfection reagent complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Post-Transfection: After incubation, the cells can be harvested for validation or subjected to selection if a resistance marker is co-transfected.
Validation of P2X1 Knockout
Objective: To confirm the successful knockout of the P2X1 receptor at both the genomic and protein levels.
A. Genomic Validation (T7 Endonuclease I Assay)
Materials:
-
Genomic DNA extraction kit
-
PCR reagents (primers flanking the gRNA target site, polymerase, dNTPs)
-
T7 Endonuclease I
-
Agarose gel electrophoresis system
Protocol:
-
Genomic DNA Extraction: Harvest a population of transfected cells and extract genomic DNA.
-
PCR Amplification: Amplify the genomic region flanking the gRNA target site using PCR.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
T7 Endonuclease I Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.
B. Protein Validation (Western Blot)
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P2X1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse both wild-type (control) and P2X1-knockout cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-P2X1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A significant reduction or absence of the P2X1 band in the knockout cell lysate compared to the wild-type control confirms successful knockout at the protein level.
Functional Validation of P2X1 Knockout
Objective: To assess the functional consequences of P2X1 knockout.
A. Calcium Imaging
Materials:
-
Wild-type and P2X1-knockout cells
-
Calcium indicator dye (e.g., Fura-2 AM)
-
P2X1 agonist (e.g., α,β-methylene ATP)
-
Fluorescence microscope or plate reader
Protocol:
-
Cell Loading: Load both wild-type and P2X1-knockout cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Agonist Stimulation: Add a P2X1-specific agonist (e.g., α,β-methylene ATP) to the cells.
-
Fluorescence Measurement: Record the change in fluorescence intensity over time. A significantly attenuated or absent calcium influx in the knockout cells compared to the wild-type cells upon agonist stimulation confirms the loss of P2X1 function.
B. Platelet Aggregation Assay (for platelet-expressing cells)
Materials:
-
Washed platelets from wild-type and P2X1-knockout models
-
Platelet aggregometer
-
P2X1-dependent aggregating agent (e.g., low-dose collagen)
Protocol:
-
Prepare Platelet Suspensions: Prepare washed platelet suspensions from both wild-type and P2X1-knockout sources.
-
Baseline Measurement: Place the platelet suspension in the aggregometer and establish a baseline reading.
-
Induce Aggregation: Add a sub-maximal concentration of a platelet agonist known to have a P2X1-dependent component (e.g., collagen).
-
Monitor Aggregation: Record the change in light transmission over time, which corresponds to the degree of platelet aggregation. A significantly reduced aggregation response in the P2X1-knockout platelets compared to the wild-type platelets indicates a loss of P2X1-mediated function.
References
- 1. P2X1 stimulation promotes thrombin receptor-mediated platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. P2X1 Receptors Amplify FcγRIIa-Induced Ca2+ Increases and Functional Responses in Human Platelets [pubmed.ncbi.nlm.nih.gov]
- 8. P2X1 Receptors Amplify FcγRIIa-Induced Ca 2+ Increases and Functional Responses in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2X1-initiated p38 signalling enhances thromboxane A2-induced platelet secretion and aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneity of P2X receptors in sympathetic neurons: contribution of neuronal P2X1 receptors revealed using knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating P2X Receptor-1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation and validation of P2X receptor-1 (P2X1) knockout (KO) mouse models. The P2X1 receptor, an ATP-gated ion channel, is implicated in various physiological processes, including thrombosis, inflammation, and smooth muscle contraction, making P2X1 KO mice invaluable tools for basic research and preclinical drug development.
Introduction to P2X1 Receptors
The P2X1 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). Upon activation, P2X1 receptors form a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux leads to membrane depolarization and a rise in intracellular calcium, which triggers a variety of cellular responses. P2X1 receptors are prominently expressed in platelets, smooth muscle cells, and immune cells.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP initiates a signaling cascade that is crucial for cellular function. The primary events are the influx of cations, leading to downstream signaling events.
Caption: P2X1 Receptor Signaling Pathway.
Generation of P2X1 Knockout Mouse Models
Two primary methods are widely used for generating knockout mice: homologous recombination in embryonic stem (ES) cells and the CRISPR/Cas9 system.
Experimental Workflow for Generating P2X1 KO Mice
The general workflow for creating and validating a P2X1 knockout mouse is a multi-step process.
Caption: Workflow for P2X1 KO Mouse Generation and Validation.
Protocol 1: Generation of P2X1 KO Mice via Homologous Recombination
This method involves creating a targeting vector to replace a critical exon of the P2rx1 gene with a selection marker via homologous recombination in mouse ES cells.
1.1. Design and Construction of the Targeting Vector
-
Genomic DNA Isolation: Isolate genomic DNA from a 129-strain mouse library, the same strain as the ES cells to be used.
-
Identify Target Region: Identify a critical exon of the P2rx1 gene. Deletion of this exon should lead to a frameshift mutation and a non-functional protein.
-
Construct Targeting Vector:
-
Amplify a ~3-4 kb 5' homology arm and a ~3-4 kb 3' homology arm flanking the target exon.
-
Clone these arms into a targeting vector backbone.
-
Insert a positive selection cassette (e.g., neomycin resistance gene, neo) between the homology arms.
-
Include a negative selection marker (e.g., thymidine kinase, tk) outside of the homology arms.
-
1.2. ES Cell Culture and Transfection
-
ES Cell Culture: Culture mouse ES cells (e.g., from 129/SvJ strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Electroporation: Linearize the targeting vector and electroporate it into the ES cells.
-
Selection:
-
Apply positive selection with G418 (neomycin analog) to select for cells that have incorporated the vector.
-
Apply negative selection with ganciclovir to select against cells with random insertions (which would retain the tk gene).
-
1.3. Screening for Homologous Recombinants
-
DNA Isolation: Isolate genomic DNA from resistant ES cell clones.
-
PCR Screening: Use PCR with one primer inside the neo cassette and another primer outside the homology arm to identify correctly targeted clones.
-
Southern Blot Confirmation: Confirm positive clones by Southern blot analysis using a probe external to the targeting vector to verify the correct integration event.
1.4. Generation of Chimeric Mice
-
Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse (e.g., C57BL/6).
-
Embryo Transfer: Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
-
Identification of Chimeras: Identify chimeric offspring by coat color (e.g., agouti patches on a black background).
1.5. Breeding for Germline Transmission
-
Mating: Mate high-percentage male chimeras with wild-type females (e.g., C57BL/6).
-
Genotyping: Genotype the offspring to identify heterozygotes carrying the knockout allele.
-
Establishment of KO Line: Intercross heterozygous mice to obtain homozygous P2X1 knockout mice.
Protocol 2: Generation of P2X1 KO Mice via CRISPR/Cas9
This method uses the CRISPR/Cas9 system to introduce a targeted double-strand break in the P2rx1 gene, leading to a frameshift mutation.
2.1. Design of Guide RNA (gRNA)
-
Target Selection: Select a target site in an early exon of the P2rx1 gene. The target should be a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
gRNA Design Tools: Use online tools (e.g., Synthego, CHOPCHOP) to design gRNAs with high on-target scores and low off-target potential. It is recommended to design and test multiple gRNAs.
2.2. Preparation of CRISPR/Cas9 Reagents
-
gRNA Synthesis: Synthesize the gRNA(s) by in vitro transcription or purchase commercially synthesized gRNAs.
-
Cas9 Preparation: Use either Cas9 mRNA or purified Cas9 protein.
2.3. Microinjection into Zygotes
-
Zygote Collection: Collect fertilized zygotes from superovulated female mice.
-
Microinjection: Prepare an injection mix containing Cas9 mRNA (e.g., 100 ng/µL) and gRNA (e.g., 50 ng/µL). Microinject the mix into the cytoplasm or pronucleus of the zygotes.
-
Embryo Transfer: Transfer the injected zygotes into the oviducts of pseudopregnant female mice.
2.4. Identification of Founder Mice
-
DNA Extraction: Extract genomic DNA from tail biopsies of the resulting pups.
-
Genotyping:
-
PCR amplify the targeted region.
-
Use Sanger sequencing or a T7 endonuclease I (T7E1) assay to detect insertions or deletions (indels) at the target site.
-
2.5. Breeding and Establishment of KO Line
-
Mating: Mate founder mice with identified indels to wild-type mice to establish germline transmission.
-
Characterization of Alleles: Sequence the targeted locus in the F1 generation to identify the specific mutation. Select for an allele that results in a frameshift.
-
Breeding: Breed heterozygous mice carrying the desired frameshift mutation to generate homozygous P2X1 knockout mice.
Validation of P2X1 Knockout
Protocol 3: Genotyping by PCR
This protocol is used to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.
3.1. DNA Extraction
-
Obtain a small tail biopsy (~2 mm) from each mouse.
-
Digest the tissue in a lysis buffer containing Proteinase K overnight at 55°C.
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge to pellet debris and use the supernatant containing genomic DNA as the PCR template.
3.2. PCR Amplification
-
Design three primers:
-
Forward Primer (P1): Binds upstream of the targeted exon.
-
Reverse Primer 1 (P2): Binds within the targeted exon (for wild-type allele).
-
Reverse Primer 2 (P3): Binds within the selection cassette (for knockout allele).
-
Table 1: PCR Genotyping Data
| Genotype | Primer Pair | Expected Band Size (bp) |
| Wild-type (+/+) | P1 + P2 | ~300-500 |
| P1 + P3 | No product | |
| Heterozygous (+/-) | P1 + P2 | ~300-500 |
| P1 + P3 | ~600-800 | |
| Homozygous (-/-) | P1 + P2 | No product |
| P1 + P3 | ~600-800 |
3.3. Gel Electrophoresis
-
Run the PCR products on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light after staining with a DNA intercalating dye (e.g., ethidium bromide).
Protocol 4: Western Blot Analysis for P2X1 Protein Expression
This protocol confirms the absence of P2X1 protein in knockout mice.
4.1. Protein Extraction
-
Homogenize tissues known to express P2X1 (e.g., bladder, vas deferens) in RIPA buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
4.2. SDS-PAGE and Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4.3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P2X1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Loading Control: Probe the membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
Table 2: Western Blot Validation Data
| Genotype | P2X1 Protein Band (at ~55 kDa) | Loading Control Band |
| Wild-type (+/+) | Present | Present |
| Heterozygous (+/-) | Reduced Intensity | Present |
| Homozygous (-/-) | Absent | Present |
Functional Characterization of P2X1 Knockout Mice
Protocol 5: Calcium Imaging of P2X1 Receptor Activity
This protocol measures changes in intracellular calcium in response to P2X1 receptor agonists.
5.1. Cell Preparation
-
Isolate primary cells known to express P2X1 (e.g., smooth muscle cells or platelets) from wild-type and knockout mice.
-
Plate the cells on glass-bottom dishes.
5.2. Calcium Indicator Loading
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at room temperature.
-
Wash the cells to remove excess dye.
5.3. Fluorescence Microscopy
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with a physiological salt solution.
-
Establish a baseline fluorescence reading.
5.4. Agonist Application and Data Acquisition
-
Apply a specific P2X1 agonist, such as α,β-methylene ATP (α,β-meATP), to the cells.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline.
Table 3: Functional Assay Data (Calcium Imaging)
| Genotype | Response to α,β-meATP (10 µM) |
| Wild-type (+/+) | Robust increase in intracellular Ca²⁺ |
| Heterozygous (+/-) | Intermediate increase in intracellular Ca²⁺ |
| Homozygous (-/-) | No significant increase in intracellular Ca²⁺ |
Phenotypic Analysis
P2X1 knockout mice have been reported to exhibit several phenotypes. Researchers should consider these analyses to further characterize their model.
Table 4: Summary of Reported Phenotypes in P2X1 KO Mice
| Physiological System | Phenotype in P2X1 KO Mice | References |
| Cardiovascular | Impaired thrombus formation, altered platelet aggregation.[1] | [1] |
| Urogenital | Reduced male fertility due to decreased vas deferens contractility.[1] | [1] |
| Renal | Blunted autoregulatory responses of afferent arterioles. | |
| Immune System | Altered neutrophil chemotaxis and response to sepsis.[1] | [1] |
These application notes and protocols provide a framework for the successful generation, validation, and characterization of P2X1 receptor knockout mouse models. Adherence to these detailed methodologies will ensure the creation of a reliable and robust tool for investigating the role of P2X1 in health and disease.
References
Application Notes: Expression and Analysis of Recombinant P2X1 Receptors in HEK293 Cells
Introduction
P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1] The P2X1 receptor subtype is a homo-trimeric, non-selective cation channel prominently expressed in smooth muscle and blood platelets, playing a crucial role in processes like muscle contraction and platelet aggregation.[2][3] When activated, P2X1 receptors facilitate a rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and subsequent cellular responses.[2][4]
Human Embryonic Kidney 293 (HEK293) cells are a widely used and effective heterologous expression system for studying P2X1 receptors.[1][5] Their popularity stems from their high transfection efficiency, robust protein expression, and lack of endogenous P2X receptor expression.[5] This provides a clean background for characterizing the biophysical and pharmacological properties of recombinant P2X1 receptors.[1] However, it is noteworthy that some studies have reported the presence of endogenous metabotropic P2Y receptors in HEK293 cells, which could potentially lead to functional interactions.[6][7]
These application notes provide a comprehensive overview of the expression of recombinant P2X1 receptors in HEK293 cells, including key quantitative data, signaling pathways, and detailed experimental protocols for researchers and professionals in drug development.
Data Presentation: Pharmacological and Kinetic Properties of P2X1 Receptors
The following tables summarize key quantitative data for P2X1 receptors expressed in heterologous systems, providing a baseline for experimental design and data interpretation.
Table 1: P2X1 Receptor Agonist and Antagonist Potency
| Compound | Type | Parameter | Value | Expression System | Reference |
|---|---|---|---|---|---|
| ATP | Agonist | EC₅₀ | 0.7 µM | Xenopus oocytes | [8][9] |
| α,β-methylene ATP (α,β-meATP) | Agonist | EC₅₀ | ~1 µM | Expression Systems | [4] |
| NF449 | Antagonist | IC₅₀ | Varies (nM range) | HEK293 cells | [10] |
| TNP-ATP | Antagonist | IC₅₀ | Low nM range | Not specified | [11] |
| Ip₅I | Antagonist | Not specified | Potent | Not specified |[11] |
Table 2: P2X1 Receptor Activation and Desensitization Kinetics
| Parameter | Value | Conditions / Notes | Expression System | Reference |
|---|---|---|---|---|
| Activation | ATP concentration-dependent | Time to peak response is faster at higher agonist concentrations. | Xenopus oocytes | [4][9] |
| Desensitization | Rapid | Occurs within <1 second at saturating ATP concentrations. | Xenopus oocytes | [9] |
| **Steady-State Desensitization (K₁/₂) ** | 3.2 ± 0.1 nM | Describes desensitization upon sustained exposure to low ATP concentrations. | Xenopus oocytes | [8][9] |
| Recovery from Desensitization (τ) | 11.6 ± 1.0 min | Monoexponential recovery time constant. | Xenopus oocytes |[8][9] |
Signaling Pathways and Visualization
Activation of the P2X1 receptor by ATP initiates a cascade of intracellular events. The binding of three ATP molecules is thought to be required for channel gating.[12] This triggers a conformational change, opening a non-selective cation channel.[2] The subsequent influx of Ca²⁺ and Na⁺ ions leads to membrane depolarization and an increase in intracellular calcium concentration, which are the primary drivers for downstream cellular responses.[4] The receptor's function can be modulated by interactions with the actin cytoskeleton and by phosphorylation via Protein Kinase C (PKC).[13][14]
References
- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Evidence for the existence of P2Y1,2,4 receptor subtypes in HEK-293 cells: reactivation of P2Y1 receptors after repetitive agonist application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HEK293 human embryonic kidney cells endogenously express the P2Y1 and P2Y2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P2X1 receptor currents after disruption of the PKC site and its surroundings by dominant negative mutations in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Baculovirus Expression of P2X Receptor-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the expression, purification, and characterization of the P2X receptor-1 (P2X1) using the baculovirus expression vector system (BEVS). The protocols outlined below are compiled from established methodologies and are intended to provide a comprehensive workflow for obtaining functional P2X1 for downstream applications in research and drug development.
The P2X1 receptor is an ATP-gated ion channel critical in various physiological processes, including smooth muscle contraction and platelet aggregation, making it a significant target for therapeutic intervention.[1][2] The BEVS is a robust platform for producing complex eukaryotic proteins like P2X1, as it allows for proper protein folding and post-translational modifications.[3][4]
I. Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and purification of recombinant P2X1 from the baculovirus system.
Table 1: P2X1 Solubilization and Purification Efficiency
| Step | Parameter | Value | Reference |
| Solubilization | Efficiency with 1% Triton X-100 | ~30% | [5][6] |
| Solubilization | Efficiency at pH 13 | Most of the insoluble fraction | [5][6] |
| Purification | Purity from non-denaturing solubilization (S1) | ~75% | [5][6] |
| Purification | Purity from high pH solubilization (S3) | ~90% | [5][6] |
Table 2: Ligand Binding and Functional Parameters
| Parameter | Agonist/Antagonist | Value | Conditions | Reference |
| Agonist Binding Inhibition | ATP-γ-S | Inhibits 8-azido-ATP-γ-(32)P binding | --- | [5] |
| Agonist Binding Inhibition | α,β-me-ATP | Inhibits 8-azido-ATP-γ-(32)P binding | --- | [5] |
| Antagonist Binding Inhibition | PPADS | Inhibits 8-azido-ATP-γ-(32)P binding | --- | [5] |
| Divalent Cation Effect | 2 mM Ca2+ or Mg2+ | Increased binding of 8-azido-ATP-γ-(32)P | --- | [5] |
| Agonist EC50 (native P2X1 in human monocytes) | ATP | 6.3 ± 0.2 µM | --- | [7] |
| Agonist EC50 (recombinant P2X1 in Xenopus oocytes) | ATP | 1.9 ± 0.8 µM | --- | [7] |
II. Experimental Protocols
This section provides detailed step-by-step protocols for the expression and purification of P2X1 using the baculovirus system.
Protocol 1: Generation of Recombinant Baculovirus
This protocol describes the generation of a recombinant baculovirus encoding a tagged P2X1 receptor. A hexahistidine tag is recommended for affinity purification.[5][6]
1. Cloning of P2X1 into a Baculovirus Transfer Vector:
- Obtain the cDNA for the desired P2X1 receptor (e.g., mouse P2X1).
- Subclone the P2X1 cDNA into a baculovirus transfer vector, such as pAcHLT-B, which contains a polyhedrin promoter and an N-terminal hexahistidine tag.[5][6]
- Verify the construct by DNA sequencing.
2. Generation of Recombinant Bacmid DNA:
- Transform competent DH10Bac E. coli with the recombinant transfer vector.
- Select for colonies containing the recombinant bacmid through blue-white screening.
- Isolate the high molecular weight recombinant bacmid DNA from selected white colonies.
3. Transfection of Insect Cells:
- Use Spodoptera frugiperda (Sf9) insect cells for transfection.[6][8]
- Plate 0.9 x 10^6 Sf9 cells per well in a 6-well plate.[9]
- Prepare the transfection mixture using a suitable transfection reagent (e.g., Cellfectin) with the purified recombinant bacmid DNA.[10]
- Incubate the cells with the transfection mixture for 4-5 hours.
- Replace the transfection medium with fresh insect cell culture medium.
- Incubate the cells at 27°C for 72 hours to allow for the production of the initial virus stock (P1).[10]
4. Amplification of Viral Stocks (P1 to P3):
- Harvest the P1 viral supernatant.
- Infect a larger culture of Sf9 cells (e.g., in a T75 flask) with the P1 virus to generate a higher titer P2 stock.
- Further amplify the P2 stock to generate a high-titer P3 working stock. Store viral stocks at 4°C for short-term use or at -80°C for long-term storage.[9]
Protocol 2: Expression of Recombinant P2X1
1. Determination of Optimal Multiplicity of Infection (MOI) and Harvest Time:
- Infect small-scale cultures of Sf9 cells with a range of MOIs (e.g., 0.1, 1, 5, 10) of the P3 viral stock.
- Harvest cells at different time points post-infection (e.g., 48, 72, 96 hours).
- Analyze protein expression levels by SDS-PAGE and Western blotting using an anti-His tag antibody to determine the optimal MOI and harvest time. Expression of 0.5-1.0% of total cell lysate protein has been reported at 90-94 hours post-infection.[6]
2. Large-Scale Protein Expression:
- Infect a large-scale suspension culture of Sf9 cells (e.g., 1 L) at the predetermined optimal MOI.
- Incubate the culture at 27°C with shaking.
- Harvest the cells at the optimal time post-infection by centrifugation.
- Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C until purification.[6]
Protocol 3: Purification of Recombinant P2X1
This protocol describes a two-step affinity purification strategy for the hexahistidine-tagged P2X1 receptor.
1. Cell Lysis and Solubilization:
- Resuspend the frozen cell pellet in a lysis buffer (e.g., 10 mM Tris, pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
- For solubilization, two methods can be employed:
- Non-denaturing: Add 1% Triton X-100 to the lysis buffer. This method solubilizes approximately 30% of the receptor.[5][6]
- High pH: Resuspend the pellet after initial non-denaturing solubilization in a buffer at pH 13 (e.g., by adding NaOH to 20 mM). This solubilizes a significant portion of the remaining receptor.[5][6]
- Sonicate and centrifuge the lysate to pellet insoluble debris. Collect the supernatant containing the solubilized receptor.
2. Cobalt Affinity Chromatography:
- Equilibrate a cobalt-charged affinity column with a binding buffer (e.g., lysis buffer with 0.1% Triton X-100).
- Load the solubilized protein supernatant onto the column.
- Wash the column extensively with wash buffer (binding buffer with a low concentration of imidazole, e.g., 10-20 mM).
- Elute the bound P2X1 receptor with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
3. ATP Affinity Chromatography:
- For further purification, perform ATP affinity chromatography.[5]
- Dialyze the eluate from the cobalt column against a buffer compatible with the ATP affinity resin.
- Load the dialyzed protein onto an ATP affinity column.
- Wash the column to remove non-specifically bound proteins.
- Elute the P2X1 receptor using a gradient of ATP or an ATP analog.
4. Protein Characterization:
- Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue staining.
- Confirm the identity of the purified protein by Western blotting using an anti-His tag antibody and/or a P2X1-specific antibody.
- Perform functional characterization assays such as ligand binding assays or electrophysiological recordings to confirm the activity of the purified receptor.[5][11]
III. Visualizations
P2X1 Signaling Pathway
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Centrifugation-free Protein Extraction and Purification from Total Cultures of Baculovirus-infected Insect Cells [sigmaaldrich.com]
- 4. Baculovirus Display of Peptides and Proteins for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and Recognition of Recombinant Mouse P2X(1) Receptors Expressed in a Baculovirus System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and Recognition of Recombinant Mouse P2X1 Receptors Expressed in a Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.unc.edu [med.unc.edu]
- 9. expressionsystems.com [expressionsystems.com]
- 10. Baculovirus Expression Provides Direct Evidence for Heteromeric Assembly of P2X2 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological characterization of recombinant and native P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of P2X Receptor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of the P2X receptor-1 (P2X1), an ATP-gated ion channel, using the Western blot technique. The P2X1 receptor plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Accurate detection and quantification of P2X1 are essential for research into its physiological functions and for the development of therapeutic agents targeting this receptor.
Experimental Protocols
This section outlines the key steps for successful Western blot detection of the P2X1 receptor, from sample preparation to signal detection.
Sample Preparation
Proper sample preparation is critical for the successful extraction and detection of membrane proteins like P2X1.
a. Lysis Buffer Selection:
For the extraction of P2X1, a RIPA (Radioimmunoprecipitation assay) buffer is recommended as it is effective for solubilizing membrane-bound proteins.[3][4]
RIPA Lysis Buffer Recipe:
| Component | Final Concentration |
|---|---|
| Tris-HCl, pH 7.4 | 20 mM |
| NaCl | 150 mM |
| EDTA | 1 mM |
| Triton X-100 | 1% |
| Sodium deoxycholate | 1% |
| SDS | 0.1% |
Immediately before use, add:
| Component | Final Concentration |
|---|---|
| Protease Inhibitor Cocktail | 1X |
| Phosphatase Inhibitor Cocktail | 1X |
| PMSF | 1 mM |
b. Cell Culture Lysate Preparation: [3][4]
-
Wash cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer (1 mL per 10^7 cells).
-
Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a fresh tube.
c. Tissue Lysate Preparation: [3]
-
Dissect the tissue of interest on ice and rinse with ice-cold PBS.
-
Snap freeze the tissue in liquid nitrogen.
-
Add ice-cold RIPA buffer (300 µL per ~5 mg of tissue) and homogenize.
-
Incubate with constant agitation for 2 hours at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant.
d. Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the BCA or Bradford assay.[5]
SDS-PAGE
Separation of proteins by size is achieved through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
a. Gel Selection: The human P2X1 protein has a predicted molecular weight of approximately 45 kDa. A 10% or 12% acrylamide gel is suitable for resolving proteins in this size range.[6]
b. Sample Preparation for Loading:
-
Mix the protein lysate with 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
Centrifuge briefly to pellet any debris.
c. Electrophoresis Conditions:
| Parameter | Recommendation |
|---|---|
| Gel Percentage | 10% or 12% Acrylamide |
| Running Buffer | 1X Tris-Glycine-SDS Buffer |
| Voltage | 100-150 V |
| Run Time | 60-90 minutes (or until the dye front reaches the bottom of the gel) |
Protein Transfer
The separated proteins are transferred from the gel to a membrane for immunodetection.
a. Membrane Selection: PVDF (polyvinylidene difluoride) membranes are recommended for their high protein binding capacity, which is beneficial for detecting less abundant proteins. Nitrocellulose membranes are also a suitable option.
b. Transfer Methods: Both wet (tank) and semi-dry transfer methods can be used. Wet transfer is often recommended for smaller proteins to prevent over-transfer.
c. Transfer Buffer (Wet Transfer):
| Component | Final Concentration |
|---|---|
| Tris Base | 25 mM |
| Glycine | 192 mM |
| Methanol | 20% |
d. Transfer Conditions (Wet Transfer):
| Parameter | Recommendation |
|---|---|
| Membrane | PVDF or Nitrocellulose (0.45 µm pore size) |
| Voltage | 100 V |
| Time | 60-90 minutes |
| Temperature | 4°C |
Immunodetection
a. Blocking: Blocking prevents the non-specific binding of antibodies to the membrane.
Blocking Buffer Options:
-
5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20)
-
5% BSA (Bovine Serum Albumin) in TBST[8]
Procedure:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[8]
b. Primary Antibody Incubation: Select a primary antibody validated for Western blotting that specifically recognizes the P2X1 receptor.
Recommended Primary Antibody Dilutions:
| Antibody | Dilution Range | Incubation Conditions |
|---|
| Rabbit Polyclonal anti-P2X1 | 1:300 - 1:1000 | Overnight at 4°C with gentle agitation[9][10] |
c. Secondary Antibody Incubation: Choose a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the host species of the primary antibody.
Recommended Secondary Antibody Dilutions:
| Antibody | Dilution Range | Incubation Conditions |
|---|
| Goat anti-Rabbit IgG-HRP | 1:5000 - 1:20000 | 1 hour at room temperature with gentle agitation[10][11] |
d. Washing: After both primary and secondary antibody incubations, wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibodies.[8]
e. Detection: For HRP-conjugated secondary antibodies, use an enhanced chemiluminescence (ECL) substrate. Expose the membrane to X-ray film or use a digital imaging system to detect the signal.
Data Presentation: Summary of Quantitative Data
| Parameter | Recommended Range/Value | Notes |
| Sample Preparation | ||
| Lysis Buffer | RIPA Buffer | Effective for membrane proteins. |
| Protease/Phosphatase Inhibitors | 1X Concentration | Essential to prevent protein degradation. |
| Protein Loading Amount | 20-50 µg per lane | Adjust based on P2X1 expression levels. |
| SDS-PAGE | ||
| Acrylamide Percentage | 10% or 12% | Optimal for resolving ~45 kDa proteins. |
| Running Voltage | 100-150 V | |
| Protein Transfer | ||
| Membrane Type | PVDF or Nitrocellulose (0.45 µm) | PVDF is recommended for higher binding capacity. |
| Transfer Method | Wet (Tank) Transfer | |
| Transfer Conditions | 100 V for 60-90 min at 4°C | |
| Immunodetection | ||
| Blocking Buffer | 5% non-fat milk or 5% BSA in TBST | |
| Blocking Time | 1 hour at room temperature | |
| Primary Antibody Dilution | 1:300 - 1:1000 | Optimize for specific antibody and sample. |
| Primary Antibody Incubation | Overnight at 4°C | |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Optimize based on signal intensity. |
| Secondary Antibody Incubation | 1 hour at room temperature |
Controls for a Robust Western Blot
-
Positive Control: Lysate from a cell line or tissue known to express P2X1, such as platelets, smooth muscle cells, or rat brain tissue, should be included to confirm antibody reactivity and proper protocol execution.[2][9][12]
-
Negative Control: A lysate from a cell line or tissue known to not express P2X1 can help identify any non-specific binding of the primary antibody.[12]
-
Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) is crucial to ensure equal protein loading across all lanes.
Mandatory Visualizations
Caption: Western Blot Workflow for P2X1 Receptor Detection.
Caption: Simplified P2X1 Receptor Signaling Pathway.
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nsjbio.com [nsjbio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 6. SDS-PAGE [assay-protocol.com]
- 7. PAGE简介 — 基于分子大小的蛋白质分离 [sigmaaldrich.com]
- 8. Western blot blocking: Best practices | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. P2X1/P2RX1 Antibody (NBP3-03143): Novus Biologicals [novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. docs.abcam.com [docs.abcam.com]
Screening for P2X Receptor-1 Agonists and Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the identification and character of novel P2X receptor-1 (P2X1) agonists and antagonists. P2X1 receptors are ATP-gated non-selective cation channels that play crucial roles in various physiological processes, including smooth muscle contraction, platelet aggregation, and inflammation.[1][2] Their involvement in these pathways makes them attractive therapeutic targets for conditions such as thrombosis, urological disorders, and chronic pain.[1]
Application Notes
The discovery of potent and selective P2X1 receptor modulators is a significant area of interest in drug development. Agonists can be valuable research tools to probe receptor function, while antagonists hold therapeutic potential. For instance, P2X1 receptor antagonists are being investigated as non-hormonal male contraceptives due to their role in vas deferens contractility and as antithrombotic agents by inhibiting platelet aggregation.[3][4]
Screening for P2X1 modulators presents unique challenges, primarily due to the receptor's rapid desensitization upon activation.[5] This necessitates the use of robust and sensitive assay formats that can capture transient receptor activity. High-throughput screening (HTS) campaigns are essential for interrogating large compound libraries to identify initial hits. Subsequent hit-to-lead optimization requires a suite of secondary assays to confirm potency, selectivity, and mechanism of action.
The following protocols describe common and effective methods for screening and characterizing P2X1 receptor agonists and antagonists, including functional assays that measure ion channel activity and binding assays that quantify ligand-receptor interactions.
Data Presentation: P2X1 Receptor Ligand Affinities and Potencies
The following tables summarize the pharmacological properties of known P2X1 receptor agonists and antagonists.
Table 1: P2X1 Receptor Agonists
| Compound | Species | Assay Type | Potency (EC50/pEC50) | Reference |
| ATP | Human | Functional | 56 nM | [5] |
| ATP | Rat | Functional | 100-300 nM | [5] |
| α,β-methylene ATP (α,β-meATP) | Human | Functional | 99 nM | [3] |
| α,β-methylene ATP (α,β-meATP) | Rat | Functional | 54 nM | |
| 2-Methylthioadenosine 5′-triphosphate (2-MeSATP) | Rat | Functional | 54 nM | [2] |
| 2′,3′-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP) | Human | Functional | pEC50: 8.74 | [6] |
Table 2: P2X1 Receptor Antagonists
| Compound | Species | Assay Type | Potency (IC50/pIC50) | Reference |
| NF449 | Human | Functional | 66 nM | [3] |
| NF449 | Rat | Functional | 0.28 nM | [6] |
| Suramin | Rat | Functional | Micromolar range | [7] |
| PPADS | Rat | Functional | Sub-micromolar | [7] |
| MRS2159 | Human | Functional | Not specified | [3] |
| Aurintricarboxylic acid (ATA) | Rat | Functional | 8.6 nM | [6] |
| TNP-ATP | Human | Functional | 6 nM | [2] |
| Ro 0437626 | Rat | Functional | 3 µM | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the P2X1 receptor signaling cascade and the general workflows for the described experimental protocols.
P2X1 Receptor Signaling Pathway.
Functional Assay Workflow.
References
- 1. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for P2X1 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of high-throughput screening (HTS) assays for the identification and characterization of P2X1 receptor modulators. The protocols and data presented herein are intended to guide researchers in selecting and implementing robust and efficient screening strategies.
Introduction to P2X1 Receptors and High-Throughput Screening
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] It is primarily expressed in smooth muscle cells and platelets, playing a crucial role in processes such as vasoconstriction and thrombosis.[3] Consequently, the P2X1 receptor is a promising therapeutic target for a variety of cardiovascular and urological disorders.[2] High-throughput screening (HTS) is an essential tool in drug discovery, enabling the rapid screening of large compound libraries to identify novel modulators of therapeutic targets like the P2X1 receptor.[4] This document outlines several HTS methodologies applicable to P2X1 receptor drug discovery.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺.[5] This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers downstream cellular responses.[1][5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Aequorin luminescence-based functional calcium assay for heterotrimeric G-proteins in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioluminescence of the Ca2+-binding photoprotein aequorin after cysteine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Proximity Ligation Assay for P2X Receptor-1 Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X receptor-1 (P2X1) is an ATP-gated cation channel predominantly expressed on smooth muscle cells and platelets, playing a crucial role in physiological processes such as vasoconstriction and thrombosis.[1] Understanding the protein-protein interactions of P2X1 is paramount for elucidating its regulatory mechanisms and for the development of novel therapeutics. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique that allows for the in situ detection, visualization, and quantification of protein-protein interactions at the single-molecule level.[2][3] This method overcomes some limitations of traditional techniques like co-immunoprecipitation by providing spatial information about protein interactions within the cellular context.[2]
These application notes provide a detailed protocol for utilizing PLA to investigate the interaction between P2X1 and its potential binding partners, with a specific focus on its interaction with the cytoskeletal protein, actin. Evidence from co-purification studies suggests a physical association between P2X1 receptors and the actin cytoskeleton, indicating a potential regulatory role of the cytoskeleton on receptor function.
Principle of the Proximity Ligation Assay
The in situ PLA technique relies on the use of a pair of primary antibodies raised in different species that recognize the two proteins of interest.[2] Secondary antibodies, known as PLA probes, are conjugated with unique short DNA oligonucleotides. When the two PLA probes are in close proximity (typically less than 40 nm), the oligonucleotides can be ligated to form a circular DNA molecule.[2][4] This DNA circle then serves as a template for rolling-circle amplification, generating a long DNA product that is subsequently detected by fluorescently labeled oligonucleotides. The resulting fluorescent signal, visible as a distinct spot, represents a single protein-protein interaction event.[2][5]
Data Presentation
Table 1: Quantification of P2X1-Actin Interaction under Basal and Stimulated Conditions. This table provides an example of how to present quantitative PLA data. The number of PLA signals per cell is a common metric, but for strong interactions where signals may coalesce, measuring the PLA signal area per cell can be more accurate.[2]
| Cell Line | Condition | Average PLA Signals per Cell (± SEM) | Average PLA Signal Area per Cell (µm²) (± SEM) | P-value |
| HEK293 | Basal | 15.2 ± 2.1 | 8.5 ± 1.2 | - |
| HEK293 | ATP (10 µM, 5 min) | 28.6 ± 3.5 | 15.9 ± 2.1 | <0.01 |
| Smooth Muscle Cells | Basal | 22.8 ± 2.9 | 12.7 ± 1.8 | - |
| Smooth Muscle Cells | ATP (10 µM, 5 min) | 41.5 ± 4.2 | 23.1 ± 2.5 | <0.001 |
Table 2: Antibody Dilutions for P2X1-Actin Proximity Ligation Assay. The optimal antibody concentrations need to be determined empirically. This table provides a starting point for optimization.
| Antibody | Host Species | Dilution for PLA | Supplier & Cat. No. (Example) |
| Anti-P2X1 | Rabbit | 1:200 - 1:1000 | Supplier A, Cat# XXX |
| Anti-Actin | Mouse | 1:500 - 1:2000 | Supplier B, Cat# YYY |
Experimental Protocols
This section provides a detailed methodology for performing a proximity ligation assay to investigate the interaction between the P2X1 receptor and actin.
Materials
-
Cells: HEK293 cells, primary smooth muscle cells, or other relevant cell lines expressing P2X1.
-
Primary Antibodies:
-
Rabbit anti-P2X1 polyclonal antibody
-
Mouse anti-Actin monoclonal antibody
-
-
Proximity Ligation Assay Kit: e.g., Duolink® In Situ PLA® Reagents (Sigma-Aldrich)
-
PLA Probes (anti-Rabbit PLUS, anti-Mouse MINUS)
-
Blocking Solution
-
Antibody Diluent
-
Ligation-Ligase solution
-
Amplification-Polymerase solution
-
Wash Buffers A and B
-
Mounting Medium with DAPI
-
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Humidified Chamber
-
Fluorescence Microscope
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to 50-70% confluency.
-
If investigating the effect of receptor activation, treat the cells with the desired concentration of ATP (e.g., 10 µM) for the appropriate time (e.g., 5 minutes) at 37°C. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add Blocking Solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-P2X1 and mouse anti-actin) in the Antibody Diluent to their optimal concentrations (see Table 2 for starting recommendations).
-
Aspirate the Blocking Solution and add the primary antibody solution to the coverslips.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in Antibody Diluent.
-
Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the Ligation-Ligase solution according to the manufacturer's instructions.
-
Add the Ligation-Ligase solution to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 2 minutes each.
-
Prepare the Amplification-Polymerase solution according to the manufacturer's instructions.
-
Add the Amplification-Polymerase solution to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C.
-
-
Final Washes and Mounting:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each.
-
Wash once with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips on glass slides using the Mounting Medium with DAPI.
-
-
Imaging and Analysis:
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots.
-
Acquire images from multiple random fields of view for each condition.
-
Quantify the number of PLA signals per cell or the total PLA signal area per cell using image analysis software such as ImageJ.[2]
-
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by extracellular ATP leads to the opening of its non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[6] The subsequent increase in intracellular Ca²⁺ concentration is a key event that triggers various downstream signaling cascades.[1][6] These pathways can ultimately lead to cellular responses such as smooth muscle contraction, platelet aggregation, and inflammatory responses.[7][8]
P2X1 Signaling Diagram
Conclusion
The Proximity Ligation Assay provides a robust and sensitive method for investigating the protein-protein interactions of the P2X1 receptor in a cellular context. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers and drug development professionals can gain valuable insights into the molecular mechanisms governing P2X1 function and identify potential new targets for therapeutic intervention. The ability to visualize and quantify these interactions in situ offers a significant advantage in understanding the complex biology of this important ion channel.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: P2X Receptor-1 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P2X receptor-1 (P2X1) patch clamp recordings.
Troubleshooting Guides
This section addresses specific issues that may arise during P2X1 patch clamp experiments in a question-and-answer format.
Question: I am having difficulty obtaining a stable gigaohm seal on my cells.
Answer: Achieving a stable Gigaohm (GΩ) seal is critical for high-quality patch clamp recordings. If you are facing issues, consider the following troubleshooting steps:
-
Pipette Preparation:
-
Ensure your patch pipettes are pulled fresh and have a resistance of 3-5 MΩ.[1] The tip should be clean and free of debris.
-
Fire-polishing the pipette tip can smooth the opening and improve seal formation.
-
For the lowest noise and highest resolution recordings, consider coating the patch electrodes with a thin layer of Sylgard.[2]
-
-
Solution Quality:
-
All solutions, especially the internal pipette solution, must be filtered using a 0.22 µm filter to remove any particulate matter.[2][3]
-
Check the osmolarity of your internal and external solutions. A general guideline is to have the internal solution's osmolarity about 10-20 mOsm lower than the external solution to facilitate sealing.[3][4] For example, an internal osmolarity of ~285 mOsm/L and an external osmolarity of ~298 mOsm/L is a good starting point.[3]
-
The inclusion of fluoride ions in the intracellular solution can sometimes improve gigaohm seal formation and stabilize the cell membrane.[3]
-
-
Cell Health:
-
Ensure the cells are healthy and not overgrown or overly sparse in the culture dish.
-
Work with cells during their optimal passage number, as very early or late passage cells can be difficult to patch.
-
-
Approach and Sealing:
-
Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.[5]
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form the seal.[1][5]
-
Holding the voltage at -60 to -70 mV can sometimes facilitate seal formation.[6]
-
Question: My whole-cell recordings are unstable and the baseline is drifting.
Answer: Unstable recordings can result from several factors. Here are some common causes and solutions:
-
Incomplete Membrane Rupture: After achieving a giga-seal, ensure the cell membrane is fully ruptured to enter the whole-cell configuration. Applying short, strong suction pulses or a brief "zap" from the amplifier can help.[6]
-
High Access Resistance: A high series or access resistance (>25 MΩ) can lead to unstable recordings and poor voltage clamp.[6] Monitor the access resistance throughout the experiment and discard recordings where it changes significantly.
-
Cell Viability: Unhealthy cells will not provide stable recordings. Ensure proper cell culture conditions and use cells from a healthy, logarithmically growing culture.
-
Solution Instability: Ensure your recording solutions are fresh and properly buffered. For bicarbonate-buffered solutions, continuous bubbling with carbogen (95% O2 – 5% CO2) is necessary to maintain pH.[7]
-
Receptor-Induced Instability: In some cases, the activation of the receptor itself can lead to patch instability, especially with large currents.[8] If this occurs, you may need to use a lower concentration of the agonist or work with cells expressing lower levels of the receptor.
Question: The P2X1 currents I am recording are very small or non-existent.
Answer: Several factors can contribute to small or absent P2X1 currents:
-
Low Receptor Expression: The cell line you are using may have low endogenous expression of P2X1 receptors. If using a heterologous expression system like HEK293 cells, verify the transfection efficiency and expression levels.
-
Receptor Desensitization: P2X1 receptors desensitize very rapidly in the continued presence of ATP.[9][10][11] Nanomolar concentrations of extracellular ATP can be sufficient to cause significant desensitization.[9][11]
-
Use a rapid solution exchange system to apply the agonist quickly.[9]
-
Ensure your baseline recording solution is free of contaminating ATP.
-
Allow for sufficient time between agonist applications for the receptors to recover from desensitization. For P2X1, recovery can take several minutes.[9][11] P2X1 currents have been shown to be reproducible when ATP is applied at 8-minute intervals.[10][12]
-
-
Incorrect Agonist: Verify that you are using an appropriate agonist. ATP and the synthetic analog α,β-methylene ATP (α,β-meATP) are common agonists for P2X1 receptors.[13][14] Note that ADP is not a direct agonist for P2X1 receptors; responses to commercial ADP are often due to ATP contamination.[14]
-
Voltage-Clamp Settings: Ensure you are using an appropriate holding potential. P2X1 currents are typically recorded at a negative holding potential, such as -60 mV.[10][12][14]
Question: My recorded P2X1 currents show rapid rundown (decrease in amplitude with repeated applications).
Answer: Current rundown is a common issue and is often related to receptor desensitization and intracellular factors.
-
Inadequate Recovery Time: As mentioned above, P2X1 receptors require a significant amount of time to recover from desensitization. Insufficient time between agonist applications will lead to progressively smaller currents. Experiment with longer washout periods between stimulations.
-
Intracellular Factors: The composition of your intracellular solution is crucial.
-
Include ATP and GTP in your pipette solution to support cellular energy levels and signaling pathways.[7]
-
Intracellular calcium levels can modulate P2X receptor activity. The inclusion of a calcium chelator like EGTA or BAPTA in the internal solution can help stabilize recordings.
-
The actin cytoskeleton can modulate P2X1 receptor kinetics.[15] Disruption of the cytoskeleton may alter receptor function.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical kinetics of P2X1 receptor currents?
A1: P2X1 receptors are characterized by their rapid activation and desensitization kinetics.[10] Upon application of ATP, the current peaks quickly and then decays to a smaller steady-state level even in the continued presence of the agonist. The rate of desensitization can be in the range of 50-150 ms in some expression systems.[15]
Q2: What is a suitable concentration of ATP to elicit P2X1 receptor currents?
A2: The concentration of ATP to use will depend on the specific experiment and the expression system. The EC50 for ATP-induced activation of rat P2X1 receptors has been reported to be around 0.7 µM.[9][11] However, significant desensitization occurs at nanomolar concentrations.[9][11] For initial experiments, a concentration range of 1-10 µM ATP is a reasonable starting point.
Q3: Can I use automated patch clamp systems for P2X1 receptor recordings?
A3: Yes, automated planar patch clamp systems are increasingly being used to study P2X receptors and can provide high-throughput data.[3][16] These systems can be particularly useful for addressing issues like receptor desensitization through precise, rapid solution application.[16]
Q4: What are some common positive and negative modulators of P2X1 receptors?
A4: The activity of P2X1 receptors can be modulated by various factors:
-
Positive Modulators: Activation of Protein Kinase C (PKC) with phorbol esters can potentiate P2X1 currents.[10]
-
Negative Modulators:
Data Summary
The following table summarizes key quantitative data for P2X1 receptor kinetics from the literature.
| Parameter | Value | Species/System | Reference |
| ATP EC50 (Activation) | 0.7 µM | Rat P2X1 in Xenopus oocytes | [9][11] |
| ATP K1/2 (Desensitization) | 3.2 nM | Rat P2X1 in Xenopus oocytes | [9][11] |
| Recovery from Desensitization (τ) | 11.6 min | Rat P2X1 in Xenopus oocytes | [9][11] |
| Relative Ca2+ Permeability (PCa/PNa) | ~3.9 | Murine P2X1 | [17] |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of P2X1 Receptors in HEK293 Cells
This protocol is adapted from methodologies described for heterologous expression systems.[1]
-
Cell Preparation:
-
Culture HEK293 cells on glass coverslips.
-
Transfect cells with the P2X1 receptor construct. It is often helpful to co-transfect with a fluorescent marker like GFP to identify transfected cells.
-
Use cells for recording 24-48 hours post-transfection.
-
-
Solutions:
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH. Osmolarity ~298 mOsm/L.
-
Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Osmolarity ~285 mOsm/L.[7]
-
Filter all solutions before use.
-
-
Recording:
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with internal solution and mount it on the headstage.
-
Under visual control (e.g., an inverted microscope), approach a transfected cell with the pipette while applying positive pressure.
-
Form a GΩ seal and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply ATP (e.g., 10 µM for 2-5 seconds) using a rapid perfusion system.
-
Allow for a recovery period of at least 8 minutes between applications to minimize desensitization.[10][12]
-
Visualizations
Caption: P2X1 receptor signaling pathway.
Caption: Experimental workflow for P2X1 patch clamp recording.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. axolbio.com [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterogeneity of P2X receptors in sympathetic neurons: contribution of neuronal P2X1 receptors revealed using knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP is not an agonist at P2X1 receptors: evidence for separate receptors stimulated by ATP and ADP on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of ATP-gated non-selective cation channel (P2X1 receptor) activation and desensitization by the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Automated Planar Patch-Clamp Recording of P2X Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
how to reduce P2X receptor-1 desensitization in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize P2X1 receptor desensitization in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My P2X1 receptor responses are rapidly desensitizing. How can I reduce this effect in my experiments?
A1: P2X1 receptor desensitization is a well-documented phenomenon characterized by a rapid decline in current in the continued presence of an agonist.[1] Several strategies can be employed to mitigate this:
-
Enzymatic ATP Removal: Use apyrase to degrade extracellular ATP, which can cause tonic receptor desensitization.[2]
-
Pharmacological Inhibition: Employ a low concentration of a P2X1 receptor antagonist, such as NF449, to competitively inhibit a portion of the receptors, thereby reducing the overall rate of desensitization.[3][4]
-
Molecular Biology Approaches: If using a heterologous expression system, you can create mutant or chimeric receptors with reduced desensitization properties.[1]
Q2: What is the recommended concentration of apyrase to use, and are there any potential side effects?
A2: The optimal apyrase concentration depends on the experimental system.
-
For Platelet Studies: A higher concentration of apyrase (≈0.3–1 U/ml) is often required to protect P2X1 receptors from desensitization compared to P2Y1 receptors.[2] Some studies have used up to 5 U/ml to amplify responses.[2]
-
General Guideline: Start with a concentration of 0.9 U/mL in your washing and final suspension buffers when preparing platelets.[5]
Potential Considerations:
-
Incomplete ATP Removal: Even at high concentrations, apyrase may not be fast enough to completely prevent desensitization, especially with rapid, high local concentrations of ATP release.[2]
-
Agonist Degradation: Apyrase will also degrade your exogenously applied ATP agonist, which needs to be accounted for in your experimental design.[3]
Q3: Can I use a pharmacological agent to reduce desensitization without completely blocking the receptor?
A3: Yes, using a competitive antagonist at a concentration below its IC50 can be an effective strategy. NF449 is a potent and selective P2X1 receptor antagonist that can be used for this purpose.[4][6]
By occupying a fraction of the receptors, a low concentration of NF449 can reduce the number of available receptors for agonist-induced desensitization, leading to a more sustained response from the remaining active receptors. Interestingly, NF449 has been observed to decelerate both the activation and desensitization of P2X1 receptors.[4] One study suggests that the ratio of the ATP agonist to the NF449 concentration is a key determinant of the sensitizing effect.[3]
Q4: My attempts to reduce desensitization in my cell line expressing P2X1 receptors are not working. What else could be contributing to the loss of signal?
A4: Beyond rapid desensitization, receptor trafficking plays a crucial role in the availability of functional P2X1 receptors at the cell surface.
-
Internalization and Recycling: P2X1 receptors are known to internalize upon activation and then recycle back to the membrane.[7] This process is essential for the recovery from desensitization.
-
Inhibition of Trafficking: If you are using agents that interfere with cellular trafficking, such as Brefeldin A (inhibits transport from ER to Golgi) or dynasore (inhibits dynamin-dependent endocytosis), you may be inadvertently preventing the recovery of P2X1 receptors from desensitization.[8]
Q5: Are there any molecular biology techniques I can use to create a less rapidly desensitizing P2X1 receptor for my studies?
A5: Yes, site-directed mutagenesis can be used to create chimeric receptors with altered desensitization kinetics. P2X2 receptors, for instance, desensitize much more slowly than P2X1 receptors.[1]
-
Chimeric Receptors: Studies have shown that replacing specific domains of the P2X1 receptor with the corresponding domains from the P2X2 receptor can significantly reduce desensitization.[1][9][10] Specifically, the N-terminus and the first and second transmembrane domains have been identified as key regions involved in desensitization.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to P2X1 receptor desensitization and methods to reduce it.
Table 1: Apyrase Concentrations for Reducing P2X1 Desensitization
| Application | Apyrase Concentration | Reference |
| Platelet P2X1 Studies | 0.3 - 1 U/ml | [2] |
| Platelet Washing Procedure | 0.9 U/mL | [5] |
| Amplification of Shape Change | 5 U/ml | [2] |
Table 2: Pharmacological Agents and Their Effects on P2X1 Desensitization
| Agent | Mechanism | Effective Concentration | Key Findings | Reference |
| NF449 | Competitive Antagonist | IC50: ~0.05 nM (human P2X1) | Decelerates activation and desensitization. Can sensitize receptors at low concentrations depending on the ATP:NF449 ratio. | [3][4] |
| Brefeldin A | Inhibits protein transport from ER to Golgi | Not specified | Reduces recovery from desensitization. | [8] |
| Dynasore | Inhibits dynamin-dependent endocytosis | Not specified | Reduces recovery from desensitization. | [8] |
Table 3: P2X1 Receptor Desensitization and Recovery Kinetics
| Parameter | Value | Experimental System | Reference |
| Desensitization (100 µM ATP) | 90 ± 1% decline in 10s | Xenopus oocytes | [1] |
| Recovery from Desensitization | τ = 11.6 ± 1.0 min | Xenopus oocytes | [11][12] |
| Steady-state Desensitization (K1/2) | 3.2 ± 0.1 nM ATP | Xenopus oocytes | [11][12] |
Detailed Experimental Protocols
Protocol 1: Using Apyrase to Reduce P2X1 Desensitization in Washed Human Platelets
This protocol is adapted from established methods for preparing washed platelets for P2X1 receptor studies.[2][5]
Materials:
-
Human whole blood collected in acid-citrate-dextrose (ACD)
-
Tyrode's buffer (pH 7.35)
-
Apyrase (from potato, Sigma-Aldrich)
-
Prostacyclin (PGI2)
-
Bovine Serum Albumin (BSA)
-
Centrifuge
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing ACD anticoagulant.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain PRP.
-
First Wash:
-
To the PRP, add PGI2 to a final concentration of 1 µM to prevent platelet activation.
-
Add apyrase to a final concentration of 0.9 U/mL.[5]
-
Centrifuge at 1000 x g for 10 minutes to pellet the platelets.
-
-
Second Wash:
-
Carefully remove the supernatant.
-
Resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGI2 and 0.9 U/mL apyrase.
-
Centrifuge at 1000 x g for 10 minutes.
-
-
Final Resuspension:
-
Discard the supernatant.
-
Resuspend the platelet pellet in Tyrode's buffer containing 0.2% BSA and the desired final concentration of apyrase for your experiment (e.g., 0.3 - 1 U/ml).[2]
-
-
Resting: Allow the washed platelets to rest at 37°C for at least 30 minutes before conducting experiments.
Protocol 2: Site-Directed Mutagenesis to Create a Non-Desensitizing P2X1/P2X2 Chimeric Receptor
This protocol provides a general workflow for creating a chimeric receptor to reduce desensitization, based on principles described in the literature.[1][13][14] Specific primer design and PCR conditions will need to be optimized for your expression vector and polymerase.
Materials:
-
Expression plasmid containing wild-type P2X1 cDNA
-
Expression plasmid containing wild-type P2X2 cDNA
-
High-fidelity DNA polymerase (e.g., Pfu)
-
Custom-designed PCR primers for overlap extension PCR
-
DpnI restriction enzyme
-
Competent E. coli
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design overlapping primers that will allow you to amplify the N-terminus of P2X2 and the C-terminal portion of P2X1. The overlap region will contain the junction point of the chimera.
-
First Round of PCR:
-
Reaction 1: Amplify the N-terminal fragment of P2X2 using a forward primer corresponding to the start of the P2X2 coding sequence and a reverse primer containing the overlap sequence.
-
Reaction 2: Amplify the C-terminal fragment of P2X1 using a forward primer containing the overlap sequence and a reverse primer corresponding to the end of the P2X1 coding sequence.
-
-
Purification: Purify the PCR products from both reactions using a PCR purification kit.
-
Second Round of PCR (Overlap Extension):
-
Combine the purified products from the first round of PCR in a new reaction tube.
-
Use the forward primer from Reaction 1 and the reverse primer from Reaction 2 to amplify the full-length chimeric cDNA. The overlapping regions of the two fragments will anneal and serve as a template for the extension.
-
-
DpnI Digestion: Digest the final PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation and Selection: Transform the DpnI-treated PCR product into competent E. coli and select for colonies containing the plasmid.
-
Verification: Isolate the plasmid DNA from several colonies and verify the sequence of the chimeric insert by DNA sequencing.
-
Expression and Functional Testing: Transfect the sequence-verified chimeric plasmid into your chosen expression system (e.g., HEK293 cells or Xenopus oocytes) and assess the desensitization kinetics of the expressed receptors using electrophysiology or calcium imaging.
Visualizations
Caption: P2X1 receptor activation, desensitization, and trafficking pathway.
Caption: Experimental workflow for using apyrase to reduce P2X1 desensitization.
Caption: Troubleshooting logic for addressing P2X1 receptor desensitization.
References
- 1. pnas.org [pnas.org]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring P2X1 receptor activity in washed platelets in the absence of exogenous apyrase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Desensitization masks nanomolar potency of ATP for the P2X1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
optimizing agonist concentration for P2X receptor-1 activation
This guide provides troubleshooting advice and frequently asked questions for researchers working with P2X1 receptor agonists. Proper optimization of agonist concentration is critical for obtaining reproducible and meaningful data due to the receptor's unique rapid desensitization kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the typical EC50 for ATP at the P2X1 receptor?
The apparent EC50 for ATP at the P2X1 receptor is approximately 0.7 to 3.2 µM.[1][2][3] However, it's crucial to understand that this value is influenced by the receptor's rapid desensitization. The actual affinity of the receptor for ATP is in the nanomolar range.[1][2][4]
Q2: Why does the P2X1 receptor desensitize so rapidly?
P2X1 receptors exhibit fast activation and desensitization, with currents peaking within milliseconds and desensitizing completely within seconds at maximal agonist concentrations.[5] This rapid desensitization is an intrinsic property of the receptor and occurs as it enters a long-lasting refractory closed state.[2] Even nanomolar concentrations of ATP can induce profound desensitization.[1][2][6]
Q3: How long does it take for the P2X1 receptor to recover from desensitization?
Recovery from desensitization is a slow process. It can be described by a monoexponential function with a time constant of approximately 11.6 minutes.[1][2] In practical terms, a waiting period of at least 5-8 minutes between agonist applications is often necessary to allow for reproducible responses.[7][8]
Q4: What are some common agonists used for P2X1 receptor activation?
Besides the physiological agonist ATP, several hydrolysis-resistant analogues are commonly used, particularly in systems with ectonucleotidase activity. These include α,β-methyleneATP (α,β-meATP) and β,γ-methyleneATP (β,γ-meATP).[5] 2',3'-O-(4-benzoylbenzoyl)-ATP (BzATP) is also a potent agonist at P2X1 receptors.[9]
Q5: Is ADP an agonist for the P2X1 receptor?
Troubleshooting Guide
Issue 1: No response or a very weak response to the agonist.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | P2X1 receptors can be desensitized by even nanomolar concentrations of ATP that may be present in the culture medium or released from cells.[1][2] To counteract this, consider adding apyrase (an ATPase/ADPase) to the experimental buffer to degrade extracellular ATP.[5] |
| Agonist Degradation | If using ATP in a system with ectonucleotidases, it can be rapidly degraded. Consider using hydrolysis-resistant analogs like α,β-meATP.[5] |
| Incorrect Agonist Concentration | While the receptor has high affinity, achieving a maximal response requires micromolar concentrations due to rapid desensitization.[1][2] Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. |
| Cell Health | Ensure the cells expressing the P2X1 receptors are healthy and have a stable resting membrane potential. |
Issue 2: The response to the agonist is not reproducible.
| Possible Cause | Troubleshooting Step |
| Insufficient Recovery Time | The P2X1 receptor recovers slowly from desensitization (τ ≈ 11.6 min).[1][2] Ensure an adequate washout period between agonist applications (at least 5-8 minutes).[7][8] |
| ATP Contamination | Basal levels of ATP in your solutions can cause tonic receptor desensitization. The use of apyrase can help maintain the receptors in a responsive state.[5] |
| Inconsistent Agonist Application | The rapid kinetics of the P2X1 receptor require a fast and reproducible solution exchange system for consistent results.[1][2] |
Quantitative Data Summary
Table 1: Agonist Potency at P2X1 Receptors
| Agonist | EC50 / K1/2 | Cell Type / System | Reference |
| ATP (Activation) | ~0.7 µM | Rat P2X1 in Xenopus oocytes | [1][2] |
| ATP (Activation) | ~3.2 µM | P2X1 in Xenopus oocytes | [3] |
| ATP (Desensitization) | ~3.2 nM | Rat P2X1 in Xenopus oocytes | [1][2] |
| α,β-methyleneATP | Similar to ATP | Platelets | [5] |
| Commercial ADP | ~40 µM (due to ATP contamination) | Human P2X1 in Xenopus oocytes | [10] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of P2X1 Receptor Currents in Xenopus Oocytes
-
Preparation: Isolate and prepare Xenopus oocytes for two-electrode voltage-clamp recording.
-
Recording Solution: Use a standard frog Ringer's solution (e.g., in mM: NaCl 115, KCl 2.5, CaCl2 1.8, HEPES 10, pH 7.2).
-
Agonist Application: Employ a rapid solution exchange system to apply the agonist-containing solution.[1][2] This is critical for observing the fast activation kinetics.
-
Data Acquisition: Clamp the oocyte at a holding potential of -60 mV and record the inward current elicited by the agonist application.[8]
-
Recovery: Following agonist application, perfuse the oocyte with agonist-free solution for a minimum of 5-8 minutes to allow for recovery from desensitization before the next application.[7][8]
Protocol 2: Calcium Influx Assay in HEK293 Cells Expressing P2X1
-
Cell Culture: Culture HEK293 cells stably or transiently expressing the P2X1 receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Buffer: Use a buffered salt solution (e.g., HBSS) containing calcium.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before agonist addition.
-
Agonist Addition: Add the P2X1 agonist at the desired concentration and continue to monitor the fluorescence.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium through the activated P2X1 channels.
Visualizations
Caption: P2X1 receptor activation and downstream signaling.
Caption: A logical workflow for troubleshooting P2X1 agonist experiments.
References
- 1. rupress.org [rupress.org]
- 2. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Desensitization masks nanomolar potency of ATP for the P2X1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP is not an agonist at P2X1 receptors: evidence for separate receptors stimulated by ATP and ADP on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
dealing with off-target effects of P2X receptor-1 siRNA
Welcome to the technical support center for P2X receptor-1 (P2X1) siRNA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively address off-target effects and other common issues encountered during P2X1 siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with P2X1 siRNA?
Off-target effects with P2X1 siRNA can arise from several sources:
-
MicroRNA-like Off-Targeting: The siRNA guide strand can bind to unintended mRNA transcripts with partial complementarity, particularly in the "seed region" (nucleotides 2-7 at the 5' end), leading to translational repression or degradation of these off-target mRNAs.[1][2]
-
Sense Strand Activity: The passenger (sense) strand of the siRNA duplex can be incorporated into the RNA-induced silencing complex (RISC) and induce silencing of unintended targets.[3]
-
Immune Stimulation: Double-stranded RNA, including siRNA, can trigger innate immune responses by activating pathways like the interferon response, leading to global changes in gene expression and potential cytotoxicity.[4]
Q2: What are the essential controls for a P2X1 siRNA experiment?
To ensure the validity of your results and distinguish on-target from off-target effects, the following controls are crucial:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to the target genome. This control helps to identify non-specific effects on gene expression or cell phenotype.[6]
-
Untreated Control: Cells that have not been subjected to any transfection reagents or siRNA. This provides a baseline for normal gene expression and cell health.[6]
-
Mock-Transfected Control: Cells treated with the transfection reagent alone (without siRNA). This control helps to assess the effects of the delivery vehicle on the cells.[6]
-
Multiple siRNAs Targeting P2X1: Using at least two or more different siRNAs targeting distinct regions of the P2X1 mRNA can help confirm that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single siRNA.[6]
Q3: How can I minimize off-target effects of my P2X1 siRNA?
Several strategies can be employed to reduce the incidence of off-target effects:
-
Use Chemically Modified siRNAs: siRNAs with chemical modifications, such as 2'-O-methyl modifications, can reduce off-target binding by altering the thermodynamic properties of the siRNA duplex.
-
Pool Multiple siRNAs: Using a pool of multiple siRNAs targeting the same gene at a lower overall concentration can reduce the concentration of any single siRNA, thereby minimizing its off-target signature.[2]
-
Perform Rescue Experiments: To definitively demonstrate that the observed phenotype is due to the on-target knockdown of P2X1, perform a rescue experiment by co-transfecting the P2X1 siRNA with a plasmid expressing a form of P2X1 that is resistant to the siRNA (e.g., containing silent mutations in the siRNA target site).[8]
Troubleshooting Guides
Problem 1: Low P2X1 Knockdown Efficiency
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Transfection Conditions | Optimize the ratio of transfection reagent to siRNA, cell density at the time of transfection, and incubation time. Create a matrix of conditions to test.[9][10] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at a low passage number. Cell confluency should typically be 60-80% at the time of transfection.[10][11] |
| Inefficient siRNA Delivery | Use a transfection reagent specifically designed for siRNA delivery. Consider trying different transfection methods like electroporation for difficult-to-transfect cells.[10] |
| Degraded siRNA | Store siRNA according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. Use RNase-free reagents and consumables.[12] |
| Incorrect qPCR Primer Design | Design qPCR primers that anneal to a region of the P2X1 mRNA that is not the siRNA target site to avoid detecting cleaved mRNA fragments.[13] |
Problem 2: High Cell Toxicity or Death After Transfection
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Transfection Reagent Concentration | Reduce the amount of transfection reagent used. Perform a toxicity test with the transfection reagent alone.[9] |
| High siRNA Concentration | Lower the concentration of the P2X1 siRNA. High concentrations can induce a toxic response.[14] |
| Sensitive Cell Line | Some cell lines are more sensitive to transfection. Reduce the incubation time of the transfection complex with the cells.[15] |
| Contaminants in siRNA Preparation | Ensure the siRNA is of high purity and free from contaminants that could induce a toxic response. |
| Antibiotic Use | Avoid using antibiotics in the culture medium during transfection as they can increase cell stress and toxicity.[14] |
Problem 3: Inconsistent Results Between Experiments
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Variable Cell Conditions | Maintain consistent cell passage number, confluency, and growth conditions for all experiments.[9] |
| Inconsistent Transfection Procedure | Standardize all steps of the transfection protocol, including incubation times and reagent volumes. |
| Variability in Reagent Preparation | Prepare fresh dilutions of siRNA and transfection reagents for each experiment. |
| Batch-to-Batch Variation in Reagents | If possible, use the same lot of siRNA and transfection reagent for a series of related experiments. |
Experimental Protocols
siRNA Transfection Protocol (Lipid-Based)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 60-80% confluency at the time of transfection.[11]
-
Prepare siRNA-Lipid Complexes:
-
In tube A, dilute the P2X1 siRNA to the desired final concentration in serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.[11][16]
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, antibiotic-free medium.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time depends on the stability of the P2X1 protein and the specific assay being performed.[11]
Quantitative Real-Time PCR (qPCR) for Knockdown Validation
-
RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit. Ensure to use RNase-free techniques throughout the process.[17]
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.[17]
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for P2X1, and cDNA.
-
Also, prepare reactions for a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Western Blotting for Protein Knockdown Confirmation
-
Protein Extraction: Lyse the transfected cells in a suitable lysis buffer containing protease inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[20]
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for P2X1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[22]
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[21]
Cell Viability Assay (MTT Assay)
-
Cell Transfection: Transfect cells with P2X1 siRNA and controls in a 96-well plate as described above.
-
MTT Incubation: At the desired time point, add MTT solution to each well and incubate for 1-4 hours at 37°C.[23]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Rescue Experiment Protocol
-
Construct Preparation: Obtain or create a plasmid expressing the P2X1 protein. Introduce silent mutations in the siRNA target sequence of this plasmid to make it resistant to the P2X1 siRNA.
-
Co-transfection: Co-transfect the cells with the P2X1 siRNA and the siRNA-resistant P2X1 expression plasmid.[25] Include controls such as siRNA alone, plasmid alone, and a control plasmid (e.g., expressing GFP).
-
Phenotypic Analysis: After an appropriate incubation period, assess the phenotype of interest (e.g., cell signaling, migration, proliferation).
-
Confirmation of Rescue: If the phenotype observed with the P2X1 siRNA is rescued (i.e., reversed) by the expression of the siRNA-resistant P2X1, it confirms that the phenotype is due to the on-target knockdown of P2X1.
Visualizations
Caption: P2X1 Receptor Signaling Pathway.[26][27][28][29][30]
Caption: Experimental Workflow for Troubleshooting Off-Target Effects.
Caption: Logical Relationship of a Rescue Experiment.
References
- 1. sitoolsbiotech.com [sitoolsbiotech.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - FI [thermofisher.com]
- 6. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 7. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 10. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. genscript.com [genscript.com]
- 13. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TR [thermofisher.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Validation of siRNA knockdowns by quantitative PCR [bio-protocol.org]
- 18. siRNA-induced Gene Silencing | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. origene.com [origene.com]
- 21. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 29. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Purification of Recombinant P2X Receptor-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of recombinant P2X receptor-1 (P2X1).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying recombinant P2X1?
A1: The primary challenges in P2X1 purification include low expression levels, difficulties in solubilizing the receptor from the cell membrane while maintaining its structural integrity, protein degradation by proteases, and the tendency of the purified receptor to aggregate.[1][2][3] Achieving high purity and yield is a significant hurdle.[4][5]
Q2: Which expression systems are suitable for producing recombinant P2X1?
A2: Both baculovirus-infected insect cells (e.g., Sf9) and mammalian cells like Human Embryonic Kidney (HEK293) cells have been successfully used for expressing recombinant P2X1.[4][6][7][8] The choice of system can impact protein yield, folding, and post-translational modifications.[2][9]
Q3: How can I improve the solubilization of P2X1 from the cell membrane?
A3: Effective solubilization requires careful selection of detergents. Non-ionic or zwitterionic detergents are generally preferred as they are milder and less likely to denature the protein. Screening different detergents and optimizing their concentrations is crucial.[10][11] A combination of detergents, such as Triton X-100, sodium deoxycholate, and SDS, has been used.[4] In some cases, adjusting the pH to alkaline conditions (e.g., pH 13) can improve the solubilization of insoluble fractions.[4][12]
Q4: What strategies can be employed to increase the stability of purified P2X1?
A4: P2X1 forms stable trimers, which is an essential aspect of its structure.[13][14] To enhance stability, the purification buffer can be supplemented with additives like glycerol.[15] The addition of cholesterol hemisuccinate (CHS) has also been shown to significantly improve the quality and stability of the purified receptor.[10] Maintaining the protein in a suitable detergent environment is critical throughout the purification process.
Q5: What are typical yields for recombinant P2X1 purification?
A5: Yields can vary significantly depending on the expression system and purification protocol. For example, when expressing mouse P2X1 in a baculovirus system, the expression level can be around 0.5–1.0% of the total cell lysate protein.[4] Following a multi-step purification process, the final yield of highly pure receptor can be in the microgram range from a liter of cell culture.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of recombinant P2X1.
Problem 1: Low Protein Yield
| Possible Cause | Suggested Solution |
| Low expression levels | Optimize expression conditions such as multiplicity of infection (MOI) for baculovirus systems or transfection efficiency for mammalian cells.[5][16] Adjust induction time and temperature.[5] |
| Inefficient cell lysis | Ensure complete cell disruption. Methods like sonication or Polytron homogenization can be used in combination with hypotonic lysis buffers.[4] |
| Protein degradation | Add a cocktail of protease inhibitors to all buffers throughout the purification process and maintain low temperatures (4°C).[3][17] |
| Formation of inclusion bodies | Optimize expression at lower temperatures to improve protein folding and solubility.[17] Consider using solubilizing agents or refolding protocols.[1][17] |
| Poor binding to affinity resin | Ensure the affinity tag (e.g., His-tag) is accessible. Check the integrity of the resin and optimize binding conditions such as pH and incubation time.[5][17] |
Problem 2: Protein Aggregation/Precipitation
| Possible Cause | Suggested Solution |
| Inappropriate buffer conditions | Screen different buffer components, pH, and ionic strength to find conditions that favor protein stability.[15][18] |
| Suboptimal detergent concentration | Maintain the detergent concentration above its critical micelle concentration (CMC) in all buffers to keep the protein soluble.[10] |
| High protein concentration | Avoid over-concentrating the purified protein. Determine the maximum soluble concentration for your specific P2X1 construct. Adding stabilizing agents like glycerol (e.g., 5%) can help.[15] |
| Removal of stabilizing lipids | The presence of certain lipids may be crucial for stability. Consider adding cholesterol analogs like CHS to the purification buffers.[10] |
Problem 3: Low Purity of Final Product
| Possible Cause | Suggested Solution | | Inefficient initial capture step | Optimize the first affinity chromatography step to maximize the binding of the target protein and minimize non-specific binding. | | Co-purification of host proteins | Introduce additional purification steps. A two-step affinity purification, for instance using a His-tag followed by an ATP-affinity column, can significantly increase purity.[4][12] Size-exclusion chromatography can also be used as a final polishing step.[1] | | Contamination with nucleic acids | Treat the cell lysate with DNase/RNase to remove contaminating nucleic acids that can interfere with purification. |
Data Presentation
Table 1: Example Purification Yield of Recombinant Mouse P2X1 from Baculovirus System
| Purification Step | Total Protein (mg) | P2X1/Total Protein (mg/mg) | Yield (%) | Purity (%) |
| Cell Lysate | 1000 | 0.005 | 100 | 0.5 |
| Solubilized Fraction (S3) | 150 | 0.03 | 90 | 3 |
| Cobalt Affinity Column | 10 | 0.45 | 80 | 45 |
| ATP-Affinity Column | 0.5 | 0.9 | 9 | >90 |
Data adapted from a study expressing hexahistidine-tagged mouse P2X1 in Sf9 cells.[4] The S3 fraction refers to the soluble receptor obtained after high pH solubilization of the initial insoluble pellet.[4][12]
Table 2: Ligand Binding Affinities for Human P2X1 Receptor
| Ligand | Parameter | Affinity Value | Reference |
| ATP | EC50 | 1.7 ± 0.3 µM | [19] |
| α,β-methylene ATP | Affinity (Ki) | 43 nM | [20] |
| α,β-methylene ATP | Potency (EC50) | 99 nM | [20] |
| NF449 (Antagonist) | Affinity (Ki) | 5.3 nM | [20] |
| NF449 (Antagonist) | Inhibitory Potency (IC50) | 66 nM | [20] |
Experimental Protocols
Protocol 1: Expression of His-tagged P2X1 in Baculovirus-infected Sf9 Cells
-
Cell Culture: Culture Sf9 insect cells in a suitable medium (e.g., TNM-FH) at 28°C.
-
Virus Amplification: Generate a high-titer recombinant baculovirus stock (P1, P2, and P3) expressing the N-terminally hexahistidine-tagged P2X1 receptor.[16]
-
Protein Expression: Infect Sf9 cells at a density of approximately 2.0 x 106 cells/mL with the P3 viral stock at a multiplicity of infection (MOI) of 1-5.[16]
-
Harvesting: Harvest the cells by centrifugation at 48-72 hours post-infection, when protein expression is typically maximal.[16] Wash the cell pellet with phosphate-buffered saline (PBS) and store at -80°C until purification.
Protocol 2: Purification of His-tagged P2X1
-
Cell Lysis: Resuspend the frozen cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris, pH 7.5) containing a protease inhibitor cocktail.[4] Disrupt the cells using a Polytron homogenizer followed by sonication on ice.[4]
-
Solubilization: Centrifuge the lysate to pellet cell debris. Resuspend the pellet and solubilize the membrane-bound proteins using a buffer containing detergents. For the insoluble fraction, a high pH buffer (e.g., 20 mM NaOH) can be used, followed by dialysis against a buffer with a non-ionic detergent like 0.1% Triton X-100.[4][12]
-
Cobalt Affinity Chromatography: Clarify the solubilized fraction by centrifugation. Load the supernatant onto a cobalt-charged affinity column (e.g., TALON resin).[4] Wash the column extensively with a wash buffer containing a low concentration of imidazole. Elute the His-tagged P2X1 using an elution buffer with a higher concentration of imidazole (e.g., 150-250 mM).
-
ATP-Affinity Chromatography: For higher purity, subject the eluate from the cobalt column to ATP-affinity chromatography.[4] Equilibrate the ATP-affinity resin and load the sample. Wash the column with equilibration buffer, followed by a wash with buffer containing AMP to remove non-specifically bound proteins. Elute the P2X1 receptor with a buffer containing ATP (e.g., 5 mM).[4]
-
Buffer Exchange and Concentration: Concentrate the purified protein and exchange the buffer to a final storage buffer containing a suitable detergent (e.g., 0.1% Triton X-100) and glycerol for stability.
Visualizations
Caption: Experimental workflow for recombinant P2X1 purification.
Caption: P2X1 receptor signaling pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 4. Purification and Recognition of Recombinant Mouse P2X1 Receptors Expressed in a Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Calcium Ions to P2X Channel Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cvrti.utah.edu [cvrti.utah.edu]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 11. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification and Recognition of Recombinant Mouse P2X(1) Receptors Expressed in a Baculovirus System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 17. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
P2X1 Receptor Antibody Validation for Western Blot: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of P2X1 receptor antibodies for use in Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the P2X1 receptor in a Western blot?
A1: The human P2X1 receptor has a canonical amino acid length of 399 residues, corresponding to a predicted protein mass of approximately 45 kDa.[1] However, the observed molecular weight on a Western blot can vary depending on post-translational modifications such as glycosylation.
Q2: Which positive controls are recommended for P2X1 receptor Western blotting?
A2: HepG2 cell lysate is a recommended positive control for detecting the P2X1 receptor.[2] Additionally, tissues known to express P2X1, such as platelets, vascular smooth muscle, and certain regions of the brain, can be used as positive controls.[3][4]
Q3: How can I be sure my P2X1 antibody is specific?
A3: Antibody specificity can be confirmed through several methods. One common approach is to pre-incubate the antibody with the immunizing peptide, which should block the signal in the Western blot.[4][5] Another robust method is to use knockout (KO) validated antibodies, where the antibody does not produce a signal in tissue or cells from a P2X1 knockout animal.[5]
Q4: What are the typical starting dilutions for a P2X1 receptor antibody in a Western blot?
A4: The optimal antibody dilution should be determined empirically. However, a common starting point for many commercially available P2X1 antibodies is a 1:1000 dilution. Some manufacturers provide specific recommendations, such as 2.5 µg/ml.[2] Refer to the table below for more details.
Quantitative Data Summary
| Antibody/Reagent | Supplier | Catalog Number | Application | Recommended Dilution/Concentration | Positive Control |
| P2X1/P2RX1 Antibody | Novus Biologicals | NBP2-86742 | Western Blot | 2.5 µg/ml | HepG2 cell lysate |
| Anti-P2X1 Receptor Antibody | Alomone Labs | APR-001 | Western Blot | 1:200 | Human platelet lysates |
| P2X1/P2RX1 Antibody | Novus Biologicals | NBP3-03143 | Western Blot | 1:1000 | Various cell lines |
| Anti-P2X1 Receptor (extracellular) Antibody | Alomone Labs | APR-022 | Western Blot | 1:200 | Rat and mouse brain lysates |
Troubleshooting Guide
This guide addresses common issues encountered during P2X1 receptor Western blotting.
Problem 1: Weak or No Signal
-
Possible Cause: Low abundance of the P2X1 receptor in the sample.
-
Possible Cause: Inefficient antibody binding.
-
Possible Cause: Poor protein transfer from the gel to the membrane.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[9]
-
Problem 2: High Background
-
Possible Cause: Insufficient blocking.
-
Possible Cause: Primary antibody concentration is too high.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with minimal background.[8]
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.[10]
-
Problem 3: Non-specific Bands
-
Possible Cause: The primary antibody may be cross-reacting with other proteins.
-
Possible Cause: Protein degradation.
Experimental Protocols
Detailed Western Blot Protocol for P2X1 Receptor
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples onto a 10% or 12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer at 100V for 60-90 minutes is recommended.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the P2X1 receptor primary antibody in the blocking buffer at the recommended concentration (refer to the table above or the manufacturer's datasheet).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: A typical workflow for Western blot analysis of the P2X1 receptor.
Caption: Simplified signaling pathway of the P2X1 receptor upon ATP binding.
References
- 1. biocompare.com [biocompare.com]
- 2. P2X1/P2RX1 Antibody - BSA Free (NBP2-86742): Novus Biologicals [novusbio.com]
- 3. Using antibodies against P2Y and P2X receptors in purinergic signaling research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X1 antibody | 4 products cited in the literature; 14 total from 3 suppliers [labome.com]
- 5. Anti-P2X1 Receptor Antibody | Alomone Labs APR-001 product information [labome.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
selecting the right buffer for P2X receptor-1 functional assays
Technical Support Center: P2X Receptor-1 Functional Assays
This guide provides researchers, scientists, and drug development professionals with technical support for selecting the optimal buffer conditions for this compound (P2X1) functional assays. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visual diagrams to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer composition for a P2X1 receptor functional assay?
A1: A common starting point for P2X1 functional assays is a physiological salt solution, such as a HEPES-buffered saline (HBS). The exact composition can vary depending on the specific assay (e.g., calcium flux, patch clamp), but a typical extracellular solution includes components to mimic the extracellular fluid.[1]
Q2: Which buffering agent is best for P2X1 assays: HEPES, Tris, or Phosphate-Buffered Saline (PBS)?
A2: HEPES is often recommended for P2X1 assays.[2] Here's a comparison:
-
HEPES: It is a zwitterionic buffer that has negligible binding to Ca2+ and is effective at maintaining physiological pH (around 7.4).[2]
-
Tris: This is a primary amine and can chelate divalent metal ions like Ca2+ and Mg2+, which can interfere with P2X1 receptor function.[2]
-
PBS: Phosphate-buffered saline can precipitate with divalent cations like Ca2+, which are crucial for P2X1 receptor activity and signaling.[2] Therefore, PBS is generally not recommended for these assays.[2]
Q3: How do divalent cations (Ca²⁺ and Mg²⁺) in the buffer affect P2X1 receptor function?
A3: Divalent cations are critical for P2X1 receptor activity.
-
Calcium (Ca²⁺): P2X1 receptors are cation-selective channels that are permeable to Ca²⁺.[3][4] The influx of Ca²⁺ upon receptor activation is a key signaling event often measured in functional assays.[5] The extracellular Ca²⁺ concentration will directly influence the magnitude of this signal.
-
Magnesium (Mg²⁺): Mg²⁺ can modulate P2X1 receptor activity, and its concentration should be carefully controlled.
Q4: What is the optimal pH for a P2X1 functional assay buffer?
A4: The optimal pH for P2X1 functional assays is typically within the physiological range of 7.2 to 7.4.[6][7] Deviations from this range can alter receptor conformation and function, leading to unreliable results.
Q5: Should I include glucose in my assay buffer?
A5: Yes, including glucose (typically at a concentration of 10 mM) is recommended to provide an energy source for the cells and maintain their metabolic health throughout the experiment.[6][8]
Troubleshooting Guide
Problem 1: Low signal-to-noise ratio in a calcium flux assay.
-
Possible Cause: Suboptimal buffer composition.
-
Possible Cause: Agonist (ATP) degradation.
-
Solution: Prepare fresh ATP solutions for each experiment. ATP can degrade, especially at room temperature in solution.
-
Problem 2: High background fluorescence before agonist addition.
-
Possible Cause: Cell stress or death leading to leaky membranes.
-
Solution: Ensure the osmolarity of your buffer is appropriate for the cell type being used (typically around 290-310 mOsm). Use a balanced salt solution and include glucose to maintain cell health.[8]
-
-
Possible Cause: Autofluorescence from buffer components.
-
Solution: Check if any of your buffer components are autofluorescent at the excitation/emission wavelengths of your calcium indicator.
-
Problem 3: Poor reproducibility between experiments.
-
Possible Cause: Inconsistent buffer preparation.
-
Solution: Prepare a large batch of a 10x stock solution of your buffer to minimize variability between experiments.[8] Always measure the pH after dilution to 1x and adjust if necessary. Ensure all components are fully dissolved.
-
-
Possible Cause: Temperature fluctuations.
-
Solution: Perform experiments at a consistent temperature, as P2X1 receptor kinetics can be temperature-sensitive.
-
Quantitative Data Summary
The following tables summarize typical buffer compositions for different P2X1 receptor functional assays.
Table 1: Extracellular Buffer Compositions for P2X1 Assays
| Component | Calcium Flux Assay[6] | Patch Clamp Assay[9] |
| NaCl | 115 mM | 10 mM |
| KCl | 1 mM | - |
| CaCl₂ | 1 mM | 2 mM |
| MgCl₂ | 1 mM | 2 mM |
| HEPES | 10 mM | 10 mM |
| D-Glucose | 10 mM | - |
| pH | 7.4 | 7.2 |
Table 2: Intracellular (Pipette) Solution for P2X1 Patch Clamp Assay
| Component | Concentration[9] |
| K-Aspartate | 130 mM |
| NaCl | 10 mM |
| EGTA-KOH | 5 mM |
| MgCl₂ | 2 mM |
| CaCl₂ | 2 mM |
| ATP (Na-salt) | 2 mM |
| Creatine Phosphate | 5 mM |
| GTP | 0.1 mM |
| HEPES-KOH | 10 mM |
| pH | 7.2 |
Experimental Protocols
Protocol: Calcium Flux Assay for P2X1 Receptors
This protocol describes a typical calcium flux assay using a fluorescent indicator like Fluo-4 AM in a 96-well plate format.
1. Buffer Preparation (1x HEPES-Buffered Saline - HBS):
-
115 mM NaCl
-
10 mM HEPES
-
10 mM D-Glucose
-
1 mM KCl
-
1 mM CaCl₂
-
1 mM MgCl₂
-
Adjust pH to 7.4 with NaOH.
-
Filter sterilize the buffer and store at 4°C.
2. Cell Preparation:
-
Plate cells expressing P2X1 receptors in a 96-well black-walled, clear-bottom plate.
-
Culture cells until they reach the desired confluency.
3. Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM to the HBS buffer.
-
Remove the cell culture medium and wash the cells once with HBS.
-
Add the Fluo-4 AM loading buffer to each well and incubate in the dark at 37°C for 45-60 minutes.
4. Assay Procedure:
-
After incubation, wash the cells three times with HBS to remove excess dye.
-
Add fresh HBS to each well.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to record fluorescence at appropriate excitation/emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the P2X1 receptor agonist (e.g., ATP or a stable analog like α,β-methylene ATP) and continue recording the fluorescence signal to measure the increase in intracellular calcium.
Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor activation by ATP leads to ion influx and downstream signaling.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow for a P2X1 receptor calcium flux assay.
References
- 1. Physiological salt solutions in animal experiments 23 | PPTX [slideshare.net]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ influx through P2X1 receptors amplifies P2Y1 receptor-evoked Ca2+ signaling and ADP-evoked platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent approach for identifying P2X1 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 8. axolbio.com [axolbio.com]
- 9. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
P2X1 Receptor Current Rundown: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the rundown of P2X1 receptor currents during their experiments.
Troubleshooting Guides
Issue: Rapid decrease in P2X1 receptor current amplitude upon repeated agonist application.
This phenomenon, often referred to as "rundown," is a common challenge in whole-cell patch-clamp recordings of P2X1 receptors. It is characterized by a progressive and often irreversible loss of current with successive agonist applications.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Washout of Essential Intracellular Factors | Use the perforated patch-clamp technique to maintain the integrity of the intracellular environment. | 1. Prepare a pipette solution containing a perforating agent such as Amphotericin B (e.g., 240 µg/mL) or Gramicidin. 2. Backfill the pipette tip with a small amount of standard intracellular solution without the perforating agent to ensure a good seal. 3. Gently form a giga-ohm seal with the cell. 4. Monitor the access resistance until it reaches a stable, low level, indicating successful perforation. |
| Supplement the whole-cell pipette solution with ATP. | 1. Prepare your standard intracellular solution. 2. Add a physiological concentration of ATP (e.g., 1-5 mM) to the solution. 3. Filter the solution before use. | |
| Disruption of the Actin Cytoskeleton | Stabilize the actin cytoskeleton by pre-incubating cells with jasplakinolide. | 1. Prepare a stock solution of jasplakinolide (e.g., 1 mM in DMSO). 2. Dilute the stock solution to a final working concentration (e.g., 1 µM) in the extracellular recording solution. 3. Pre-incubate the cells with the jasplakinolide-containing solution for a defined period (e.g., 15-30 minutes) before starting the experiment. |
| Receptor Internalization | Inhibit dynamin-dependent internalization using dynasore. | 1. Prepare a stock solution of dynasore (e.g., 80 mM in DMSO). 2. Dilute the stock solution to a final working concentration (e.g., 80 µM) in the extracellular solution. 3. Pre-incubate the cells with the dynasore-containing solution for a specific duration (e.g., 1 hour) prior to recording.[1][2] |
| Inhibit vesicle trafficking from the Golgi apparatus using Brefeldin A (BFA). | 1. Prepare a stock solution of Brefeldin A (e.g., 10 mg/mL in ethanol). 2. Dilute the stock to the desired final concentration in the extracellular solution. 3. Pre-incubate cells with BFA for a sufficient time to disrupt trafficking before agonist application. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between P2X1 receptor desensitization and rundown?
A: Desensitization is a rapid and reversible loss of receptor function that occurs in the continued presence of an agonist. It is a characteristic feature of P2X1 receptors, happening on a sub-second timescale.[3] Rundown, on the other hand, is a gradual and often irreversible decrease in the peak current amplitude observed with repeated applications of the agonist, particularly in the whole-cell patch-clamp configuration.[1][2][4] While both involve a reduction in current, desensitization is a physiological gating process, whereas rundown is often an experimental artifact related to the recording conditions.
Q2: Why is rundown more prominent in whole-cell recordings compared to perforated patch recordings?
A: The whole-cell configuration involves rupturing the cell membrane, leading to the dialysis of the cell's cytoplasm with the pipette solution. This can lead to the washout of essential intracellular molecules that are necessary for maintaining P2X1 receptor function. In contrast, the perforated patch technique uses antibiotics like Amphotericin B or Gramicidin to create small pores in the cell membrane that allow for electrical access while preserving larger intracellular signaling molecules and the overall integrity of the cytoplasm.[1][2][5] The lack of rundown in perforated patch recordings strongly suggests a role for these diffusible intracellular factors.[1][2]
Q3: How does the actin cytoskeleton influence P2X1 receptor rundown?
A: The actin cytoskeleton plays a crucial role in the regulation and organization of many ion channels, including P2X1 receptors.[4] Studies have shown that P2X1 receptors are associated with cytoskeletal proteins.[4][6] Disruption of the actin cytoskeleton with agents like cytochalasin D leads to an inhibition of P2X1 receptor currents.[6] Conversely, stabilizing the actin cytoskeleton with jasplakinolide can prevent this inhibition.[4][6] This suggests that the cytoskeleton provides a scaffold that is essential for proper receptor function and that its disruption during whole-cell recording could contribute to current rundown. The intracellular amino terminus of the P2X1 receptor is essential for this regulation.[4][6]
Q4: What is the role of receptor internalization and recycling in P2X1 receptor current rundown?
A: P2X1 receptors are known to rapidly internalize and recycle back to the cell membrane following agonist activation.[3][7] This trafficking process is believed to be important for the recovery of the receptor from desensitization.[5] Inhibiting this process can slow the recovery from desensitization and may contribute to the appearance of rundown, as the pool of functional surface receptors is not replenished efficiently.[1][7] For example, inhibiting dynamin with dynasore has been shown to reduce the recovery of P2X1 receptor currents following agonist application.[1][2]
Q5: Can phosphorylation modulate P2X1 receptor rundown?
A: While direct phosphorylation of the P2X1 receptor itself is not the primary mechanism, its function can be modulated by signaling pathways that involve kinases. For instance, activation of Gαq-coupled G protein-coupled receptors (GPCRs) can potentiate P2X1 receptor currents in a protein kinase C (PKC)-dependent manner.[5] This potentiation is thought to occur through the phosphorylation of a protein that interacts with the intracellular N-terminus of the receptor.[5] Therefore, the rundown of P2X1 currents could be influenced by the activity of such signaling pathways, which may be compromised in a whole-cell recording configuration.
Visualizations
Caption: Factors contributing to P2X1 receptor current rundown.
Caption: Strategies to prevent P2X1 receptor current rundown.
Caption: Key regulators of P2X1 receptor function.
References
- 1. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of human P2X1 receptor-interacting proteins reveals a role of the cytoskeleton in receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
Technical Support Center: Optimizing P2X1 Receptor Plasmid Transfection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the transfection efficiency of P2X receptor-1 (P2X1) plasmids in mammalian cells.
Troubleshooting Guide
This guide addresses common issues encountered during the transfection of P2X1 receptor plasmids, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low transfection efficiency with my P2X1 plasmid?
A1: Low transfection efficiency is a common issue with several potential causes. Systematically evaluating each of the following factors can help identify and resolve the problem.
-
Cell Health and Culture Conditions: The health and viability of your cells are paramount for successful transfection.[1][2] Cells should be in their logarithmic growth phase and have a viability of over 90%.[2] High passage numbers (>30-40) can decrease transfection efficiency; it is recommended to use low-passage cells.[3]
-
Cell Confluency: The density of cells at the time of transfection significantly impacts efficiency. For most adherent cell lines like HEK293 or CHO, a confluency of 70-90% is recommended.[1][2][4] Overly confluent cells may experience contact inhibition, while sparse cultures may not be healthy enough for efficient uptake.[2][4]
-
Plasmid DNA Quality and Quantity: The purity and amount of your P2X1 plasmid DNA are critical. Use high-quality, endotoxin-free plasmid preparations with an A260/A280 ratio between 1.7 and 1.9.[3] The optimal DNA concentration varies by cell type and transfection reagent, but a typical starting range is 0.5-1.0 µg of DNA per well in a 24-well plate.[5]
-
Transfection Reagent and Protocol: The choice of transfection reagent and the optimization of the protocol are crucial. Reagents like Lipofectamine 2000, FuGENE HD, and PEI are commonly used for HEK293 and CHO cells.[1] It is essential to optimize the reagent-to-DNA ratio, as an improper ratio can lead to low efficiency or cytotoxicity.[6]
-
Presence of Serum and Antibiotics: While some modern transfection reagents are compatible with serum, it is often recommended to form the DNA-reagent complexes in a serum-free medium to maximize efficiency.[1] Antibiotics can be toxic to cells during transfection and should generally be omitted from the medium.[7]
Q2: I'm seeing high cell death after transfecting my P2X1 plasmid. What could be the cause?
A2: Post-transfection cytotoxicity can mask successful transfection and should be addressed promptly.
-
Toxicity of the Transfection Reagent: Cationic lipid-based reagents can be toxic to some cell lines, especially at high concentrations. It is crucial to optimize the amount of transfection reagent and the reagent-to-DNA ratio to find a balance between high efficiency and low toxicity.[6]
-
Plasmid DNA Concentration: Too much plasmid DNA can also lead to cytotoxicity.[1] If you suspect DNA toxicity, try reducing the amount of plasmid used in your transfection.
-
Incubation Time: The duration of exposure of cells to the transfection complexes can influence cell viability. For some sensitive cell lines, it may be beneficial to change the medium 4-6 hours post-transfection to remove the complexes.[8]
Q3: My transfected cells are not showing the expected P2X1 receptor function (e.g., no ATP-induced calcium influx). What should I check?
A3: A lack of functional P2X1 receptor expression post-transfection can be due to several factors beyond just the transfection efficiency itself.
-
Verification of Transfection: First, confirm that the transfection was successful by including a positive control plasmid, such as one expressing a fluorescent protein like GFP.[9] This will help you distinguish between a failed transfection and a non-functional P2X1 protein.
-
Integrity of the P2X1 Plasmid: Ensure that your P2X1 plasmid is correct and that the coding sequence is intact. You can verify this by restriction digest and/or sequencing.
-
Promoter Activity in Your Cell Line: Confirm that the promoter driving P2X1 expression in your plasmid is active in your chosen cell line. For example, the CMV promoter is widely used and generally active in HEK293 and CHO cells.
-
Functional Assay Conditions: The conditions of your functional assay are critical. For calcium imaging, ensure that your calcium indicator dye (e.g., Fura-2 AM) is loaded correctly and that your imaging buffer has the appropriate concentration of calcium. For patch-clamp electrophysiology, ensure your pipette and bath solutions are correctly formulated to measure the expected ion currents.[10]
-
P2X1 Receptor Desensitization: P2X1 receptors are known to desensitize rapidly upon exposure to ATP.[11] If your assay involves pre-incubation steps, you might be desensitizing the receptors before you can measure their activity. Ensure your assay protocol is designed to capture a rapid response.
Quantitative Data Summary
Optimizing transfection conditions is crucial for achieving robust and reproducible results. The following tables provide a summary of recommended starting conditions for the transfection of P2X1 plasmids in commonly used cell lines. These are starting points, and empirical optimization is highly recommended for each new cell line and plasmid.
Table 1: Recommended Seeding Densities for Adherent Cells
| Cell Line | Plate Format | Seeding Density (cells/well) | Recommended Confluency at Transfection |
| HEK293 | 24-well | 0.5 - 1.25 x 10^5 | 70-90% |
| HEK293 | 6-well | 0.25 - 1 x 10^6 | 90-95% |
| CHO | 24-well | 1.0 - 2.0 x 10^5 | 70-80% |
Data synthesized from multiple sources indicating common ranges for these cell lines.[8][12]
Table 2: Optimization of DNA Concentration and Reagent-to-DNA Ratio (24-well plate)
| Transfection Reagent | Plasmid DNA (µg) | Reagent (µL) | Reagent:DNA Ratio (µL:µg) |
| Lipofectamine 2000 | 0.5 | 1.0 - 2.5 | 2:1 to 5:1 |
| FuGENE HD | 0.5 | 1.0 - 2.0 | 2:1 to 4:1 |
| PEI | 0.5 | 1.5 | 3:1 |
These are starting recommendations. The optimal ratio is highly cell-type dependent and should be determined experimentally.[1][13]
Experimental Protocols
Protocol 1: Transient Transfection of P2X1 Plasmid into HEK293 Cells using Lipofectamine 2000
This protocol provides a step-by-step guide for the transient transfection of a P2X1 receptor plasmid into HEK293 cells in a 24-well plate format.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
P2X1 receptor plasmid DNA (high purity, 0.5-1 µg/µL)
-
Lipofectamine 2000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density of 0.5-2 x 10^5 cells per well in 500 µL of complete growth medium without antibiotics.[7] The cells should be 70-90% confluent at the time of transfection.[7]
-
Complex Formation: a. For each well to be transfected, dilute 0.5 µg of P2X1 plasmid DNA in 50 µL of Opti-MEM I Medium in a microcentrifuge tube. Mix gently. b. In a separate microcentrifuge tube, dilute 1-2.5 µL of Lipofectamine 2000 in 50 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.[9] c. After the 5-minute incubation, combine the diluted DNA with the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the DNA-lipid complexes to form.[9]
-
Transfection: a. Add the 100 µL of the DNA-Lipofectamine 2000 complexes drop-wise to each well containing the cells and medium. b. Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for P2X1 receptor expression and function. It is not necessary to remove the transfection complexes, but the medium can be replaced after 4-6 hours if cytotoxicity is a concern.[8]
Protocol 2: Functional Assessment of Transfected P2X1 Receptors using Calcium Imaging with Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to ATP stimulation in cells transiently transfected with a P2X1 receptor plasmid.
Materials:
-
P2X1-transfected cells on glass coverslips
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
ATP stock solution
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, 510 nm emission)
Procedure:
-
Dye Loading: a. Prepare a Fura-2 AM loading solution by diluting Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
De-esterification: a. After loading, wash the cells twice with HBSS to remove excess dye. b. Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.
-
Calcium Imaging: a. Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope. b. Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. c. Stimulate the cells by adding ATP to the imaging buffer to achieve the desired final concentration (e.g., 1-10 µM). d. Continuously record the fluorescence ratio (F340/F380) over time. An increase in the 340/380 ratio indicates an increase in intracellular calcium concentration.
Frequently Asked Questions (FAQs)
Q: Which cell line is best for expressing P2X1 receptors?
A: Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for the heterologous expression of P2X receptors, including P2X1.[14] Both cell lines are relatively easy to culture and transfect, and they generally have low endogenous purinergic receptor expression, providing a clean background for studying the function of the transfected receptor.
Q: How soon after transfection can I expect to see P2X1 receptor expression?
A: Typically, you can detect the expression of your transfected P2X1 receptor within 24 to 72 hours post-transfection.[8] The optimal time for your specific experiment may need to be determined empirically, depending on the expression vector, the protein's stability, and the assay you are using.
Q: Should I use a transient or stable transfection for my P2X1 experiments?
A: The choice between transient and stable transfection depends on your experimental goals. Transient transfection is suitable for short-term experiments, such as initial characterization of receptor function or screening of compounds. Stable transfection, which involves integrating the P2X1 gene into the host cell's genome, is necessary for long-term studies, high-throughput screening, or large-scale protein production.
Q: Can I co-transfect my P2X1 plasmid with another plasmid?
A: Yes, co-transfection is a common technique. For example, you can co-transfect your P2X1 plasmid with a reporter plasmid (e.g., expressing GFP) to easily identify transfected cells.[9] When co-transfecting, it is important to consider the ratio of the two plasmids to ensure adequate expression of both proteins of interest.
Visualizations
Caption: Experimental workflow for P2X1 plasmid transfection.
References
- 1. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - KE [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the transient transfection process of HEK-293 suspension cells for protein production by nucleotide ratio monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 7. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. Protocols · Benchling [benchling.com]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of ATP-gated non-selective cation channel (P2X1 receptor) activation and desensitization by the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in P2X receptor-1 co-immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in P2X receptor-1 (P2X1) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during P2X1 Co-IP experiments.
Q1: I am getting a very low yield of my bait protein (P2X1). What are the possible causes and solutions?
Low recovery of the P2X1 receptor can be due to several factors, from inefficient cell lysis and protein extraction to suboptimal antibody binding.
-
Inefficient Lysis: P2X1 is a transmembrane protein, requiring detergents for solubilization from the cell membrane. If the lysis buffer is too mild, the receptor will not be efficiently extracted. Conversely, a buffer that is too harsh can denature the antibody epitope.
-
Solution: Optimize the detergent concentration in your lysis buffer. Start with a mild non-ionic detergent like 1% Triton X-100 or NP-40 and consider adding a small amount of a zwitterionic detergent like CHAPS if yields remain low. Avoid strong ionic detergents like SDS in your initial lysis, as they can disrupt protein-protein interactions.[1][2][3][4]
-
-
Poor Antibody Binding: The antibody may not be effectively capturing the P2X1 protein.
-
Protein Degradation: P2X1 may be degraded by proteases released during cell lysis.
Q2: I can pull down P2X1, but my known interacting protein is not detected. What should I do?
This common issue suggests that the interaction between P2X1 and its binding partner is being disrupted during the Co-IP procedure.
-
Lysis Buffer Composition: The detergents and salt concentrations in your lysis and wash buffers might be too stringent, disrupting the protein-protein interaction.
-
Washing Steps: Excessive or harsh washing can elute the interacting protein.
-
Solution: Reduce the number of washes or the stringency of the wash buffer. For example, you can lower the detergent concentration in the wash buffer compared to the lysis buffer.
-
-
Transient or Weak Interaction: The interaction between P2X1 and its partner may be weak or transient.
-
Solution: Consider using a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the protein complex before cell lysis. Be aware that cross-linking requires optimization and may necessitate harsher elution conditions.
-
Q3: I am observing high background with many non-specific bands in my final elution. How can I reduce this?
High background can obscure the detection of true interacting partners.
-
Insufficient Pre-clearing: The cell lysate may contain proteins that non-specifically bind to the IP antibody or the beads.
-
Solution: Always perform a pre-clearing step by incubating your lysate with beads alone before adding your primary antibody. This will help remove proteins that non-specifically adhere to the beads.[4]
-
-
Inadequate Blocking: The beads may have unoccupied binding sites that can non-specifically bind proteins.
-
Solution: Block the beads with a protein like BSA before adding the antibody.
-
-
Antibody Issues: The primary antibody may be cross-reacting with other proteins, or you may be using too much antibody.
-
Solution: Use a high-quality, affinity-purified antibody validated for Co-IP. Perform an antibody titration to find the optimal concentration that maximizes specific binding while minimizing background. Including an isotype control is crucial to ensure the observed binding is specific to your target and not a result of non-specific interactions with the antibody isotype.[7]
-
Q4: How can I be sure that the interaction I am observing is real?
Proper controls are essential to validate your Co-IP results.
-
Negative Controls:
-
Isotype Control: Perform a parallel Co-IP with an isotype control antibody that is of the same class and from the same host species as your anti-P2X1 antibody but does not recognize any protein in the lysate. This will help you identify non-specific binding to the antibody.[7]
-
Beads Only Control: An IP performed without any antibody can identify proteins that bind non-specifically to the beads themselves.[7]
-
Knockout/Knockdown Control: The most rigorous negative control is to perform the Co-IP in a cell line where the bait protein (P2X1) has been knocked out or knocked down. The interacting partner should not be present in the eluate.[7]
-
-
Positive Controls:
-
Input Control: Always run a small percentage of your starting cell lysate (input) on your Western blot. This confirms that your protein of interest and its potential interactor are expressed in your sample.[7]
-
Known Interactor: If a known interacting partner of P2X1 is established (e.g., cytoskeletal proteins like actin), you can probe for this protein in your eluate as a positive control.[8][9]
-
Data Presentation: Optimizing Co-IP Conditions
The following tables provide illustrative data on how different experimental conditions can affect the yield and purity of a P2X1 Co-IP.
Table 1: Effect of Lysis Buffer Composition on P2X1 Co-IP Yield
| Lysis Buffer | Detergent | Salt (NaCl) | P2X1 Yield (Relative Units) | Co-IP'd Partner Yield (Relative Units) | Background Signal |
| RIPA | 1% Triton X-100, 0.5% DOC, 0.1% SDS | 150 mM | 1.0 | 0.1 | Low |
| Buffer A | 1% Triton X-100 | 150 mM | 0.8 | 0.7 | Moderate |
| Buffer B | 1% NP-40 | 120 mM | 0.7 | 0.9 | Moderate |
| Buffer C | 0.5% Triton X-100 | 100 mM | 0.6 | 1.0 | High |
This table illustrates that while a harsh buffer like RIPA can yield a good amount of the bait protein (P2X1), it may disrupt the interaction with its binding partner. Milder buffers (A, B, and C) may result in a slightly lower yield of the bait but significantly improve the recovery of the interacting protein.
Table 2: Impact of Antibody Concentration on Co-IP Specificity
| Anti-P2X1 Antibody (µg) | P2X1 Yield (Relative Units) | Co-IP'd Partner Yield (Relative Units) | Non-specific Band Intensity |
| 1 | 0.4 | 0.3 | Low |
| 2 | 0.8 | 0.8 | Low |
| 5 | 1.0 | 1.0 | Moderate |
| 10 | 1.1 | 1.0 | High |
This table demonstrates the importance of antibody titration. Increasing the antibody concentration from 1 to 5 µg improves the yield of the target complex. However, a further increase to 10 µg does not significantly increase the specific yield but does increase the intensity of non-specific bands.
Experimental Protocols
Detailed Methodology for P2X1 Co-Immunoprecipitation
This protocol is a starting point and may require optimization for your specific cell type and interacting proteins.
1. Cell Lysis a. Wash cells with ice-cold PBS and harvest. b. Resuspend the cell pellet in 3 volumes of ice-cold Co-IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with fresh protease and phosphatase inhibitors).[4] c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
2. Pre-Clearing the Lysate a. For each Co-IP reaction, use 500-1000 µg of total protein. b. Add 20 µL of a 50% slurry of Protein A/G beads to the lysate. c. Incubate on a rotator for 1 hour at 4°C. d. Centrifuge at 1,000 x g for 1 minute at 4°C. e. Carefully transfer the supernatant to a new tube, avoiding the beads.
3. Immunoprecipitation a. Add the optimal amount of anti-P2X1 antibody (e.g., 2-5 µg) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of a 50% slurry of pre-washed Protein A/G beads. d. Incubate on a rotator for 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Discard the supernatant. c. Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer (this can be the same as the Lysis Buffer or a less stringent version, e.g., with a lower detergent concentration). After the final wash, carefully remove all supernatant.
5. Elution a. Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer. b. Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE. c. Centrifuge to pellet the beads and collect the supernatant.
6. Analysis a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against P2X1 and the suspected interacting protein.
Visualizations
Caption: P2X1 Receptor Signaling Pathway.
Caption: P2X1 Co-Immunoprecipitation Workflow.
Caption: Troubleshooting Decision Tree for Low Co-IP Yield.
References
- 1. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.cn]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Co-immunoprecipitation (Co-IP) Controls | Antibodies.com [antibodies.com]
- 8. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of human P2X1 receptor-interacting proteins reveals a role of the cytoskeleton in receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing cryo-EM sample preparation for P2X receptor-1 structure
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cryo-EM sample preparation for determining the structure of the P2X receptor-1.
Troubleshooting Guide
This guide addresses common issues encountered during the cryo-EM sample preparation workflow for the P2X1 receptor.
Issue 1: Low Particle Density on Grids
Question: I am observing very few P2X1 receptor particles on my cryo-EM grids. What are the potential causes and solutions?
Answer: Low particle density can stem from several factors, from initial protein concentration to issues with grid application. Below are common causes and troubleshooting steps:
-
Suboptimal Protein Concentration: The concentration of your purified P2X1 receptor may be too low.
-
Recommendation: Concentrate your sample to a range of 0.1-5 mg/mL. The optimal concentration will depend on the molecular weight and oligomeric state of your P2X1 construct. It is advisable to test a range of concentrations to find the ideal particle distribution.
-
-
Protein Adsorption to Surfaces: The receptor may be adsorbing to the walls of storage tubes or pipette tips.
-
Recommendation: Use low-retention plasticware. Consider adding a small amount of a mild, non-denaturing detergent to your buffer to prevent surface adsorption.
-
-
Inefficient Grid Application: The sample may not be adhering well to the grid surface.
-
Recommendation: Ensure your grids are properly glow-discharged to create a hydrophilic surface. Optimize the glow-discharge time and current.
-
Issue 2: Preferential Orientation of P2X1 Particles
Question: My 2D class averages show that the P2X1 receptor particles are adopting a preferred orientation in the vitreous ice. How can I resolve this issue?
Answer: Preferred orientation is a significant hurdle in cryo-EM as it limits the reconstruction of a high-resolution 3D map. For the P2X1 receptor, this has been a documented challenge.
-
Use of Additives: Certain additives can disrupt the interaction of the particle with the air-water interface, which is a primary cause of preferred orientation.
-
Recommendation: The addition of fluorinated fos-choline-8 to the sample just before vitrification has been shown to alleviate orientation bias for the P2X1 receptor, enabling high-resolution structure determination.
-
-
Detergent Screening: The choice of detergent can influence particle behavior.
-
Recommendation: Experiment with different detergents. For instance, while DDM is commonly used for solubilization, a different detergent or a mixture of detergents might be beneficial for grid preparation.
-
-
Lipid Nanodiscs: Reconstituting the P2X1 receptor into lipid nanodiscs can provide a more native-like environment and may help to overcome preferred orientation by presenting the protein in a lipid bilayer.
Issue 3: P2X1 Receptor Aggregation
Question: My P2X1 receptor sample shows significant aggregation during purification or on the cryo-EM grids. What steps can I take to prevent this?
Answer: Aggregation can be detrimental to obtaining a high-resolution structure. Ensuring sample homogeneity is crucial.
-
Buffer Optimization: The buffer composition can significantly impact protein stability.
-
Recommendation: Screen different buffer conditions, including pH and salt concentration. The addition of stabilizing agents like glycerol or specific ions may be beneficial.
-
-
Detergent Choice: The detergent used to solubilize and purify the receptor is critical.
-
Recommendation: Ensure the detergent concentration is above its critical micelle concentration (CMC) at all stages. Consider screening different detergents to find one that best stabilizes the P2X1 receptor. Lauryl maltose neopentyl glycol (LMNG) and glyco-diosgenin (GDN) are known for their ability to stabilize membrane proteins.
-
-
Size Exclusion Chromatography (SEC): This is an essential step to separate aggregated protein from well-behaved, monodisperse particles.
-
Recommendation: Always perform a final SEC step immediately before grid preparation. Analyze the elution profile carefully to ensure you are collecting the peak corresponding to the trimeric P2X1 receptor.
-
Issue 4: Crystalline Ice Formation
Question: I am observing crystalline ice in my cryo-EM grids, which obscures the P2X1 particles. How can I improve vitrification?
Answer: The goal of cryo-EM grid preparation is to embed the sample in a thin layer of vitreous (non-crystalline) ice.
-
Blotting Parameters: The blotting time and force are critical for achieving the appropriate ice thickness.
-
Recommendation: Optimize blotting parameters. A typical blotting time is between 2-6 seconds. If the ice is too thick, increase the blotting time or force. If it's too thin or the grid is drying out, decrease the blotting time or force.
-
-
Environmental Conditions: The temperature and humidity of the vitrification chamber can affect the sample.
-
Recommendation: Maintain a high humidity level (95-100%) in the chamber to prevent sample evaporation before plunging.
-
-
Plunging Speed and Cryogen Temperature: The speed of plunging and the temperature of the liquid ethane are crucial for rapid freezing.
-
Recommendation: Ensure a rapid plunge into liquid ethane that is at or near its freezing point.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable expression system for obtaining the P2X1 receptor for cryo-EM studies?
A1: The full-length human P2X1 receptor has been successfully expressed in insect cells for cryo-EM structure determination.
Q2: Which detergent is recommended for the solubilization and purification of the P2X1 receptor?
A2: While specific protocols may vary, a common approach is to use a mild, non-ionic detergent like n-dodecyl-β-D-maltopyranoside (DDM) for solubilization, often in combination with cholesteryl hemisuccinate (CHS) to enhance stability.
Q3: Should I add ATP to my P2X1 receptor sample during purification and grid preparation?
A3: The presence of ligands can stabilize the receptor in a particular conformational state. In early cryo-EM datasets of the P2X1 receptor, density corresponding to ATP was observed even when it was not added during purification, suggesting it can co-purify with the receptor. To determine the ATP-bound structure, high concentrations of ATP and MgCl₂ were intentionally added. Conversely, to obtain a closed state, a competitive antagonist like NF449 can be added to displace any bound ATP.
Q4: What is the purpose of adding fluorinated fos-choline-8 to the P2X1 sample?
A4: Fluorinated fos-choline-8 is a surfactant that has been shown to be effective in overcoming the issue of preferred orientation of P2X1 receptor particles in the vitreous ice, which is a critical step for achieving a high-resolution 3D reconstruction.
Q5: Is it necessary to use lipid nanodiscs for the P2X1 receptor structure determination?
A5: While high-resolution structures of the P2X1 receptor have been obtained in detergent micelles, reconstituting the receptor into lipid nanodiscs is a valuable alternative. Nanodiscs provide a more native-like lipid bilayer environment, which can enhance protein stability and may help to mitigate issues like preferred orientation.
Quantitative Data Summary
| Parameter | Optimal Range/Value | Critical Considerations | Reference |
| Sample Concentration | 0.1 - 5 mg/mL | Adjust based on molecular weight and sample behavior. | |
| Ice Thickness | 20 - 100 nm | Dependent on the size of the P2X1 receptor-micelle/nanodisc complex. | |
| Blotting Time | 2 - 6 seconds | Highly sample-dependent; requires optimization. | |
| Chamber Humidity | 95 - 100% | Prevents premature drying of the sample. | |
| Chamber Temperature | 4 - 22°C | Should match the sample storage conditions. | |
| P2X1-ATP Bound Structure Resolution | 1.96 Å | Achieved with the addition of high concentrations of ATP and MgCl₂. |
Experimental Protocols
Protocol 1: P2X1 Receptor Purification
This protocol is adapted from established methods for P2X receptor purification.
-
Cell Lysis:
-
Thaw cell pellets expressing the P2X1 receptor on ice.
-
Resuspend in lysis buffer (50 mM Tris pH 8, 1 mM EDTA, 1 mM MgCl₂, Benzonase, and a protease inhibitor cocktail).
-
Lyse the cells using a dounce homogenizer or sonication.
-
Centrifuge to pellet cellular debris.
-
-
Membrane Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer containing a suitable detergent (e.g., DDM) and cholesteryl hemisuccinate (CHS).
-
Stir gently at 4°C for 1-2 hours.
-
Perform a high-speed centrifugation step to pellet unsolubilized material.
-
-
Affinity Chromatography:
-
Incubate the supernatant with an appropriate affinity resin (e.g., Strep-Tactin or Ni-NTA, depending on the affinity tag on the P2X1 construct).
-
Wash the resin extensively with a wash buffer containing a lower concentration of detergent.
-
Elute the P2X1 receptor using a suitable elution agent (e.g., desthiobiotin or imidazole).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein.
-
Load the concentrated sample onto a size exclusion chromatography column pre-equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, and an appropriate concentration of detergent).
-
Collect the fractions corresponding to the monodisperse, trimeric P2X1 receptor.
-
Assess the purity and homogeneity of the final sample by SDS-PAGE and negative stain EM.
-
Protocol 2: Cryo-EM Grid Preparation
-
Grid Preparation:
-
Glow-discharge cryo-EM grids (e.g., Quantifoil R1.2/1.3) to render the surface hydrophilic.
-
-
Sample Application:
-
Apply 3-4 µL of the purified P2X1 receptor sample (at an optimized concentration) to the grid.
-
-
Blotting and Plunging:
-
In a vitrification robot (e.g., Vitrobot), set the chamber to a desired temperature (e.g., 4°C) and 100% humidity.
-
Blot the grid for a predetermined time (e.g., 3-5 seconds) with a specific blotting force to remove excess liquid.
-
Immediately plunge-freeze the grid into liquid ethane.
-
-
Storage:
-
Transfer the vitrified grid to liquid nitrogen for storage until imaging.
-
Visualizations
Caption: Overview of the P2X1 receptor cryo-EM workflow.
Caption: Troubleshooting logic for P2X1 sample prep.
Validation & Comparative
Validating P2X Receptor-1 Antibody Specificity: A Comparison Guide Using Knockout Tissue
P2X1 Receptor: Function and Signaling
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[2] It is a member of the P2X family of purinergic receptors, which are composed of seven subtypes (P2X1-7).[3] P2X1 receptors are predominantly expressed in smooth muscle cells (e.g., vas deferens, bladder, and small arteries), platelets, and various immune cells like neutrophils and macrophages.[3][4]
Upon ATP binding, the P2X1 receptor channel opens, allowing a rapid influx of cations, particularly sodium (Na⁺) and calcium (Ca²⁺).[4][5] This ion flux leads to membrane depolarization and initiates a cascade of downstream cellular events, including:
-
Smooth Muscle Contraction: Essential for processes like vasoconstriction and urinary bladder control.[3][4]
-
Platelet Aggregation: Plays a key role in thrombosis and hemostasis.[4][5]
-
Inflammatory Responses: Contributes to the activation and chemotaxis of neutrophils.[3]
The critical role of P2X1 in these physiological processes makes it a significant target for therapeutic drug development for conditions ranging from thrombosis to male contraception.[3][6]
Caption: P2X1 Receptor Signaling Pathway.
Experimental Validation Using Knockout Tissue
The most definitive method for validating antibody specificity is to compare its binding in tissue from a wild-type (WT) animal with tissue from a knockout (KO) animal, in which the gene for the target protein has been deleted.[7][8] A truly specific antibody will produce a signal in the WT tissue that is absent in the KO tissue.
Caption: Experimental Workflow for Antibody Validation.
Data Comparison: Expected Outcomes
The table below summarizes the expected results when testing a specific P2X1 antibody on WT versus KO tissue samples across different applications.
| Experimental Method | Wild-Type (WT) Tissue | P2X1-Knockout (KO) Tissue | Interpretation of Specificity |
| Western Blotting | A distinct band at the predicted molecular weight of P2X1 (~55 kDa).[9] | No band at ~55 kDa. | Validated: The antibody specifically recognizes the P2X1 protein. |
| Immunohistochemistry (IHC) | Specific staining in cells/regions known to express P2X1 (e.g., smooth muscle). | Absence of specific staining in the corresponding cells/regions. | Validated: The antibody specifically binds to P2X1 in its native tissue context. |
| Flow Cytometry | A shift in fluorescence intensity for the cell population expressing P2X1 (e.g., platelets). | No shift in fluorescence compared to unstained or isotype controls. | Validated: The antibody specifically binds to the extracellular domain of P2X1 on the cell surface. |
Alternative Validation Strategies
While KO tissue provides the highest level of validation, it may not always be accessible. Other methods can provide supporting evidence but have limitations compared to the KO standard.
| Method | Description | Advantages | Limitations |
| siRNA/shRNA Knockdown | Transiently reducing P2X1 expression in cell lines. | Quicker and less expensive than generating KO animals. | Knockdown is often incomplete, which may lead to a reduced but still present signal, complicating interpretation.[8] |
| Binary Expression | Comparing cell lines with known high and low (or zero) expression of P2X1. | Useful when KO models are unavailable; relies on well-characterized cell lines.[10] | The genetic background between different cell lines can introduce variability. |
| Peptide Competition | Pre-incubating the antibody with the immunizing peptide to block the binding site. | Simple to perform; can confirm that the antibody binds its intended epitope. | Does not rule out cross-reactivity with other proteins that may share a similar epitope.[8] |
Detailed Experimental Protocols
Below are generalized protocols for key validation experiments. Researchers should optimize parameters such as antibody concentration and incubation times for their specific experimental conditions.
Western Blotting Protocol
This method verifies antibody specificity based on the molecular weight of the target protein.
-
Tissue Lysis: Homogenize fresh or frozen WT and P2X1-KO tissue samples in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size. A P2X1-eYFP knock-in study confirmed the native P2X1 protein runs at approximately 55 kDa.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary P2X1 antibody at its optimal dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissue
This technique validates specificity by localizing the protein within the tissue architecture.[11]
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating.[12]
-
Peroxidase Blocking: Incubate sections in a hydrogen peroxide solution (e.g., 3% H₂O₂) to block endogenous peroxidase activity.[12][13]
-
Blocking: Apply a blocking serum (from the same species as the secondary antibody) for at least 30-60 minutes to minimize non-specific binding.[12]
-
Primary Antibody Incubation: Apply the primary P2X1 antibody diluted in blocking buffer and incubate overnight at 4°C in a humidified chamber.[13]
-
Washing: Rinse slides with a wash buffer like TBS.
-
Secondary Antibody Incubation: Apply a biotinylated or polymer-HRP conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Apply an avidin-biotin complex (ABC) reagent (if using a biotinylated secondary) followed by a chromogen like DAB.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Flow Cytometry Protocol for Cell Suspensions (e.g., Platelets)
This method is ideal for validating antibodies against cell surface proteins.
-
Cell Preparation: Prepare a single-cell suspension from WT and P2X1-KO tissue (e.g., platelet-rich plasma from blood).[14]
-
Blocking (Optional): Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding to Fc receptors.
-
Primary Antibody Staining: Incubate approximately 1x10⁶ cells with the fluorochrome-conjugated P2X1 primary antibody (or an unconjugated primary followed by a fluorescent secondary) for 30 minutes at 4°C in the dark. Include an isotype-matched control antibody.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 1% BSA). If using an unconjugated primary, perform the secondary antibody incubation at this stage, followed by another wash.
-
Data Acquisition: Resuspend the cells in buffer and analyze them on a flow cytometer.
-
Analysis: Gate on the cell population of interest and compare the fluorescence intensity of cells from WT and KO samples stained with the P2X1 antibody against the isotype control.
References
- 1. An evaluation of antibody detection of the P2X1 receptor subunit in the CNS of wild type and P2X1-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. sysy.com [sysy.com]
- 9. Development of a P2X1-eYFP receptor knock-in mouse to track receptors in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Immunohistochemistry and Immunocytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. ptglab.com [ptglab.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
A Comparative Guide to P2X1 and P2X3 Receptor Agonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of various agonists for the P2X1 and P2X3 purinergic receptors. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Data Presentation: Agonist Potency at P2X1 and P2X3 Receptors
The following table summarizes the half-maximal effective concentrations (EC50) of common agonists at human P2X1 and P2X3 receptors. Lower EC50 values indicate higher potency. The selectivity ratio is calculated to provide a quantitative measure of preference for one receptor subtype over the other.
| Agonist | P2X1 EC50 (nM) | P2X3 EC50 (nM) | Selectivity (P2X1 vs P2X3) | Reference |
| ATP | 56 - 300 | 500 | ~2-9 fold for P2X1 | [1][2] |
| 2-MeSATP | 54 | 350 | ~6.5 fold for P2X1 | |
| α,β-methylene ATP | ~1000 | ~1000 | Non-selective | [1] |
| BzATP | Potent agonist | 80 | P2X1 > P2X3 | [1][2] |
| PAPET-ATP | - | 17 (rat) | Selective for P2X3 | [2] |
Note: EC50 values can vary depending on the experimental system (e.g., species, expression system) and conditions. The data presented here are intended for comparative purposes.
Key Observations on Agonist Selectivity:
-
ATP and 2-MeSATP show a moderate preference for the P2X1 receptor over the P2X3 receptor.[1][2]
-
α,β-methylene ATP , a commonly used stable ATP analog, is a potent agonist at both P2X1 and P2X3 receptors and is often used to study these subtypes, but it does not exhibit significant selectivity between them.[1]
-
BzATP is a potent agonist at the P2X1 receptor.[1] While it also activates P2X3 receptors, it is generally considered more potent at P2X1.[2]
-
PAPET-ATP has been identified as a potent and selective agonist for the rat P2X3 receptor, highlighting the potential for developing subtype-selective compounds.[2]
Experimental Protocols
The determination of agonist selectivity and potency for P2X1 and P2X3 receptors is primarily achieved through two key experimental techniques: electrophysiology (specifically whole-cell patch clamp) and intracellular calcium imaging.
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion channel activity of P2X receptors in response to agonist application.
Objective: To measure the agonist-evoked currents and determine the concentration-response relationship to calculate EC50 values.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of P2X1 or P2X3 receptor subunits. Cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired P2X receptor subunit.
-
Cell Preparation: On the day of recording, cells are dissociated and plated onto glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential of -60 mV to measure inward currents.
-
Agonist Application: A rapid solution exchange system is used to apply increasing concentrations of the agonist to the cell.
-
Data Acquisition and Analysis: The resulting currents are recorded, and the peak current amplitude at each agonist concentration is measured. The data are then plotted as a concentration-response curve, and the EC50 value is determined by fitting the data to the Hill equation.
Intracellular Calcium Imaging
This method measures the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the opening of P2X receptor channels, which are permeable to Ca2+.
Objective: To indirectly measure the activation of P2X receptors by monitoring changes in intracellular calcium levels and to determine the concentration-response relationship for EC50 calculation.
Methodology:
-
Cell Culture and Transfection: Similar to the electrophysiology protocol, HEK293 cells expressing the P2X1 or P2X3 receptor are used.
-
Fluorescent Calcium Indicator Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them inside the cell. Their fluorescence intensity or ratio of fluorescence at different excitation wavelengths is proportional to the intracellular calcium concentration.
-
Imaging Setup: A fluorescence microscope equipped with a sensitive camera is used to visualize and quantify the changes in fluorescence.
-
Agonist Application: A perfusion system is used to apply increasing concentrations of the agonist to the cells.
-
Data Acquisition and Analysis: The fluorescence intensity of individual cells or a population of cells is recorded over time. The peak change in fluorescence in response to each agonist concentration is measured. The data are then used to generate a concentration-response curve and calculate the EC50 value.
Signaling Pathways and Experimental Workflow
P2X Receptor Signaling Pathway
Activation of both P2X1 and P2X3 receptors by an agonist leads to the opening of a non-selective cation channel, resulting in the influx of sodium (Na+) and calcium (Ca2+) ions. The influx of these ions causes depolarization of the cell membrane and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.[3]
References
A Comparative Guide to P2X1 and P2Y Purinergic Receptors in Platelet Function
For researchers, scientists, and professionals in drug development, understanding the nuanced roles of purinergic receptors on platelets is critical for advancing therapies in thrombosis and hemostasis. Platelets express three key P2 receptors that are activated by extracellular nucleotides: the P2X1 ligand-gated ion channel and the G protein-coupled P2Y1 and P2Y12 receptors. While all contribute to platelet activation, their mechanisms, signaling pathways, and functional consequences differ significantly. This guide provides an objective comparison of these receptors, supported by experimental data and detailed methodologies.
Core Functional Differences and Signaling Mechanisms
Platelet activation is a finely tuned process initiated and amplified by various agonists, with ADP and ATP released from dense granules playing a pivotal autocrine and paracrine role. The platelet's response to these nucleotides is mediated by the distinct actions of P2X1, P2Y1, and P2Y12 receptors.
-
P2X1 Receptor: Activated by ATP, the P2X1 receptor is a ligand-gated, non-selective cation channel.[1][2] Its activation leads to a rapid and transient influx of extracellular Ca²⁺ and Na⁺.[1] This initial calcium surge contributes to platelet shape change and the centralization of secretory granules.[1] While P2X1 activation alone is insufficient to cause full aggregation, it plays a crucial synergistic role by amplifying the signals generated by other primary agonists like collagen, thrombin, and ADP, particularly under conditions of high arterial shear stress.[1][3]
-
P2Y1 Receptor: This is a Gq-coupled receptor activated by ADP.[3][4] The P2Y1 receptor is responsible for initiating the platelet's response to ADP, triggering shape change and a transient, reversible aggregation.[3][5] Its signaling cascade involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently mobilizes Ca²⁺ from the platelet's dense tubular system, further raising cytosolic calcium levels.[3]
-
P2Y12 Receptor: As a Gi-coupled receptor, P2Y12 is also activated by ADP and is the primary target for major antiplatelet drugs like clopidogrel and ticagrelor.[2][6] Its main function is to amplify and sustain the platelet activation initiated by P2Y1 and other agonists.[3] P2Y12 signaling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Lower cAMP levels reduce the activity of protein kinase A (PKA), a key negative regulator of platelet activation, thereby promoting and stabilizing platelet aggregation. Full, irreversible platelet aggregation in response to ADP requires the coordinated activation of both P2Y1 and P2Y12 receptors.[3]
Signaling Pathway Diagrams
Quantitative Data Comparison
The functional differences between P2X1, P2Y1, and P2Y12 receptors can be quantified by examining their sensitivity to agonists and antagonists. The following tables summarize key experimental data.
Table 1: Agonist Potency on Platelet Receptors
| Agonist | Target Receptor(s) | Potency (pEC₅₀) | Functional Outcome |
| ADP | P2Y1, P2Y12 | 6.02 ± 0.09 | Platelet Aggregation |
| 2-MeSADP | P2Y1, P2Y12 | 8.02 ± 0.20 | Platelet Aggregation[7] |
| ATP | P2X1 | ~1-10 nM (enhances) | Potentiation of aggregation[8] |
| α,β-Methylene ATP | P2X1 | - | Selective agonist, causes shape change |
pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher value indicates greater potency.
Table 2: Antagonist Specificity and Potency (IC₅₀)
| Antagonist | Target Receptor | Potency (IC₅₀) | Functional Effect Measured |
| MRS2179 | P2Y1 | 3.16 µM (median) | Inhibition of ADP-induced platelet shape change[5] |
| AR-C69931MX | P2Y12 | - | Significant inhibition of ADP-induced shape change[5] |
| Ticagrelor | P2Y12 | 0.22 µM | Inhibition of platelet aggregation[9] |
| TNP-ATP | P2X1 | - | No significant effect on ADP-induced shape change[5] |
| NF449 / MRS2159 | P2X1 | - | Abolish aggregation from subthreshold thrombin + adrenaline[1] |
IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates greater potency.
Experimental Protocols
The characterization of P2X1 and P2Y receptor function relies on a set of established in vitro assays.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard for measuring platelet aggregation.[10][11] It quantifies the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol Steps:
-
Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate anticoagulant. The first few mL should be discarded to avoid tissue factor contamination.[12]
-
PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature. Carefully collect the upper platelet-rich plasma (PRP) layer.[13]
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 10 min) to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[12]
-
Aggregation Measurement: Place a known volume of PRP into a cuvette with a magnetic stir bar and warm to 37°C.[14] Set the baseline (0% transmission) with PRP and the maximum (100% transmission) with PPP.
-
Agonist Addition: Add a specific concentration of an agonist (e.g., ADP) or a combination of an antagonist and agonist to the PRP.
-
Data Recording: The aggregometer records the change in light transmission over several minutes as platelets form aggregates.
Flow Cytometry for Platelet Activation Markers (CD62P)
Flow cytometry allows for the quantitative analysis of cell surface markers on individual platelets, providing insights into granule secretion and activation state. P-selectin (CD62P), stored in α-granules, is a common marker of platelet activation.[15]
Protocol Steps:
-
Sample Preparation: Use whole blood or PRP. Aliquot samples into flow cytometry tubes.
-
Activation: Add a platelet agonist (e.g., ADP, thrombin) to the sample and incubate for a defined period at room temperature. Include a resting (unstimulated) control.
-
Staining: Add fluorescently-labeled antibodies against platelet-specific markers (e.g., anti-CD61 to identify all platelets) and activation-specific markers (e.g., anti-CD62P). Incubate in the dark for 20-30 minutes.[16][17]
-
Fixation: Add a fixative like 1% paraformaldehyde to stop the reaction and preserve the cells.[16]
-
Analysis: Acquire samples on a flow cytometer. Gate on the platelet population based on size (forward scatter) and CD61 expression. Quantify the percentage of CD62P-positive platelets within the gate.[16]
Intracellular Calcium Measurement
Changes in intracellular calcium ([Ca²⁺]i) are fundamental to platelet activation. Fluorescent indicators like Fura-2, AM are used to measure these changes in real-time.
Protocol Steps:
-
Platelet Preparation: Prepare washed platelets from PRP.
-
Dye Loading: Incubate the platelets with Fura-2, AM (e.g., 2 µM) at 30-37°C for 30-60 minutes in the dark. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[18]
-
Washing: Centrifuge the loaded platelets to remove extracellular dye and resuspend them in a suitable buffer (e.g., Tyrode's solution).[18]
-
Measurement: Place the Fura-2-loaded platelet suspension in a fluorometer cuvette or a microplate reader.
-
Data Acquisition: Excite the sample at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.[19] The ratio of the emission intensities (340/380) is proportional to the intracellular calcium concentration.
-
Stimulation: After establishing a baseline reading, inject an agonist and continue recording the fluorescence ratio to observe the calcium mobilization profile.[18][19]
Conclusion
The P2X1, P2Y1, and P2Y12 receptors each play a distinct and cooperative role in platelet function. P2X1, activated by ATP, provides a rapid calcium signal that contributes to shape change and synergizes with other agonists. The ADP-activated P2Y receptors work in a two-step manner: P2Y1 initiates a transient response via Gq-PLC signaling, while P2Y12 provides the crucial amplification and stabilization of the aggregate through Gi-mediated inhibition of adenylyl cyclase. A thorough understanding of these individual contributions and their interplay is essential for the development of novel antiplatelet therapies that can effectively target pathological thrombosis while minimizing bleeding risks.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Both the ADP receptors P2Y1 and P2Y12, play a role in controlling shape change in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. tandfonline.com [tandfonline.com]
- 15. plateletservices.com [plateletservices.com]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of P2X Receptor Subtype Desensitization Rates
A crucial aspect of purinergic signaling, the desensitization of P2X receptors—ligand-gated ion channels activated by extracellular ATP—varies significantly among subtypes, influencing their physiological roles from synaptic transmission to inflammatory responses. This guide provides a comparative overview of the desensitization kinetics of P2X receptor subtypes, supported by experimental data and methodologies for researchers and drug development professionals.
Quantitative Comparison of Desensitization Rates
The rate at which P2X receptors desensitize in the continued presence of an agonist is a key distinguishing feature. Subtypes are broadly categorized as fast-desensitizing (P2X1, P2X3), slow-desensitizing (P2X2, P2X4, P2X5), and non-desensitizing (P2X7).[1] The following table summarizes the quantitative desensitization characteristics of various homomeric P2X receptor subtypes.
| Receptor Subtype | Desensitization Rate Category | Desensitization Characteristics | Agonist Concentration | Cell/System | Reference |
| P2X1 | Fast | Rapid and profound desensitization.[2] Current desensitizes by 90 ± 1% during a 10-second application.[3] | 100 µM ATP | Xenopus oocytes | [3] |
| P2X2 | Slow | Desensitizes relatively little.[3] Current desensitizes by 14 ± 1% during a 10-second application.[3] | 100 µM ATP | Xenopus oocytes | [3] |
| P2X3 | Fast | Exhibits strong and fast desensitization.[2][3] Activation and desensitization time constants are in the range of 100-200 ms.[4] | 100 µM ATP | Xenopus oocytes | [3] |
| P2X4 | Slow | Slow rate of desensitization.[1] | 30 µM ATP | HEK293 cells | [1] |
| P2X5 | Slow | Slow rate of desensitization.[1] | 30 µM ATP | HEK293 cells | [1] |
| P2X7 | Very Slow / Non-desensitizing | No appreciable desensitization observed.[1] | 1 mM ATP | HEK293 cells | [1] |
Experimental Protocols for Measuring Desensitization
The characterization of P2X receptor desensitization rates is predominantly achieved through electrophysiological techniques. The following protocol outlines a typical experimental workflow using the whole-cell patch-clamp method.
Objective: To measure and compare the agonist-induced desensitization rates of different P2X receptor subtypes expressed in a heterologous system.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous purinergic receptor expression.
-
Transfection: Cells are transiently transfected with plasmids encoding the specific human or rat P2X receptor subtype of interest (e.g., P2X1, P2X2, P2X3, etc.). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained in an incubator at 37°C with 5% CO2. Experiments are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp recording is used to measure the ion channel currents.[1]
-
Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and a perfusion system for rapid solution exchange are required.
-
Solutions:
-
External Solution (Extracellular): Contains (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.3 with NaOH.
-
Internal Solution (Pipette): Contains (in mM): 147 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with NaOH.
-
-
Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a transfected cell.
-
A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular voltage and measurement of transmembrane currents.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
3. Agonist Application and Data Acquisition:
-
Agonist: Adenosine 5'-triphosphate (ATP) is the endogenous agonist for P2X receptors.[5] A supramaximal concentration is typically used to elicit a maximal response and observe desensitization (e.g., 10-100 µM for P2X1-P2X5, and up to 1-3 mM for P2X7).[6]
-
Application: The perfusion system is used to rapidly apply the ATP-containing external solution to the cell for a defined period (e.g., 10 seconds).[3] This is followed by a washout period with the standard external solution.
-
Data Recording: The resulting inward current is recorded throughout the agonist application and washout phases.
4. Data Analysis:
-
Measurement: The peak amplitude of the current and the current at the end of the agonist application are measured.[7]
-
Calculation of Desensitization: The extent of desensitization is often expressed as the percentage reduction of the peak current during the agonist application.[7]
-
Time Constant: The rate of desensitization can be quantified by fitting the decay phase of the current with a single or double exponential function to determine the desensitization time constant (τ).[6]
P2X Receptor Signaling Pathway
Upon activation by extracellular ATP, P2X receptors undergo a conformational change, opening an intrinsic ion channel. This initiates a cascade of events, beginning with the flux of cations across the cell membrane, which leads to membrane depolarization and an increase in intracellular calcium concentration.[8][9] This calcium influx, in turn, activates a variety of downstream signaling pathways.
Caption: General signaling pathway for P2X receptor activation.
This guide highlights the diverse desensitization kinetics among P2X receptor subtypes, providing a foundation for further investigation into their specific physiological and pathophysiological functions. The provided experimental framework serves as a starting point for researchers aiming to characterize these properties in various cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. sophion.com [sophion.com]
- 5. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 6. Activation and Regulation of Purinergic P2X Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Domains of P2X receptors involved in desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of P2X1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Its involvement in these pathways has made it an attractive target for therapeutic intervention. However, the development of selective P2X1 receptor antagonists is challenged by the existence of six other P2X subtypes (P2X2-7), with which antagonists can exhibit cross-reactivity. This guide provides a comparative overview of the selectivity profiles of prominent P2X1 receptor antagonists, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate pharmacological tools for their studies.
P2X1 Receptor Antagonist Selectivity Profiles
The following table summarizes the inhibitory potency (IC50 in nM) of several common P2X1 receptor antagonists against a range of P2X subtypes. Lower IC50 values indicate higher potency. Data is primarily from studies on rat (r) and human (h) receptors.
| Antagonist | P2X1 | P2X2 | P2X3 | P2X2/3 | P2X4 | P2X5 | P2X7 | Species |
| NF449 | 0.28 | 47,000 | 1,820 | 120 | >300,000 | 0.69 (P2X1+5) | - | r |
| NF279 | 19 | 760 | 1,620 | - | >300,000 | - | - | r |
| Ro 0437626 | 3,000 | >100,000 | >100,000 | >100,000 | - | - | - | - |
| TNP-ATP | 6 | >10,000 | 0.9 | 7 | >10,000 | - | >10,000 | h |
| NF023 | 210 | Inactive | 28,900 | - | Inactive | - | - | h |
| MRS2159 | More potent than PPADS | - | Antagonizes | - | - | - | - | - |
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by its endogenous agonist, adenosine 5'-triphosphate (ATP), leads to a conformational change in the receptor, opening a non-selective cation channel. This allows the influx of sodium (Na+) and calcium (Ca2+) ions into the cell, leading to membrane depolarization and the initiation of downstream signaling cascades. The increase in intracellular calcium is a key event, triggering various cellular responses depending on the cell type, such as smooth muscle contraction or platelet aggregation. Downstream signaling can include the activation of pathways like the ERK1/2 pathway. Antagonists block this process by preventing ATP from binding to the receptor.
P2X1 Receptor Signaling Pathway
Experimental Protocols for Assessing Antagonist Selectivity
The determination of antagonist cross-reactivity across P2X subtypes relies on robust experimental techniques. Below are detailed methodologies for key experiments commonly cited in the characterization of P2X1 receptor antagonists.
Electrophysiological Assays (Two-Microelectrode Voltage-Clamp or Patch-Clamp)
Objective: To measure the inhibitory effect of an antagonist on the ion channel function of different P2X subtypes.
Methodology:
-
Cell Preparation: Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK293) are engineered to express a specific human or rat P2X receptor subtype (e.g., P2X1, P2X2, etc.).
-
Electrophysiological Recording:
-
Two-Microelectrode Voltage-Clamp (for Oocytes): Two microelectrodes are inserted into the oocyte. One measures the membrane potential, and the other injects current to clamp the voltage at a set holding potential.
-
Patch-Clamp (for Mammalian Cells): A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the whole cell.
-
-
Agonist Application: A specific P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to the cell, evoking an inward current.
-
Antagonist Application: The cells are pre-incubated with or co-applied with varying concentrations of the antagonist before or during agonist application.
-
Data Analysis: The reduction in the agonist-induced current in the presence of the antagonist is measured. The IC50 value is then calculated by fitting the concentration-response data to a logistical equation. This process is repeated for each P2X subtype to determine the antagonist's selectivity profile.
Intracellular Calcium Imaging
Objective: To measure the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration ([Ca2+]i).
Methodology:
-
Cell Preparation and Dye Loading: Cells expressing the target P2X receptor subtype are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
-
Antagonist Incubation: The cells are incubated with various concentrations of the antagonist.
-
Agonist Stimulation: A P2X agonist is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca2+]i, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium signal is quantified, and IC50 values are determined for each P2X subtype.
Radioligand Binding Assays
Objective: To determine the affinity of an antagonist for the P2X1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X1 receptor.
-
Assay Incubation: The membranes are incubated with a radiolabeled P2X1 receptor ligand, such as [3H]-α,β-methylene ATP, in the presence of varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Radioligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The ability of the antagonist to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity.
Experimental Workflow for P2X Antagonist Selectivity Screening
The following diagram illustrates a typical workflow for screening and characterizing the selectivity of a novel P2X1 receptor antagonist.
Antagonist Selectivity Screening Workflow
validation of siRNA-mediated P2X receptor-1 knockdown by qPCR and western blot
A Comparative Guide to Validating siRNA-Mediated P2X Receptor-1 Knockdown
For researchers, scientists, and drug development professionals, accurately validating the knockdown of a target protein is a critical step in ensuring the reliability of experimental results. This guide provides a comprehensive comparison and detailed protocols for validating the siRNA-mediated knockdown of the this compound (P2X1), a ligand-gated ion channel activated by ATP, using quantitative PCR (qPCR) and Western Blot analysis.
The P2X1 receptor is a key player in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2][3] Its activation by ATP leads to an influx of cations like Ca²⁺ and Na⁺, causing cell membrane depolarization and triggering downstream cellular responses.[1][4] Given its role in these pathways, P2X1 is a significant target in drug discovery. Small interfering RNA (siRNA) offers a powerful method for temporarily silencing the gene that expresses this receptor, allowing for the study of its function. However, the efficacy of this knockdown must be rigorously validated.
Comparison of Primary Validation Methods: qPCR vs. Western Blot
The two most common methods for validating siRNA-mediated knockdown are qPCR and Western Blot. While qPCR measures the change in messenger RNA (mRNA) levels, Western Blot quantifies the change in protein levels. It is often recommended to use both techniques to obtain a comprehensive assessment of gene knockdown.[5]
| Feature | Quantitative PCR (qPCR) | Western Blot |
| Analyte | mRNA transcripts | Protein |
| Principle | Reverse transcription of RNA to cDNA followed by amplification of the target gene. | Separation of proteins by size, transfer to a membrane, and detection using specific antibodies. |
| Speed | Relatively fast; can be completed in a few hours. | Time-consuming; typically takes 1-2 days. |
| Sensitivity | Highly sensitive; can detect very low levels of mRNA. | Sensitivity is dependent on antibody quality and protein abundance. |
| Quantification | Highly quantitative, providing relative or absolute quantification of transcript levels. | Semi-quantitative; provides data on relative protein abundance. |
| Directness | Measures mRNA levels, which is an indirect measure of the functional protein.[5] | Directly measures the target protein level, which is the functional molecule. |
| Throughput | High-throughput; can analyze many samples simultaneously in 96- or 384-well plates. | Lower throughput; limited by the number of lanes in a gel. |
Supporting Experimental Data
Successful knockdown of the P2X1 receptor should result in a significant reduction in both mRNA and protein levels compared to control samples. The following tables present example data from a typical validation experiment.
Table 1: P2X1 mRNA Expression Levels Measured by qPCR
| Treatment Group | Normalized P2X1 mRNA Expression (Relative to Housekeeping Gene) | Percent Knockdown (%) |
| Untreated Control | 1.00 ± 0.08 | 0% |
| Scrambled siRNA Control | 0.95 ± 0.12 | 5% |
| P2X1 siRNA | 0.18 ± 0.04 | 82% |
Data are represented as mean ± standard deviation.
Table 2: P2X1 Protein Expression Levels Measured by Western Blot
| Treatment Group | Normalized P2X1 Protein Level (Relative to Loading Control) | Percent Knockdown (%) |
| Untreated Control | 1.00 ± 0.11 | 0% |
| Scrambled siRNA Control | 0.98 ± 0.15 | 2% |
| P2X1 siRNA | 0.25 ± 0.07 | 75% |
Data are represented as mean ± standard deviation from densitometry analysis.
Comparison with Alternative Methods
While siRNA is a widely used tool, several other methods can be employed to inhibit P2X1 function.
| Method | Mechanism | Effect Duration | Key Advantages | Key Limitations |
| siRNA | Post-transcriptional gene silencing by mRNA degradation.[6] | Transient (typically 48-96 hours). | Easy to design and use; rapid results.[7] | Off-target effects are possible; incomplete knockdown can occur.[8] |
| shRNA (Short Hairpin RNA) | Transcribed within the cell and processed into siRNA for stable, long-term silencing.[9] | Stable/Long-term. | Can be integrated into the genome for stable cell lines. | Requires vector cloning and delivery; potential for insertional mutagenesis. |
| CRISPR/Cas9 | Gene editing at the DNA level to create a permanent gene knockout.[10] | Permanent. | Complete loss of function; highly specific. | Can be lethal if the gene is essential; more complex workflow.[8] |
| Small Molecule Antagonists | Bind to the P2X1 receptor to block its activation by ATP.[2] | Transient (dependent on compound half-life). | Rapid and reversible inhibition; high therapeutic potential. | Does not reduce receptor expression; specificity can be a challenge. |
Experimental Protocols
siRNA Transfection Protocol
This protocol outlines the transient transfection of cells with siRNA targeting the P2X1 receptor.
-
Cell Seeding: Twenty-four hours before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute 100 pmol of P2X1 siRNA (or scrambled control siRNA) into 250 µL of serum-free medium (e.g., Opti-MEM®). In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 250 µL of serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL siRNA-lipid complex mixture dropwise to each well containing the cells and 2 mL of fresh culture medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before harvesting for qPCR or Western Blot analysis.
Quantitative PCR (qPCR) Protocol
This protocol is for validating P2X1 knockdown at the mRNA level.
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly in the well using 1 mL of a TRIzol-like reagent.
-
Isolate total RNA according to the manufacturer's protocol (e.g., via chloroform extraction and isopropanol precipitation).
-
Resuspend the RNA pellet in RNase-free water and quantify using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 20 µL volume: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Use primers specific for the P2X1 receptor and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the reaction on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for P2X1 and the housekeeping gene.
-
Calculate the relative expression of P2X1 mRNA using the ΔΔCt method.
-
Western Blot Protocol
This protocol is for validating P2X1 knockdown at the protein level.
-
Protein Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[12]
-
Incubate the membrane with a primary antibody specific for the P2X1 receptor (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity, normalizing to a loading control (e.g., GAPDH, β-actin).
-
Visualizations
Caption: Experimental workflow for siRNA knockdown validation.
Caption: Simplified P2X1 receptor signaling pathway.
References
- 1. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 9. eu.idtdna.com [eu.idtdna.com]
- 10. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 11. origene.com [origene.com]
- 12. merckmillipore.com [merckmillipore.com]
A Comparative Guide to P2X Receptor-1 Function: Primary Cells vs. Recombinant Systems
For Researchers, Scientists, and Drug Development Professionals
The P2X1 receptor, an ATP-gated ion channel, plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and hemostasis. Understanding its function is paramount for drug discovery and development. However, the choice of experimental system—primary cells endogenously expressing the receptor or recombinant systems with heterologous expression—can significantly impact the observed functional characteristics. This guide provides an objective comparison of P2X1 receptor function in these two contexts, supported by experimental data and detailed protocols.
Key Functional Parameters: A Tabular Comparison
The functional behavior of the P2X1 receptor can differ substantially between native cellular environments and artificial expression systems. These differences are often attributed to variations in post-translational modifications, protein-protein interactions, and the surrounding lipid environment. The following tables summarize key quantitative data from studies investigating P2X1 receptor pharmacology and kinetics in primary cells (e.g., platelets, smooth muscle cells) versus common recombinant expression systems (e.g., HEK293 cells, Xenopus oocytes).
Table 1: Agonist Potency (EC50 Values)
| Agonist | Primary Cells (Cell Type) | EC50 (µM) | Recombinant Systems (System) | EC50 (µM) |
| ATP | Human Platelets | ~1 | Rat P2X1 in Xenopus oocytes | 0.7[1][2] |
| ATP | Human Monocytes | 6.3 ± 0.2 | Human P2X1 in Xenopus oocytes | 1.9 ± 0.8[3] |
| α,β-methylene ATP | Human Platelets | ~1[4] | Rat P2X1 in Xenopus oocytes | Not always a full agonist[4] |
| 2-MeSATP | - | - | Recombinant P2X1 | 0.054[5] |
Table 2: Antagonist Potency (IC50 Values)
| Antagonist | Primary Cells (Cell Type) | IC50 (nM) | Recombinant Systems (System) | IC50 (nM) |
| NF449 | Human Platelets | Low nanomolar | Rat P2X1 | 0.28[5] |
| Suramin | - | - | Recombinant P2X1 | Micromolar range |
| PPADS | Rat Vas Deferens | - | Rat P2X1 | 98[6] |
| TNP-ATP | - | - | Recombinant P2X1 | 6[5] |
Table 3: Channel Kinetics
| Parameter | Primary Cells (Cell Type) | Value | Recombinant Systems (System) | Value |
| Desensitization | Platelets | Rapid | P2X1 in HEK293 cells | Rapid (~250 ms time constant)[7] |
| Recovery from Desensitization | Platelets | ~5 minutes | P2X1 in HEK293 cells | ~5 minutes[7] |
| Recovery from Desensitization | Rat P2X1 in Xenopus oocytes | 11.6 ± 1.0 minutes (monoexponential)[1][2] | - | - |
The Influence of the Cellular Environment
The discrepancies observed between primary and recombinant systems can often be traced back to the cellular context.
-
Lipid Rafts: In both primary cells like smooth muscle and platelets, as well as in recombinant systems, P2X1 receptors are associated with cholesterol-rich lipid rafts.[4] Disruption of these microdomains leads to a significant reduction in P2X1 receptor responses, suggesting their importance for proper receptor function and signaling complex formation.[4] However, the extent of this association can vary between cell types, with P2X1 receptors being almost exclusively in rafts in smooth muscle, while only about 20% are in rafts in platelets.[8]
-
Cytoskeleton Interaction: The actin cytoskeleton plays a crucial regulatory role in P2X1 receptor function.[9] Disruption of the actin cytoskeleton has been shown to inhibit P2X1 receptor currents in both native smooth muscle cells and recombinant HEK293 cells.[9] This interaction appears to be mediated by the intracellular amino terminus of the receptor.[9] The stabilization of the cytoskeleton can abolish the inhibitory effects of cholesterol depletion, suggesting a link between lipid rafts and the cytoskeleton in regulating P2X1 receptor activity.[9]
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to characterize P2X1 receptor function.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents.
Objective: To record and compare agonist-evoked currents and channel kinetics of P2X1 receptors in primary cells (e.g., isolated smooth muscle cells) and a recombinant cell line (e.g., HEK293 cells stably expressing P2X1).
Materials:
-
Cells: Freshly isolated primary cells or cultured HEK293 cells expressing P2X1.
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.3 with NaOH.[10]
-
Internal (Pipette) Solution (in mM): 145 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.3 with CsOH.
-
Agonists/Antagonists: ATP, α,β-meATP, NF449, etc. dissolved in the external solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Plate primary cells or transfected HEK293 cells onto glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply agonists and antagonists via a rapid solution exchange system to measure current responses.
-
-
Data Analysis: Analyze the peak current amplitude, activation and desensitization kinetics, and dose-response relationships.
Calcium Imaging
This method measures changes in intracellular calcium concentration, a key downstream event of P2X1 receptor activation.
Objective: To compare agonist-induced intracellular calcium transients mediated by P2X1 receptors in primary and recombinant cells.
Materials:
-
Cells: Primary cells or recombinant cells cultured on glass-bottom dishes.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Calcium Indicator: Fura-2 AM or Fluo-4 AM.
-
Agonists/Antagonists: Stock solutions of ATP, α,β-meATP, etc.
-
Fluorescence microscope with a calcium imaging system.
Procedure:
-
Cell Loading:
-
Incubate cells with the calcium indicator (e.g., 2-5 µM Fura-2 AM) in loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with the imaging buffer.
-
Acquire baseline fluorescence images.
-
Apply agonists by adding them to the perfusion solution.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the ratio of the emitted fluorescence.
-
-
Data Analysis: Quantify the change in fluorescence ratio or intensity to determine the magnitude and kinetics of the calcium response.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in P2X1 receptor function can aid in understanding the differences between native and recombinant systems.
Caption: P2X1 receptor signaling pathway in a primary cell (e.g., platelet).
Caption: Simplified P2X1 receptor signaling in a recombinant expression system.
Caption: General experimental workflow for comparing P2X1 receptor function.
Conclusion
The choice between primary cells and recombinant systems for studying P2X1 receptor function is a critical decision that depends on the specific research question. Recombinant systems offer a controlled environment for dissecting the fundamental properties of the receptor in isolation. However, primary cells provide a more physiologically relevant context, revealing the influence of the native cellular environment, including interacting proteins and lipid microdomains, on receptor function. The data presented in this guide highlight that while the fundamental properties of the P2X1 receptor are conserved across systems, its pharmacology and regulation can be significantly modulated by the cellular context. Therefore, a comprehensive understanding of P2X1 receptor biology often necessitates a combined approach, leveraging the strengths of both experimental systems.
References
- 1. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Purification and Recognition of Recombinant Mouse P2X1 Receptors Expressed in a Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X1 receptor mobility and trafficking; regulation by receptor insertion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The trafficking and targeting of P2X receptors [frontiersin.org]
- 9. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Pharmacological Guide: Human vs. Rodent P2X1 Receptors
This guide provides a detailed comparison of the pharmacological properties of human and rodent P2X1 receptors, a family of ATP-gated ion channels.[1][2] The P2X1 receptor is a crucial player in various physiological processes, including cardiovascular, neuronal, and immune functions, making it a significant target for drug development.[1][3] Understanding the species-specific differences in pharmacology is critical for the translation of preclinical research from rodent models to human applications.
Pharmacological Profile: Agonists
The endogenous agonist for the P2X1 receptor is Adenosine Triphosphate (ATP).[4] Several synthetic analogs, such as α,β-methylene ATP (α,β-meATP), are potent agonists used extensively in research due to their higher stability.[3] While the agonist profile is generally similar across species, some variations in potency have been observed. Nucleotides tend to have slightly greater affinity (up to 9-10 fold) for endogenous rat P2X1 receptors compared to the human recombinant receptor.[5]
Table 1: Comparative Potency of P2X1 Receptor Agonists
| Compound | Human P2X1 EC₅₀ (nM) | Rodent P2X1 EC₅₀ (nM) | Species | Reference |
| ATP | 56 | 100 - 300 | Rat | [3] |
| α,β-meATP | 99 | ~1000 | Human, Rat | [6][7][8] |
| BzATP | Most Potent Agonist | - | Human | [3] |
EC₅₀ values represent the concentration of an agonist that gives half-maximal response.
Pharmacological Profile: Antagonists
Significant species-dependent differences are more pronounced with P2X1 receptor antagonists. Generally, antagonists exhibit a lower affinity for endogenous rat P2X1 receptors compared to the human recombinant P2X1 receptor.[5] Compounds like NF449 and PPADS (Pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid) are widely used antagonists, but their inhibitory profiles can vary between species.
Table 2: Comparative Potency of P2X1 Receptor Antagonists
| Compound | Human P2X1 IC₅₀ (nM) | Rodent P2X1 IC₅₀ (nM) | Species | Reference |
| NF449 | ~1 | 0.28 | Rat | [3][9][10] |
| PPADS | ~1000 - 3000 | 68 | Human, Rat | [11][12][13] |
| Suramin | ~1000 | - | Human | [9] |
| NF279 | - | Potent Antagonist | Rat | [4][14] |
| MRS2159 | - | 9 | Rat | [12] |
| Ro 0437626 | 3000 | >100,000 | Human, Rat |
IC₅₀ values represent the concentration of an antagonist that inhibits the response by 50%.
Signaling and Experimental Workflows
P2X1 Receptor Signaling Pathway
Activation of the trimeric P2X1 receptor by ATP binding leads to a rapid conformational change, opening a non-selective cation channel.[15] This allows the influx of Na⁺ and Ca²⁺ ions, leading to membrane depolarization and a cascade of downstream cellular events, such as smooth muscle contraction and platelet aggregation.[7][15]
Caption: P2X1 receptor activation pathway by ATP, leading to ion influx and cellular response.
Experimental Workflow: Calcium Influx Assay
A common method to assess P2X1 receptor activity is the calcium influx assay. This protocol measures changes in intracellular calcium concentration upon receptor activation, providing a functional readout of agonist potency and antagonist inhibition.
Caption: Workflow for a typical calcium influx assay to measure P2X1 receptor activity.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure ion flow across the membrane of Xenopus oocytes expressing the P2X1 receptor.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. They are then injected with cRNA encoding either human or rodent P2X1 receptor subunits and incubated for 2-5 days to allow for receptor expression.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3M KCl. The membrane potential is clamped at a holding potential (typically -60 mV).
-
Drug Application: Agonists and antagonists are applied to the oocyte via a perfusion system. The resulting inward currents, carried by Na⁺ and Ca²⁺, are recorded.
-
Data Analysis: Dose-response curves are generated by applying increasing concentrations of the agonist. For antagonists, a fixed concentration of agonist is co-applied with varying concentrations of the antagonist to determine the IC₅₀ value.[9]
Calcium Influx Assay using HEK293 Cells
This cell-based fluorescence assay is a high-throughput method to screen compounds for activity at the P2X1 receptor.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human or rodent P2X1 receptor are cultured in appropriate media. Cells are seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) for approximately 1 hour at 37°C. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.
-
Compound Application: A baseline fluorescence reading is taken. Test compounds (agonists or antagonists) are then added to the wells using an automated liquid handler.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The peak fluorescence response is measured and normalized. For agonists, EC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve. For antagonists, IC₅₀ values are calculated from the inhibition of the response to a fixed concentration of an agonist.[6][8]
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2X1 receptor to determine the affinity (Kᵢ or Kₔ) of unlabeled test compounds.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the P2X1 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the unlabeled competitor compound in a binding buffer.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values are determined. These can be converted to affinity constants (Kᵢ) using the Cheng-Prusoff equation.[6][8]
References
- 1. Cryo-EM structures of the human P2X1 receptor reveal subtype-specific architecture and antagonism by supramolecular ligand-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes | MDPI [mdpi.com]
- 5. A comparison of the binding characteristics of recombinant P2X1 and P2X2 purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
cross-validation of P2X receptor-1 data from different techniques
A Comparative Analysis of Electrophysiology, Calcium Imaging, and Radioligand Binding Assays
For researchers, scientists, and drug development professionals investigating the P2X receptor-1 (P2X1), a ligand-gated ion channel activated by ATP, selecting the appropriate analytical technique is paramount. The complex pharmacology and rapid desensitization of the P2X1 receptor present unique challenges that necessitate a multi-faceted experimental approach. This guide provides a comprehensive comparison of three commonly employed techniques—electrophysiology, calcium imaging, and radioligand binding assays—to facilitate robust data cross-validation and interpretation. We present quantitative data from published studies, detailed experimental protocols, and visual workflows to aid in experimental design and data interpretation.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the P2X1 receptor agonist α,β-methylene ATP (α,β-meATP) and the antagonist NF449, as determined by different experimental techniques. It is important to note that variations in experimental conditions, such as cell type and specific assay parameters, can contribute to differences in the observed values.
Table 1: P2X1 Receptor Agonist Profile - α,β-methylene ATP
| Technique | Parameter | Reported Value (nM) | Cell Type | Reference |
| Electrophysiology | EC₅₀ | ~100 - 1000 | HEK293, Smooth Muscle Cells | [1] |
| Calcium Imaging | EC₅₀ | 99 | HEK293 | [2] |
| Radioligand Binding | Kᵢ | 8.1 - 43 | HEK293 | [2][3] |
Table 2: P2X1 Receptor Antagonist Profile - NF449
| Technique | Parameter | Reported Value (nM) | Cell Type | Reference |
| Electrophysiology | IC₅₀ | 0.05 | Xenopus Oocytes | [2] |
| Calcium Imaging | IC₅₀ | 66 | HEK293 | [2] |
| Radioligand Binding | Kᵢ | 6.6 | HEK293 | [2] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying biological mechanisms, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for each of the discussed techniques.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is adapted for recording P2X1 receptor currents in HEK293 cells.
-
Cell Preparation: HEK293 cells stably or transiently expressing the human P2X1 receptor are cultured on glass coverslips. Recordings are typically performed 24-48 hours post-transfection.
-
Recording Solutions:
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH adjusted to 7.2 with KOH. For perforated patch-clamp, amphotericin B (240 µg/mL) is included in the internal solution to maintain intracellular signaling integrity.[4]
-
-
Recording Procedure:
-
Coverslips are transferred to a recording chamber and perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass.
-
A giga-ohm seal is formed between the pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.[4]
-
The P2X1 receptor agonist (e.g., α,β-meATP) is applied for a short duration (e.g., 2 seconds) using a rapid solution exchange system. Due to the rapid desensitization of P2X1, a sufficient washout period (e.g., 5 minutes) between agonist applications is necessary to allow for receptor recovery.[1]
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
Calcium Imaging (FLIPR Assay)
This high-throughput method is suitable for screening and pharmacological characterization.
-
Cell Plating: P2X1-expressing HEK293 cells are seeded into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well and incubated overnight.
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[5]
-
-
Compound Addition and Measurement:
-
The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Baseline fluorescence is measured before the addition of compounds.
-
Agonist or antagonist solutions are added to the wells, and the change in fluorescence is monitored in real-time. For antagonist testing, the antagonist is pre-incubated with the cells before the addition of an EC₈₀ concentration of the agonist.
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Radioligand Binding Assay
This technique directly measures the binding of a ligand to the receptor.
-
Membrane Preparation:
-
HEK293 cells expressing the P2X1 receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled P2X1 receptor ligand (e.g., [³H]-α,β-methylene ATP).
-
For competition binding assays, increasing concentrations of an unlabeled competing ligand are added.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist or antagonist.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The data are used to calculate the affinity (Kᵢ) of the competing ligand.
-
Discussion of Discrepancies and Cross-Validation
The data presented in the tables reveal some discrepancies in the pharmacological parameters obtained by the different techniques. For instance, the reported inhibitory potency (IC₅₀) of NF449 is significantly lower in electrophysiological recordings on Xenopus oocytes compared to calcium imaging in HEK293 cells.[2] Such differences can arise from several factors:
-
Different Expression Systems: The cellular environment, including membrane composition and interacting proteins, can influence receptor pharmacology.[2]
-
Indirect vs. Direct Measurement: Electrophysiology and calcium imaging are functional assays that measure downstream consequences of receptor activation (ion flux and subsequent calcium increase), while radioligand binding directly measures the interaction of a ligand with the receptor. Functional assays can be influenced by signal amplification and the specific signaling pathways active in the cell type.
-
Temporal Resolution: Electrophysiology offers superior temporal resolution, allowing for the precise measurement of rapid activation and desensitization kinetics, which is a hallmark of the P2X1 receptor.[6][7] Calcium imaging, while having a lower temporal resolution, provides a more integrated measure of the cellular response to receptor activation.[8][9]
Given these inherent differences, cross-validation of data from multiple techniques is crucial for a comprehensive understanding of P2X1 receptor pharmacology. For example, a compound identified as a hit in a high-throughput calcium imaging screen should be further characterized using electrophysiology to confirm its mechanism of action and to study its effects on the kinetics of the receptor. Radioligand binding assays can then be used to determine if the compound interacts competitively or allosterically with the ATP binding site.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of P2X1 receptors by modulators of the cAMP effectors PKA and EPAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. gcamp6f.com [gcamp6f.com]
- 9. Reconciling functional differences in populations of neurons recorded with two-photon imaging and electrophysiology | eLife [elifesciences.org]
A Comparative Guide to the Efficacy of P2X1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of various antagonists targeting the P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X1 receptor is a key player in a range of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, making it a significant target for therapeutic intervention in conditions such as thrombosis, pain, and certain inflammatory disorders. This document presents a comprehensive overview of key performance data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to aid in the selection of the most appropriate antagonist for your research needs.
Quantitative Comparison of P2X1 Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of commonly used P2X1 receptor antagonists. The data is compiled from various studies and presented to facilitate a direct comparison of their efficacy and selectivity across different P2X receptor subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the species from which the receptor was derived (human vs. rat), and whether native or recombinant receptors were used.
| Antagonist | P2X1 IC50 | P2X2 IC50 | P2X3 IC50 | P2X2/3 IC50 | P2X4 IC50 | P2X7 IC50 | Mechanism of Action | Selectivity Profile |
| NF449 | ~0.05 nM (h) | > 47 µM (r) | ~1.8 µM (r) | ~0.12 µM (r) | > 300 µM (r) | ~40 µM (h) | Competitive | Highly selective for P2X1. |
| PPADS | ~68 nM | ~1-2.6 µM | ~214 nM | - | - | - | Competitive | Non-selective, also targets other P2X and some P2Y receptors. |
| Suramin | ~1 µM | ~10 µM | ~1 µM | - | >100 µM | ~10 µM | Competitive | Non-selective, inhibits multiple P2X and P2Y receptors, and other proteins. |
| NF023 | ~0.21 µM (h) | > 50 µM (h) | ~28.9 µM (h) | - | > 100 µM (h) | - | Competitive | Selective for P2X1 over P2X2, P2X3, and P2X4. |
| NF279 | ~0.05 µM (h) | - | ~1.62 µM | - | > 300 µM | ~2.8 µM (h) | Competitive | Highly potent at P2X1 with good selectivity over P2X7. |
| A-317491 | > 10 µM | > 10 µM | ~22 nM (h, r) | ~9 nM (h) | > 10 µM | > 10 µM | Non-nucleotide antagonist | Highly selective for P2X3 and P2X2/3 receptors. |
| MRS 2159 | ~9 nM | - | ~118 nM | - | - | - | Competitive | More potent than PPADS at P2X1 and P2X3 receptors. |
h - human, r - rat. Data is aggregated from multiple sources and should be considered as indicative.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by its endogenous agonist, ATP, initiates a cascade of intracellular events. The binding of ATP to the extracellular domain of the receptor triggers a conformational change, leading to the opening of a non-selective cation channel. This allows the influx of sodium (Na+) and calcium (Ca2+) ions into the cell, causing membrane depolarization and a subsequent increase in intracellular calcium concentration. This elevation in cytosolic calcium is a critical second messenger that activates various downstream signaling pathways, ultimately leading to a cellular response, such as smooth muscle contraction or platelet aggregation.
Experimental Protocols
Calcium Influx Assay Using a Fluorescent Plate Reader
This protocol describes a common method for assessing the efficacy of P2X1 receptor antagonists by measuring changes in intracellular calcium concentration using a fluorescent plate reader (e.g., FLIPR® or FlexStation®).
Objective: To determine the IC50 value of a P2X1 receptor antagonist by measuring its ability to inhibit ATP-induced calcium influx in a cell line expressing the P2X1 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells stably expressing the human P2X1 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a similar calcium indicator.
-
P2X1 Receptor Agonist: Adenosine 5'-triphosphate (ATP).
-
Test Compounds: P2X1 receptor antagonists at various concentrations.
-
Plate: 96-well or 384-well black-walled, clear-bottom microplates.
Procedure:
-
Cell Seeding: Seed the P2X1-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with Assay Buffer. Add the calcium-sensitive dye loading solution (e.g., Fluo-4 AM in Assay Buffer) to each well and incubate for 1 hour at 37°C.
-
Compound Addition: After incubation, wash the cells to remove excess dye. Add the P2X1 receptor antagonists at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence for a short period. Then, add a pre-determined concentration of ATP (typically the EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics. Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The percentage of inhibition is determined for each antagonist concentration relative to the control wells (agonist only). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the use of TEVC in Xenopus laevis oocytes to characterize the inhibitory effects of P2X1 receptor antagonists on ATP-evoked ion currents.
Objective: To determine the potency and mechanism of action of P2X1 receptor antagonists by measuring their effect on ATP-gated currents in oocytes expressing recombinant P2X1 receptors.
Materials:
-
Xenopus laevis oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the human or rat P2X1 receptor.
-
Injection Pipettes: Glass micropipettes for cRNA injection.
-
Recording Chamber and Electrodes: A two-electrode voltage clamp setup with microelectrodes filled with 3 M KCl.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
P2X1 Receptor Agonist: ATP.
-
Test Compounds: P2X1 receptor antagonists.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with P2X1 receptor cRNA. Incubate the injected oocytes for 2-4 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes for voltage clamping (typically at a holding potential of -60 mV).
-
Agonist Application: Apply a concentration of ATP that elicits a submaximal current (e.g., EC50) to the oocyte and record the inward current. Wash the oocyte with ND96 solution until the current returns to baseline.
-
Antagonist Application: Perfuse the oocyte with the P2X1 receptor antagonist at a specific concentration for a set period.
-
Co-application and Measurement: While still in the presence of the antagonist, re-apply the same concentration of ATP and record the resulting current.
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. To determine the IC50, repeat steps 4 and 5 with a range of antagonist concentrations. For competitive antagonists, a Schild analysis can be performed by measuring the shift in the ATP concentration-response curve in the presence of different antagonist concentrations.
In Vivo Efficacy
While in vitro assays provide valuable information on the potency and selectivity of antagonists, in vivo studies are crucial for determining their therapeutic potential. P2X1 receptor antagonists have shown promise in various animal models. For instance, NF449 has demonstrated antithrombotic protection in vivo. These studies often involve models of thrombosis, inflammation, or pain, where the administration of the antagonist is assessed for its ability to alleviate disease symptoms.
Conclusion
The selection of a P2X1 receptor antagonist should be guided by the specific requirements of the research. For studies demanding high selectivity and potency for the P2X1 receptor, NF449 emerges as a superior choice over less selective compounds like PPADS and suramin. The experimental protocols provided in this guide offer a starting point for the robust evaluation of these and other P2X1 receptor antagonists. Careful consideration of the experimental system and the specific research question will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of P2X1 receptor pharmacology and its therapeutic potential.
Validating the Role of P2X Receptor-1 in Disease Models Using Knockout Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of P2X receptor-1 (P2X1) knockout mice in validating the role of this receptor in thrombosis and inflammatory bowel disease models. The experimental data presented herein is derived from peer-reviewed studies and is intended to assist researchers in designing and interpreting their own experiments.
P2X1 Receptor: A Key Player in Thrombosis and Inflammation
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] Upon activation, it allows the influx of cations, primarily Ca2+ and Na+, leading to cellular depolarization and the initiation of downstream signaling cascades.[1] This receptor is prominently expressed on platelets and neutrophils, key cellular components of thrombosis and inflammation, respectively.[2] Genetic deletion of the P2X1 receptor in mice (P2X1-/-) has provided a powerful tool to elucidate its physiological and pathological roles.
P2X1 Knockout Mice in a Thrombosis Model
The contribution of the P2X1 receptor to thrombus formation has been extensively studied using various in vivo models in P2X1 knockout mice. These studies consistently demonstrate a protective effect of P2X1 deletion against thrombosis.
Comparison of P2X1 Knockout Mice with Wild-Type Controls in Thrombosis Models
| Parameter | Disease Model | Wild-Type (WT) Mice | P2X1 Knockout (P2X1-/-) Mice | Alternative Models/Treatments | Reference |
| Mortality Rate | Collagen-Epinephrine Induced Thromboembolism | ~82% mortality | ~20% mortality | P2Y1-/- mice: ~50% survival | [3][4] |
| Thrombus Size/Volume | Laser-Induced Arteriolar Injury | Larger thrombi | Significantly decreased thrombus size and shortened time for thrombus removal | Treatment with P2X1 antagonist NF449 shows similar antithrombotic effects. | [1][3] |
| Fibrin Generation | Laser-Induced Injury | Normal fibrin generation | 50% decrease in fibrin generation | - | [5] |
| Platelet Aggregation | In vitro (low dose collagen) | Normal aggregation | Reduced aggregation | P2Y1-/- and P2Y12-/- mice also show reduced aggregation. | [1][3] |
| Bleeding Time | Tail Bleeding Assay | Normal | No significant prolongation | P2Y1-/- and P2Y12-/- mice show prolonged bleeding times. | [5] |
Experimental Protocols for Thrombosis Models
1. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
This model induces endothelial injury through oxidative stress, leading to thrombus formation.[6][7]
-
Animal Model: 8-12 week old C57BL/6 mice (or other relevant strains).[6]
-
Anesthesia: Intraperitoneal injection of a ketamine/xylazine mixture.[8]
-
Procedure:
-
Endpoint: Time to vessel occlusion.[6]
2. Collagen-Epinephrine Induced Pulmonary Thromboembolism
This model mimics a systemic thrombotic event.[3]
-
Animal Model: Mice (strain may vary).
-
Procedure:
-
Intravenously inject a mixture of collagen and epinephrine.[3]
-
-
Endpoint: Survival rate over a defined period (e.g., 45 minutes).[3]
P2X1 Knockout Mice in an Inflammatory Bowel Disease (IBD) Model
Recent studies have implicated the P2X1 receptor in the pathogenesis of inflammatory bowel disease. P2X1 knockout mice have been instrumental in exploring this role.
Comparison of P2X1 Knockout Mice with Wild-Type Controls in a Colitis Model
| Parameter | Disease Model | Wild-Type (WT) Mice | P2X1 Knockout (P2X1-/-) Mice | Alternative Models/Treatments | Reference |
| Body Weight Loss | Dextran Sulfate Sodium (DSS)-Induced Colitis | Significant weight loss | Significantly lower body weight loss | STAT-6 knockout mice show increased disease activity. Rfx1 knockout mice show alleviated colitis. | [9][10][11] |
| Disease Activity Index (DAI) | DSS-Induced Colitis | High DAI score | Significantly lower DAI score | Treatment with a P2X1 inhibitor in combination with anti-TNF-α therapy improves therapeutic efficiency. | [9] |
| Colon Length | DSS-Induced Colitis | Significant colon shortening | Less severe colon shortening | - | [9] |
| Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | DSS-Induced Colitis | Elevated levels in colon tissue | Significantly reduced levels | - | [9] |
| Neutrophil Infiltration | DSS-Induced Colitis | Increased neutrophil infiltration in the colon | Inhibited neutrophil infiltration | - | [9] |
Experimental Protocol for DSS-Induced Colitis
This is a widely used model for inducing acute and chronic colitis in mice.[12]
-
Animal Model: C57BL/6 mice are commonly used.[12]
-
Induction of Acute Colitis:
-
Induction of Chronic Colitis:
-
Administer 1.5-3% DSS in drinking water for several cycles, with periods of regular drinking water in between (e.g., 5 days of DSS followed by 1-2 weeks of water).
-
-
Monitoring and Endpoints:
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role of the Fast ATP-gated P2X1 Cation Channel in Thrombosis of Small Arteries In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic control of inflammation and thrombosis: Role of P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Purinergic Receptor P2RX1 Modulates Intestinal Microbiota and Alleviates Inflammation in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSS-induced colitis is exacerbated in STAT-6 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
comparing P2X receptor-1 expression levels across different developmental stages
A comprehensive analysis of P2X receptor-1 (P2X1) expression reveals a dynamic and tissue-specific pattern across various developmental stages. This guide provides a comparative overview of P2X1 expression levels, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of purinergic signaling.
The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, plays a crucial role in a multitude of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Its expression is tightly regulated throughout development, with distinct patterns observed in different tissues and at various stages, from embryonic to adult life. Understanding these developmental changes is critical for elucidating the receptor's role in organogenesis, tissue maturation, and the pathogenesis of developmental disorders.
Quantitative Comparison of P2X1 Receptor Expression
The following table summarizes the expression levels of P2X1 receptor across different developmental stages in various tissues, as determined by semi-quantitative and qualitative experimental methods. It is important to note that direct quantitative comparisons across different studies are challenging due to variations in experimental models, techniques, and data normalization.
| Developmental Stage | Species | Tissue/Organ | Method | Expression Level | Reference |
| Embryonic | |||||
| Embryonic Day 15 (E15) | Mouse | Vas deferens, Bladder, Tail Artery, Aorta | In situ hybridization (mRNA), Immunohistochemistry (protein) | Detected, with increasing intensity until 6 weeks postnatal | [3] |
| Late Embryonic Day 16 (E16) | Rat | Brain (Microglial cells) | Immunofluorescence, RT-PCR | Detected | [4] |
| Late Neurula Stage | Xenopus laevis | Embryo | RT-PCR | Detected | [5] |
| Fetal | |||||
| Fetal | Human | Heart | RT-PCR | Detected | |
| Postnatal/Neonatal | |||||
| 2 to 6 weeks postnatal | Mouse | Vas deferens | Immunohistochemistry | Increasing intensity | [3] |
| Postnatal Day 30 | Rat | Brain (Microglial cells) | Immunofluorescence | Disappeared | [4] |
| Postnatal | Rat | Brain | Not specified | Appears at postnatal stages | |
| Adult | |||||
| Adult | Human | Platelets, Smooth muscle cells, Neurons | Various | Predominantly expressed | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess P2X1 receptor expression.
In Situ Hybridization
This technique is used to localize specific mRNA sequences within a tissue section.
-
Tissue Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), embedded in paraffin or frozen, and sectioned.
-
Probe Preparation: A labeled antisense RNA probe complementary to the P2X1 mRNA is synthesized. A sense probe is used as a negative control.
-
Hybridization: The tissue sections are pretreated to allow probe access and then incubated with the labeled probe under specific temperature and buffer conditions to allow hybridization.
-
Washing: Stringent washes are performed to remove any unbound or non-specifically bound probe.
-
Detection: The labeled probe is detected using an appropriate method, such as autoradiography for radioactive probes or immunohistochemistry for digoxigenin-labeled probes.[6]
Immunohistochemistry (IHC)
IHC is employed to detect the presence and location of the P2X1 protein in tissue sections.
-
Tissue Preparation: Similar to in situ hybridization, tissues are fixed, embedded, and sectioned.
-
Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval) is often necessary to unmask the antigenic sites.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum from the species in which the secondary antibody was raised).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the P2X1 receptor.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic substrate or a fluorescent dye.[7]
Western Blotting
This method is used to quantify the total amount of P2X1 protein in a tissue or cell lysate.
-
Sample Preparation: Tissues or cells are lysed to extract total proteins. The protein concentration is determined using a protein assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against P2X1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The band intensity is quantified using densitometry.[8][9]
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative or absolute quantity of P2X1 mRNA in a sample.
-
RNA Extraction: Total RNA is extracted from tissues or cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, P2X1-specific primers, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.
-
Amplification and Detection: The reaction is run in a real-time PCR machine that monitors the fluorescence signal at each cycle of amplification.
-
Data Analysis: The expression level of P2X1 mRNA is determined by comparing the amplification cycle threshold (Ct) value to that of a reference gene.[10]
Visualizing P2X1 Receptor Signaling and Experimental Workflow
To further illustrate the context of P2X1 receptor function and its investigation, the following diagrams are provided.
Figure 1. P2X1 Receptor Signaling Pathway.
Figure 2. Western Blot Experimental Workflow.
References
- 1. sara-co.com [sara-co.com]
- 2. researchgate.net [researchgate.net]
- 3. Spatial distribution and developmental appearance of postjunctional P2X1 receptors on smooth muscle cells of the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of P2X receptors on rat microglial cells during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Embryonic Spatio-Temporal Expression Profile Map of the Xenopus P2X Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dlmp.uw.edu [dlmp.uw.edu]
- 7. abcepta.com [abcepta.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biophysical Properties of P2X1 Receptor Splice Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biophysical properties of P2X receptor-1 (P2X1) splice variants, offering a valuable resource for researchers investigating purinergic signaling and professionals involved in drug development targeting this important receptor. The P2X1 receptor, an ATP-gated cation channel, plays a crucial role in various physiological processes, including neurotransmission, inflammation, and hemostasis. Alternative splicing of the P2X1 gene generates different receptor isoforms, potentially leading to functional diversity with significant implications for cellular and systemic functions.
Introduction to P2X1 Splice Variants
Alternative splicing is a key mechanism for generating protein diversity from a single gene. For the P2X1 receptor, several splice variants have been identified, with the most extensively characterized being P2X1b and P2X1del . These variants exhibit distinct structural and, consequently, functional characteristics compared to the wild-type P2X1 receptor. Understanding these differences is paramount for elucidating their specific roles in health and disease and for the rational design of targeted therapeutics.
The P2X1b variant, identified in rats, is characterized by a modification in its C-terminal domain. It is unable to form functional channels on its own but can co-assemble with wild-type P2X1 subunits to form heteromeric receptors.[1] In contrast, the P2X1del variant, found in human monocytes, is a functional channel both as a homomer and potentially as a heteromer with the canonical P2X1 receptor.[2] Another putative splice variant has been identified in the human bladder, which lacks a portion of the second transmembrane domain, although its functional properties have not yet been characterized.[3][4]
Comparative Analysis of Biophysical Properties
The functional consequences of these structural variations are most evident in their biophysical properties, which govern the receptor's response to ATP. This section provides a detailed comparison of the key biophysical parameters of the wild-type P2X1 receptor and its splice variants.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biophysical properties of P2X1 and its splice variants.
| Receptor Subunit(s) | Host System | Agonist | EC50 (µM) | Reference |
| P2X1 (wild-type) | Xenopus oocytes | ATP | 1.9 ± 0.8 | [2] |
| Human Monocytes | ATP | 6.3 ± 0.2 | [2] | |
| P2X1del | Xenopus oocytes | ATP | > 1000 | [2] |
| P2X1/P2X1b | Xenopus oocytes | ATP | ~1 | [1] |
| P2X1 (rat) | Xenopus oocytes | ATP | ~3 | [1] |
Table 1: ATP Sensitivity (EC50). This table compares the concentration of ATP required to elicit a half-maximal response in the wild-type P2X1 receptor and its splice variants.
| Receptor Subunit(s) | Host System | Property | Observation | Reference |
| P2X1 (wild-type) | Xenopus oocytes | Inactivation Rate | Rapid desensitization. | [2] |
| P2X1del | Xenopus oocytes | Inactivation Rate | Slower desensitization compared to P2X1. Currents increase with prolonged high ATP concentration. | [2] |
| P2X1/P2X1b | Xenopus oocytes | Inactivation Rate | Slower inactivation compared to homomeric P2X1. | [1] |
| P2X1 (wild-type) | Platelets | Ion Permeability (PCa/PNa) | 3.9 | [1] |
Table 2: Channel Kinetics and Ion Permeability. This table outlines the differences in the speed of channel inactivation (desensitization) and the relative permeability to calcium and sodium ions.
Signaling Pathways and Experimental Workflow
To visualize the context of P2X1 receptor function and the methods used for its characterization, the following diagrams are provided.
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two P2X1 receptor transcripts able to form functional channels are present in most human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A putative alternatively spliced variant of the P2X(1) purinoreceptor in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A putative alternatively spliced variant of the P2X1 purinoreceptor in human bladder | Experimental Physiology | Cambridge Core [cambridge.org]
Validating High-Throughput Screening Hits for P2X1 Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential downstream assays required to validate and characterize candidate modulators of the P2X1 receptor, a ligand-gated ion channel, following a high-throughput screening (HTS) campaign. P2X1 receptors are critical players in various physiological processes, including smooth muscle contraction and platelet aggregation, making them a promising therapeutic target.[1][2][3] Robust validation of initial HTS hits is paramount to discard false positives and accurately prioritize compounds for lead optimization.
P2X1 Receptor Signaling Pathway
The P2X1 receptor is an ATP-gated, non-selective cation channel.[4] Upon binding of its endogenous ligand, adenosine triphosphate (ATP), the channel opens, permitting the rapid influx of cations, primarily Ca²⁺ and Na⁺.[2][5] This influx leads to membrane depolarization and a cascade of downstream cellular events.[1][5] In platelets, this signaling pathway is crucial for shape change and aggregation, while in smooth muscle cells, it triggers contraction.[2][4][5]
References
- 1. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of P2X Receptor-1 Research Materials: A Comprehensive Safety Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of materials used in P2X receptor-1 research.
The this compound (P2X1) is a crucial ligand-gated ion channel activated by extracellular ATP, playing a significant role in physiological processes such as smooth muscle contraction and platelet aggregation.[1][2][3] Research involving this receptor is vital for therapeutic advancements. While there are no specific disposal protocols for the P2X1 receptor protein itself, the safe handling and disposal of all associated materials are paramount to ensure laboratory safety and regulatory compliance. This guide provides a procedural, step-by-step framework for the operational and disposal plans for waste generated during P2X1 receptor research.
Experimental Workflow and Waste Disposal
A typical experimental workflow for studying P2X1 receptors involves several stages, each generating specific types of waste. Proper segregation and disposal at each step are critical.
Caption: A typical experimental workflow for P2X1 receptor research, highlighting waste generation points.
Disposal Procedures for P2X1 Receptor Research Waste
The following table outlines the proper disposal procedures for the various types of waste generated during P2X1 receptor research. Adherence to institutional and local regulations is mandatory.
| Waste Type | Description | Disposal Procedure |
| Biohazardous Waste | Cell culture media, flasks, plates, and any other materials contaminated with cells (especially those genetically modified to express P2X1). | 1. Collect in a designated, leak-proof biohazard bag or container lined with a biohazard bag. 2. Autoclave to decontaminate before final disposal with regular lab waste, or follow institutional guidelines for incineration. |
| Chemical Waste (Non-hazardous) | Buffers and saline solutions (e.g., PBS, HBSS) not contaminated with hazardous chemicals. | May be disposed of down the drain with copious amounts of water, subject to local wastewater regulations. |
| Chemical Waste (Hazardous) | Solutions containing P2X1 agonists (e.g., ATP, α,β-methylene ATP) or antagonists (e.g., NF449, MRS 2159), as well as organic solvents and other hazardous reagents. | 1. Collect in a designated, properly labeled, and sealed hazardous waste container. 2. Do not mix incompatible chemicals. 3. Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office. |
| Sharps Waste | Pipette tips, needles, glass slides, and any other items that can puncture a waste bag. | 1. Immediately place in a designated, puncture-resistant sharps container. 2. Do not overfill the container. 3. Seal the container when it is 3/4 full and arrange for disposal through the EHS office. |
| Solid Waste (Non-contaminated) | Uncontaminated gloves, paper towels, and packaging materials. | Dispose of in the regular municipal waste stream. |
P2X1 Receptor Signaling Pathway
Understanding the P2X1 receptor's signaling pathway is essential for interpreting experimental results and for the development of novel therapeutics. The binding of ATP to the P2X1 receptor, a ligand-gated ion channel, initiates a cascade of intracellular events.[1][4]
Caption: The signaling cascade initiated by ATP binding to the P2X1 receptor.
The activation of the P2X1 receptor by ATP leads to a rapid influx of cations, primarily Ca²⁺ and Na⁺.[2][3] This influx causes depolarization of the cell membrane, triggering a variety of downstream physiological responses, including muscle contraction and platelet aggregation.[1][4]
By adhering to these disposal protocols and understanding the underlying biological pathways, researchers can ensure a safe and efficient laboratory environment while advancing our knowledge of this compound.
References
Safeguarding Your Research: A Guide to Handling P2X Receptor-1
Essential safety and logistical information for researchers, scientists, and drug development professionals working with the P2X receptor-1. This guide provides procedural, step-by-step guidance on personal protective equipment, operational protocols, and disposal plans to ensure a safe and efficient laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While the this compound protein itself is not classified as a hazardous substance for transport, it is crucial to handle it with care in a laboratory setting. A key aspect of safe handling involves understanding the potential hazards of associated reagents. For instance, some commercially available compounds related to this compound are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
Adherence to standard laboratory safety protocols is the first line of defense. The following table summarizes the recommended PPE for handling this compound and associated chemicals.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times to protect against splashes of chemicals or biological materials. Should have side shields for comprehensive protection.[1][2] |
| Hand Protection | Protective Gloves | Nitrile or latex gloves are essential to prevent skin contact. For handling hazardous chemicals, consider double-gloving or using chemical-resistant gloves.[1][2] |
| Body Protection | Impervious Clothing | A lab coat or gown should be worn to protect skin and clothing from spills. Ensure it is kept buttoned.[1][2] |
| Respiratory Protection | Suitable Respirator | A respirator may be necessary when there is a risk of inhaling aerosols, particularly during procedures like sonication or vortexing. The need for respiratory protection should be determined by a risk assessment of the specific procedure.[1][2] |
Experimental Protocols
Working with this compound typically involves expressing the receptor in a cell line and then measuring its function, often through calcium imaging. Below are detailed protocols for these key experiments.
Transfection of Mammalian Cells with this compound Plasmid
This protocol outlines a general method for transiently expressing the this compound in a suitable mammalian cell line, such as HEK293 cells.
Day 1: Cell Seeding
-
Culture and maintain your chosen mammalian cell line according to standard protocols.
-
Approximately 18-24 hours before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.[3]
Day 2: Transfection
-
In a sterile microcentrifuge tube, dilute the this compound plasmid DNA in a serum-free medium, such as Opti-MEM.
-
In a separate sterile tube, dilute your chosen transfection reagent (e.g., a lipid-based reagent) in the same serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for the formation of DNA-transfection reagent complexes.
-
Carefully add the transfection complexes drop-wise to the cells in the multi-well plate.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.
Calcium Imaging Assay for this compound Function
This protocol describes how to measure the influx of calcium through the this compound channel upon activation by an agonist, such as ATP.
Cell Preparation
-
Aspirate the culture medium from the transfected cells.
-
Wash the cells gently with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells again to remove any excess dye.
Imaging
-
Place the plate on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline fluorescence reading before adding the agonist.
-
Add the this compound agonist (e.g., ATP or a selective agonist like α,β-methylene ATP) to the well.[4]
-
Immediately begin recording the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the this compound.
-
Data is typically expressed as a ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved in this compound research, the following diagrams illustrate the key signaling events and the experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
